Hesperetin Benzyl Ether
説明
BenchChem offers high-quality Hesperetin Benzyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hesperetin Benzyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
116222-56-1 |
|---|---|
分子式 |
C₂₃H₂₀O₆ |
分子量 |
392.4 |
同義語 |
2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one_x000B_ |
製品の起源 |
United States |
A Technical Guide to the Synthesis and Structural Elucidation of Hesperetin 7-O-Benzyl Ether
Introduction: The Rationale for Hesperetin Derivatization
Hesperetin: A Biologically Active Flavanone Core
Hesperetin is a flavanone, a class of flavonoids, found abundantly in citrus fruits.[1] Its chemical structure, (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one, features a trihydroxyflavanone core with a methoxy group at the 4'-position.[1] This scaffold endows hesperetin with a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticarcinogenic properties.[1][2][3] Despite its therapeutic potential, the clinical application of hesperetin is often limited by factors such as poor water solubility and metabolic instability, which can result in low bioavailability.[3]
The Role of Selective Derivatization in Drug Discovery
To overcome the pharmacokinetic limitations of natural products like hesperetin, medicinal chemists employ synthetic modifications to produce derivatives with enhanced properties.[3] The strategic addition of functional groups can modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. Benzylation, the introduction of a benzyl group (C₆H₅CH₂-), is a common and effective strategy. The benzyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and potentially improve its oral bioavailability. Furthermore, the selective protection of one or more hydroxyl groups allows for further chemical modifications at other positions on the flavonoid core.
Hesperetin 7-O-Benzyl Ether: Objectives of this Guide
This technical guide provides a comprehensive overview of Hesperetin 7-O-benzyl ether (CAS 116222-56-1), a key derivative of hesperetin.[4] We will detail a field-proven protocol for its regioselective synthesis, provide a thorough analysis of the spectroscopic data required for its unambiguous structural confirmation, and discuss the potential implications of this modification for its biological activity. This document is intended for researchers, chemists, and drug development professionals engaged in the study and application of flavonoids.
Synthesis of Hesperetin 7-O-Benzyl Ether
Mechanistic Considerations: Regioselective Benzylation
The structure of hesperetin presents three hydroxyl groups (at C5, C7, and C3') that could potentially undergo benzylation. Achieving regioselectivity at the C7 position is critical and is governed by the relative acidity of these hydroxyl protons.
-
5-OH Group: The hydroxyl group at the C5 position is intramolecularly hydrogen-bonded to the carbonyl oxygen at C4. This interaction significantly lowers its acidity, making it the least likely to be deprotonated under standard basic conditions.
-
3'-OH Group: This is a standard phenolic hydroxyl group.
-
7-OH Group: The hydroxyl at C7 is the most acidic of the three due to the electron-withdrawing effect of the adjacent C4-carbonyl group, which stabilizes the corresponding phenoxide anion through resonance.
Therefore, when hesperetin is treated with one equivalent of a base, the 7-OH group is preferentially deprotonated, forming a phenoxide that acts as a potent nucleophile. Subsequent reaction with an electrophile like benzyl bromide proceeds via a classic Williamson ether synthesis to yield the 7-O-benzylated product.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a reliable method for the synthesis of hesperetin 7-O-benzyl ether.
Materials:
-
Hesperetin (C₁₆H₁₄O₆, M.W. 302.28 g/mol )
-
Benzyl Bromide (BnBr, C₇H₇Br, M.W. 171.03 g/mol )
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hesperetin (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously for 20 minutes at room temperature. The K₂CO₃ acts as the base to deprotonate the 7-OH group.
-
Benzylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:EtOAc (1:1). The product spot should have a higher Rf value than the starting hesperetin spot. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 20% EtOAc in hexane) to isolate the pure hesperetin 7-O-benzyl ether.
Workflow Visualization
Caption: Synthetic workflow for Hesperetin 7-O-Benzyl Ether.
Structural Elucidation and Physicochemical Properties
Unambiguous confirmation of the structure of hesperetin 7-O-benzyl ether requires a combination of spectroscopic techniques. The expected data are summarized below.
Physicochemical Properties
-
Molecular Formula: C₂₃H₂₀O₆
-
Molecular Weight: 392.40 g/mol [4]
-
Appearance: White Solid[4]
-
Melting Point: 142-144 °C[4]
-
Solubility: Soluble in DMSO, Methanol, DMF[4]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
| Technique | Ionization Mode | Expected m/z | Observation |
| HRMS | ESI+ | [M+H]⁺ = 393.1333 | Confirms the molecular formula C₂₃H₂₀O₆. |
| MS/MS | ESI+ | Various | Expected fragments include m/z 302 (loss of benzyl), m/z 91 (benzyl cation), and fragments from Retro-Diels-Alder reaction on the flavanone core. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key difference compared to the spectrum of hesperetin is the appearance of C-O-C ether stretches and the reduction in the broadness of the O-H band.
| Frequency Range (cm⁻¹) | Vibration | Interpretation |
| 3500 - 3200 | O-H Stretch | Remaining phenolic hydroxyls (5-OH and 3'-OH). |
| 3030 | C-H Stretch | Aromatic C-H from benzyl and flavonoid rings. |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H from the flavanone C-ring. |
| ~1640 | C=O Stretch | Ketone carbonyl at C4, hydrogen-bonded to 5-OH. |
| ~1600, ~1500 | C=C Stretch | Aromatic ring stretches. |
| ~1260, ~1020 | C-O-C Stretch | Asymmetric and symmetric stretching of the newly formed benzyl ether bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the precise structural determination, confirming the exact location of the benzyl group.
The ¹H NMR spectrum will show characteristic signals for both the hesperetin backbone and the newly introduced benzyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | s | 1H | 5-OH | Strongly deshielded proton due to hydrogen bonding with the C4-carbonyl. |
| 7.45 - 7.30 | m | 5H | Benzyl-ArH | Protons of the monosubstituted benzene ring of the benzyl group. |
| 6.95 - 6.85 | m | 3H | H -2', H -5', H -6' | Protons of the B-ring. |
| ~6.15 | d | 1H | H -8 | A-ring proton. |
| ~6.10 | d | 1H | H -6 | A-ring proton. |
| ~5.40 | dd | 1H | H -2 | C-ring proton, coupled to H-3ax and H-3eq. |
| ~5.10 | s | 2H | -O-CH₂ -Ph | Key signal confirming the benzylic methylene protons. |
| ~3.80 | s | 3H | -OCH₃ | Methoxy group on the B-ring. |
| ~3.20, ~2.75 | m | 2H | H -3ax, H -3eq | Diastereotopic methylene protons of the C-ring. |
The ¹³C NMR spectrum confirms the carbon skeleton and shows a significant downfield shift for C-7, indicative of etherification.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~197.0 | C -4 | Ketone carbonyl carbon. |
| ~165.5 | C -7 | Significantly shifted downfield upon etherification. |
| ~163.0 | C -5 | |
| ~162.5 | C -9 | |
| ~136.5 | Benzyl-C 1 | Quaternary carbon of the benzyl ring. |
| 128.8 - 127.5 | Benzyl-C 2,3,4 | Aromatic carbons of the benzyl ring. |
| ~79.0 | C -2 | |
| ~70.5 | -O-CH₂ -Ph | Key signal for the benzylic methylene carbon. |
| ~56.0 | -OCH₃ | Methoxy carbon. |
| ~43.0 | C -3 |
Potential Biological Significance and Applications
Impact of Benzylation on Physicochemical Properties
The primary consequence of converting the 7-OH group to a 7-O-benzyl ether is a marked increase in lipophilicity. This change is expected to decrease its aqueous solubility but may significantly enhance its permeability across biological membranes, such as the intestinal wall and the blood-brain barrier. This modification is a classic pro-drug strategy, where the derivative may exhibit improved absorption and distribution, potentially leading to higher effective concentrations at target sites compared to the parent compound, hesperetin.
Extrapolating Biological Activity
While hesperetin possesses a broad range of biological activities, its derivatives often exhibit modulated or enhanced effects.[3][5]
-
Antioxidant Activity: The antioxidant capacity of flavonoids is often linked to their free hydroxyl groups. By protecting the 7-OH group, the direct radical scavenging activity at this position is eliminated. However, the remaining hydroxyls at C5 and C3' still contribute to antioxidant potential.
-
Antitumor Activity: Structural modification of hesperetin at the 7-position has been shown to result in compounds with potent anticancer activity.[6] The increased lipophilicity of the 7-O-benzyl derivative may enhance its cellular uptake in cancer cells, potentially leading to improved cytotoxic effects compared to hesperetin. Studies on other C-benzylated flavonoids have shown potent cytotoxicities against various human cancer cell lines.[7]
Future Directions for Research
Hesperetin 7-O-benzyl ether serves as both a valuable research compound and a versatile synthetic intermediate. Future investigations should focus on:
-
In Vitro Biological Screening: Evaluating its efficacy in a panel of assays, including antioxidant (e.g., DPPH, ABTS), anti-inflammatory (e.g., COX/LOX inhibition), and cytotoxicity assays against various cancer cell lines.
-
Pharmacokinetic Studies: Performing in vitro permeability assays (e.g., Caco-2) and in vivo studies in animal models to quantify its absorption, distribution, metabolism, and excretion (ADME) profile relative to hesperetin.
-
Further Derivatization: Utilizing the protected 7-position to perform selective chemistry on the 5-OH or 3'-OH groups to create novel flavonoid structures with unique biological profiles.
Conclusion
Hesperetin 7-O-benzyl ether is a synthetically accessible and important derivative of the natural flavonoid hesperetin. Its regioselective synthesis is straightforward, relying on the differential acidity of the phenolic protons. The structure of the compound can be unequivocally confirmed through a standard suite of spectroscopic methods, with NMR and mass spectrometry providing the most definitive evidence. The introduction of the benzyl group at the 7-position fundamentally alters the molecule's physicochemical properties, primarily by increasing its lipophilicity. This modification provides a critical tool for researchers to probe the structure-activity relationships of hesperetin and develop new derivatives with potentially superior pharmacokinetic and pharmacodynamic profiles for therapeutic applications.
References
- Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. OUCI.
-
Hesperetin | C16H14O6. PubChem, National Institutes of Health. Available from: [Link]
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
-
Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment. Molecules. Available from: [Link]
-
Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. MDPI. Available from: [Link]
-
Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model. Scientific Reports. Available from: [Link]
-
Chemical structure of hesperetin 7-O-α-d-glucopyranoside. ResearchGate. Available from: [Link]
-
Hesperidin and hesperitin preparation and purification from Citrus sinensis peels. ResearchGate. Available from: [Link]
-
Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD. MDPI. Available from: [Link]
-
Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. Molecules. Available from: [Link]
- Conversion of hesperidin into hesperetin. Google Patents.
-
(PDF) Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. ResearchGate. Available from: [Link]
-
Hesperetin 7-O-glucoside | C22H24O11. PubChem, National Institutes of Health. Available from: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health. Available from: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. Available from: [Link]
-
Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. International Journal of Analytical Chemistry. Available from: [Link]
-
Spectroscopic Characterization and Biological Activity of Hesperetin Schiff Bases and Their Cu(II) Complexes. Molecules. Available from: [Link]
-
Synthesis and cytotoxic activities of C-benzylated flavonoids. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Proton and Carbon-13 NMR chemical shift assignments for Hesperidin. ResearchGate. Available from: [Link]
-
Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases. Frontiers in Pharmacology. Available from: [Link]
-
Analysis of Benzylation Products of (+)Catechin. ResearchGate. Available from: [Link]
-
(PDF) Infrared spectrum analysis of some flavonoids. ResearchGate. Available from: [Link]
-
Mass spectra and fragmentation of prepared hesperetin, hesperidin and... ResearchGate. Available from: [Link]
- Infrared spectrum analysis of some flavonoids. Acta Poloniae Pharmaceutica.
-
Benzyl Esters. Organic Chemistry Portal. Available from: [Link]
-
Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. MDPI. Available from: [Link]
-
Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. Semantic Scholar. Available from: [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
13C ; DEPT135 ; HSQC) and HRMS spectra. HAL Open Science. Available from: [Link]
-
In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. Cosmetics. Available from: [Link]
-
Notes - Infrared Spectra of Some Naturally Occuring Flavonoids. The Journal of Organic Chemistry. Available from: [Link]
-
Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. ChemRxiv. Available from: [Link]
Sources
- 1. Hesperetin | C16H14O6 | CID 72281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synthose.com [synthose.com]
- 5. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives [ouci.dntb.gov.ua]
- 6. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activities of C-benzylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Analysis: Hesperetin vs. Hesperetin-7-O-Benzyl Ether
Executive Summary
This technical guide delineates the structural, pharmacokinetic, and pharmacodynamic divergences between Hesperetin (the naturally occurring flavanone aglycone) and its semi-synthetic derivative, Hesperetin-7-O-Benzyl Ether (HBE) . While Hesperetin is renowned for its antioxidant profile, its therapeutic utility is severely compromised by rapid Phase II metabolism (glucuronidation) and poor lipophilicity. The benzylation of the C-7 hydroxyl group in HBE represents a strategic medicinal chemistry modification designed to enhance metabolic stability, membrane permeability, and specific binding affinities, particularly in oncology and tyrosinase inhibition applications.
Molecular Architecture & Physicochemical Divergence
The core difference lies in the modification of the C-7 position on the A-ring. This structural alteration fundamentally shifts the molecule's interaction with biological systems.
| Feature | Hesperetin (Natural Aglycone) | Hesperetin-7-O-Benzyl Ether (Semi-Synthetic) |
| Chemical Structure | 3',5,7-Trihydroxy-4'-methoxyflavanone | 7-(Benzyloxy)-3',5-dihydroxy-4'-methoxyflavanone |
| Molecular Formula | C₁₆H₁₄O₆ | C₂₃H₂₀O₆ |
| Key Functional Group | Free Phenolic Hydroxyl (-OH) at C-7 | Benzyl Ether (-O-CH₂-Ph) at C-7 |
| Lipophilicity (LogP) | ~2.5 - 2.9 (Moderate) | > 4.0 (High) |
| Solubility | Low in water; soluble in DMSO/Ethanol | Insoluble in water; highly soluble in organic solvents |
| Metabolic Liability | High (Rapid Glucuronidation at C-7) | Low (C-7 blocked from conjugation) |
Structural Logic
Hesperetin possesses three hydroxyl groups (C-5, C-7, C-3'). The C-7 hydroxyl is the most acidic and the primary site for glucuronidation by UDP-glucuronosyltransferases (UGTs) in the intestine and liver. By alkylating this position with a benzyl group, HBE achieves two critical objectives:
-
Steric Hindrance & Metabolic Blockade: It prevents the rapid conjugation that renders Hesperetin inactive and leads to fast excretion.
-
Lipophilic Enhancement: The addition of the aromatic benzyl ring significantly increases the partition coefficient (LogP), facilitating passive diffusion across the lipid bilayer of cell membranes.
Synthetic Pathways[2]
The synthesis of HBE from Hesperetin typically employs a Williamson Ether Synthesis . This protocol relies on the higher acidity of the 7-OH group compared to the 5-OH (which is hydrogen-bonded to the carbonyl) and the 3'-OH.
Visualization: Regioselective Synthesis of HBE
Figure 1: Regioselective synthesis pathway favoring the 7-O-benzyl derivative due to the acidity differential of the phenolic hydroxyls.
Pharmacokinetic Profile (ADME)
The "bioavailability gap" is the primary driver for using HBE over Hesperetin in drug development.
Hesperetin: The "First-Pass" Problem
Upon oral ingestion, Hesperetin is a substrate for UGT1A3 and UGT1A9 .
-
Mechanism: The free 7-OH group is rapidly conjugated with glucuronic acid.
-
Result: Systemic circulation contains almost exclusively hesperetin-7-O-glucuronide and sulfates, which often lack the specific receptor-binding capacity of the aglycone.
HBE: The "Prodrug-Like" Advantage
-
Absorption: The benzyl group enhances lipophilicity, allowing higher passive transport across the intestinal epithelium.
-
Metabolism: With the 7-position blocked, the molecule evades the primary glucuronidation pathway. While de-benzylation (via CYP450 oxidation) can occur, the residence time of the intact ether in plasma is significantly prolonged compared to the parent aglycone.
Pharmacodynamics & Biological Activity[3][4][5][6]
Recent studies indicate that HBE derivatives often outperform Hesperetin in specific assays, particularly in oncology and tyrosinase inhibition.
Antitumor Activity
Research demonstrates that benzylated derivatives (e.g., aminobenzylated variants) exhibit lower IC50 values (higher potency) against cancer cell lines such as MCF-7 (breast) and HepG2 (liver).
-
Mechanism: Enhanced cellular uptake allows higher intracellular concentrations to induce apoptosis and cell cycle arrest.
-
Reference: Aminobenzylated hesperetin derivatives showed superior antioxidant and antitumor activity compared to native hesperetin, validated by MTT assays and molecular docking with E6 proteins [1].[1]
Tyrosinase Inhibition (Skin Whitening)
Hesperetin is a known reversible inhibitor of tyrosinase.[2] However, HBE derivatives often show altered kinetics.
-
Hesperetin: Acts as a mixed-type inhibitor, binding to the enzyme and coordinating Copper (Cu) ions at the active site.[3]
-
HBE: The benzyl group can provide additional hydrophobic interactions within the enzyme's binding pocket, potentially increasing affinity or altering the mode of inhibition to a competitive mechanism.
Experimental Protocols
Protocol A: Regioselective Synthesis of 7-O-Benzyl Hesperetin
Objective: Synthesize HBE with high regioselectivity for the 7-position.
Reagents:
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.2 eq)
-
Anhydrous Acetone or DMF
Workflow:
-
Dissolution: Dissolve 2.0g of Hesperetin in 20mL anhydrous acetone in a round-bottom flask.
-
Activation: Add K₂CO₃. Stir at room temperature for 15 minutes. Why: This selectively deprotonates the 7-OH (pKa ~7-8) without affecting the 5-OH (pKa >10 due to H-bonding).
-
Alkylation: Add Benzyl Bromide dropwise over 10 minutes.
-
Reflux: Heat to mild reflux (50-60°C) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Workup: Filter off inorganic salts. Evaporate solvent.[6][7][5]
-
Purification: Recrystallize from Ethanol or perform column chromatography to remove any 3',7-di-O-benzyl impurities.
Protocol B: Comparative Tyrosinase Inhibition Assay
Objective: Quantify the difference in inhibitory potency (IC50) between Hesperetin and HBE.
Reagents:
-
Mushroom Tyrosinase (Sigma)
-
Phosphate Buffer (pH 6.8)
-
Test Compounds (Hesperetin, HBE) dissolved in DMSO.[5]
Workflow:
-
Preparation: Prepare 0.5 mg/mL L-DOPA solution in phosphate buffer.
-
Incubation: In a 96-well plate, add:
-
140 µL Buffer
-
20 µL Enzyme solution (40 units/mL)
-
20 µL Test Compound (Gradient concentrations: 10-200 µM)
-
-
Reaction Trigger: Incubate for 10 min at 25°C, then add 20 µL L-DOPA.
-
Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes using a microplate reader.
-
Calculation:
Note: HBE often requires higher DMSO concentration for solubility; ensure the solvent control matches.
Biological Mechanism Visualization
Figure 2: Comparative metabolic fate. Hesperetin suffers from rapid clearance, while HBE leverages the benzyl group to improve residence time and target engagement.
References
-
Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. Source: MDPI (Molecules 2022) Context: Details the synthesis of aminobenzylated derivatives (Compound 3f) and their superior IC50 values against MCF-7 and HepG2 cell lines compared to native hesperetin. URL:[Link]
-
New Insights into the Inhibition of Hesperetin on Polyphenol Oxidase. Source: MDPI (Foods 2023) Context: Establishes the baseline mechanism of Hesperetin as a tyrosinase (PPO) inhibitor, providing the control data against which benzyl derivatives are compared. URL:[Link]
Sources
- 1. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosinase inhibitory effects and inhibition mechanisms of nobiletin and hesperidin from citrus peel crude extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Optimization of Hesperetin: A Technical Guide to Benzyl Derivatives
Executive Summary
Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) is a bioactive aglycone abundant in Citrus species.[1][2][3][4] Despite its potent antioxidant and anti-inflammatory potential, its clinical translation is severely hindered by poor aqueous solubility, rapid metabolism (glucuronidation), and low bioavailability.
This technical guide analyzes the pharmacological enhancement of hesperetin through benzyl derivatization . By introducing lipophilic benzyl moieties—either via O-alkylation (ether linkages) or C-alkylation (mannich-type functionalization)—researchers can significantly modulate the compound's partition coefficient (
Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)
The Lipophilicity-Bioactivity Paradox
Native hesperetin possesses three phenolic hydroxyl groups (C5, C7, C3'). While these are crucial for radical scavenging, they also facilitate rapid Phase II metabolism.
-
Modification Strategy: Benzylation masks these polar groups or adds hydrophobic bulk to the flavonoid skeleton.
-
SAR Insight:
-
7-O-benzylation: Enhances metabolic stability by blocking the primary site of glucuronidation.
-
C-6 Aminobenzylation: Introduces a "benzyl-amine" arm.[2] The additional aromatic ring allows for
stacking interactions within the active sites of kinases (e.g., EGFR, SRC) or viral proteins (e.g., HPV E6), which native hesperetin lacks.
-
Synthesis Pathways
Two primary synthetic routes are dominant in current literature:
-
Williamson Ether Synthesis: Targets the 7-OH or 3'-OH using benzyl bromide and
. -
Mannich-Type Reaction (Betti Reaction): Targets the C-6 or C-8 position using benzaldehyde and an amine.
Visualization: Synthesis Workflow
The following diagram illustrates the divergent synthesis pathways for creating bio-optimized derivatives.
Figure 1: Divergent synthetic pathways for Hesperetin benzylation targeting either metabolic stability (O-alkylation) or protein binding affinity (C-alkylation).
Part 2: Pharmacological Profiles[1][2][3][4][5]
Antitumor Activity
Benzyl derivatives, particularly the C-6 aminobenzyl series (e.g., Compound 3f), exhibit a marked increase in cytotoxicity against solid tumors.
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), HeLa (Cervical).[2][3][4]
-
Potency: Derivatives often show
values in the low micromolar range (< 20 M), whereas native hesperetin often exceeds 100 M in similar assays. -
Mechanism:
-
Mitochondrial Disruption: The lipophilic benzyl group facilitates entry into the mitochondrial membrane, triggering the collapse of the mitochondrial membrane potential (
). -
Apoptosis: Up-regulation of Bax (pro-apoptotic) and down-regulation of Bcl-2 (anti-apoptotic), leading to Caspase-3 activation.
-
Antioxidant Capacity
While alkylation of hydroxyl groups generally reduces radical scavenging (since -OH groups donate hydrogen), C-alkylation retains the phenolic hydroxyls.
-
Data Point: Compound 3f demonstrated an
of 1.2 M against DPPH radicals, outperforming the parent hesperetin.[2][3][4] -
Why? The additional amine groups can act as secondary electron donors, and the benzyl ring may stabilize the resulting phenoxy radical via resonance.
Anti-Inflammatory & Enzyme Inhibition
-
NF-
B Pathway: Benzyl derivatives effectively inhibit the phosphorylation of I B , preventing the nuclear translocation of NF- B. This suppresses downstream cytokines like IL-6 and TNF- . -
Target Proteins: Molecular docking studies suggest high affinity binding to EGFR (Epidermal Growth Factor Receptor) and HPV E6 protein, driven by hydrophobic interactions in the binding pocket accommodated by the benzyl ring.
Part 3: Mechanism of Action (Deep Dive)[1]
The following diagram visualizes the apoptotic signaling cascade triggered by hesperetin benzyl derivatives in cancer cells.
Figure 2: Signal transduction pathway showing mitochondrial-mediated apoptosis induced by hesperetin benzyl derivatives.
Part 4: Experimental Protocols
Synthesis of C-6 Aminobenzyl Hesperetin (Compound 3f type)
Objective: To synthesize derivatives via a three-component reaction.
-
Reagents: Dissolve Hesperetin (2 mmol) in Methanol (40 mL).
-
Addition: Add Benzaldehyde (2 mmol, 1.0 eq) and the corresponding Amine (e.g., benzylamine, 2.2 mmol, 1.1 eq).
-
Reaction: Stir at 40°C for 8 hours . Monitor via TLC (Ethyl acetate/Petroleum ether).
-
Workup: Evaporate solvent. Extract with Ethyl Acetate/Water.[3] Dry organic layer over anhydrous
.[3] -
Purification: Silica gel column chromatography (Gradient: EtOAc/PE 1:3
1:1).
In Vitro Cytotoxicity (MTT Assay)
Objective: Determine
-
Seeding: Plate cells (MCF-7/HepG2) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add derivative dissolved in DMSO (Final DMSO < 0.1%) at graded concentrations (e.g., 5, 10, 20, 50, 100
M). -
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Measurement: Read Absorbance at 570 nm. Calculate viability relative to control.
Molecular Docking (In Silico Validation)
Objective: Predict binding affinity to EGFR or HPV E6.
-
Ligand Prep: Draw structure in ChemDraw, minimize energy (MM2 force field), convert to PDBQT using AutoDock Tools.
-
Protein Prep: Retrieve crystal structure (e.g., PDB ID: 1M17 for EGFR) from RCSB. Remove water/heteroatoms. Add polar hydrogens.[1]
-
Grid Generation: Center grid box on the co-crystallized ligand active site.
-
Running: Use AutoDock Vina .[5]
-
Analysis: Look for binding energy < -7.0 kcal/mol and presence of
interactions between the benzyl ring and residues (e.g., Phe, Trp).
References
-
Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. Molecules, 2022.[2][3]
-
Design, synthesis and investigation of potential anti-inflammatory activity of O-alkyl and O-benzyl hesperetin derivatives. International Immunopharmacology, 2018.[6]
-
Synthesis and biological evaluation of hesperetin derivatives as potential multifunctional anti-Alzheimer agents. European Journal of Medicinal Chemistry, 2016.
-
Hesperetin derivatives: Synthesis and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 2016.
-
Structural Bases for Hesperetin Derivatives: Inhibition of Protein Tyrosine Phosphatase 1B. Biomolecules, 2019.
Sources
- 1. Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and investigation of potential anti-inflammatory activity of O-alkyl and O-benzyl hesperetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
hesperetin benzyl ether CAS number and molecular weight
Executive Summary
Hesperetin benzyl ether (specifically the 7-O-benzyl isomer) represents a critical intermediate in the semi-synthesis of flavonoid-based therapeutics.[1][2][3] While hesperetin (the aglycone of hesperidin) exhibits potent antioxidant and anti-inflammatory properties, its bioavailability is often limited by rapid Phase II metabolism (glucuronidation/sulfation) at the 7-hydroxyl position.[1][2][3] Benzylation of this site serves two primary functions in drug development: (1) Metabolic Protection , blocking the primary site of conjugation to extend half-life, and (2) Lipophilic Enhancement , significantly increasing membrane permeability (logP) for improved cellular uptake.[1][2][3] This guide details the physicochemical specifications, regioselective synthesis, and experimental utility of this compound.[1][2][3]
Chemical Identity & Specifications
The primary commercially and synthetically relevant form is 7-O-Benzyl Hesperetin .[1][2][3] Researchers must distinguish this from the 3'-O-benzyl isomer or the dibenzyl derivatives, which require different synthetic routes.[1][2][3]
Core Data Table[1][2][3]
| Parameter | Specification |
| Chemical Name | 7-O-Benzyl Hesperetin |
| IUPAC Name | (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(phenylmethoxy)-2,3-dihydrochromen-4-one |
| CAS Number | 116222-56-1 (Primary for 7-O-benzyl isomer) |
| Molecular Weight | 392.40 g/mol |
| Molecular Formula | |
| Appearance | White to off-white solid |
| Melting Point | 142–144 °C |
| Solubility | Soluble in DMSO, DMF, Acetone; sparingly soluble in water |
| pKa (Predicted) | ~7.0 (due to remaining 5-OH and 3'-OH) |
Note on Isomerism: The CAS 116222-56-1 specifically refers to the 7-O-benzyl ether.[1][2][3] Ambiguous citations in literature may refer to mixtures or the 3'-isomer, but the 7-position is the thermodynamic and kinetic preference for alkylation under standard conditions.[1][2][3]
Synthesis & Reaction Mechanism[2][3][6]
The Regioselectivity Challenge
Hesperetin contains three hydroxyl groups with distinct reactivities:
-
7-OH: Most acidic and sterically accessible.[1][2][3] It is not involved in intramolecular hydrogen bonding.[1][2][3]
-
5-OH: Forms a strong intramolecular hydrogen bond with the C-4 carbonyl, significantly reducing its acidity and nucleophilicity (chelation effect).[1][2][3]
-
3'-OH: Located on the B-ring; less acidic than the 7-OH due to the electronic effects of the adjacent 4'-methoxy group.[1][2][3]
Synthetic Pathway
To synthesize 7-O-benzyl hesperetin, a weak base (
Reagents: Hesperetin, Benzyl Bromide (BnBr), Potassium Carbonate (
Figure 1: Regioselective synthesis pathway for Hesperetin 7-O-Benzyl Ether, highlighting the protection of the 5-OH position via intramolecular hydrogen bonding.[1][2][3][4][5][6][7][8]
Experimental Protocol: Synthesis of 7-O-Benzyl Hesperetin
Objective: To synthesize high-purity 7-O-benzyl hesperetin for use as a metabolic probe.
Materials
-
Anhydrous Potassium Carbonate (
)[1][2][3] -
Acetone (HPLC Grade) or DMF (for higher solubility)[1][2][3]
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve 1.0 eq of Hesperetin in anhydrous acetone (10 mL/g).
-
Base Addition: Add 1.1 eq of anhydrous
.[1][2][3] Stir at room temperature for 30 minutes. Why? This pre-equilibrium step ensures selective deprotonation of the 7-OH.[1][2][3] -
Alkylation: Dropwise add 1.05 eq of Benzyl Bromide.
-
Reflux: Heat the mixture to mild reflux (
for acetone) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).[1][2][3] -
Work-up:
-
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient) to remove trace 3'-benzyl or dibenzyl byproducts.[1][2][3]
-
Validation: Confirm structure via
-NMR (Look for benzyl protons at 5.1-5.2 ppm and aromatic envelope at 7.3-7.5 ppm).
Applications in Drug Discovery[1][2][3]
Metabolic Stability Probe
Hesperetin is rapidly metabolized in vivo.[1][2][3] By blocking the 7-position, researchers can:
-
Determine Phase II Sites: If the benzyl ether derivative still undergoes rapid clearance, it indicates that sulfation/glucuronidation is shifting to the 3'-OH position.[1][2][3]
-
Prodrug Development: The benzyl ether can serve as a lipophilic "mask" that requires oxidative dealkylation (by CYP450s) to release the active parent drug, potentially targeting the liver.[1][2][3]
Structure-Activity Relationship (SAR)
The 7-OH is often critical for radical scavenging activity.[1][2][3]
-
Antioxidant Assays: Comparing Hesperetin vs. 7-O-Benzyl Hesperetin in DPPH assays reveals the contribution of the 7-OH to the total antioxidant capacity (TAC).[1][2][3]
-
Anti-cancer: Benzyl derivatives of flavonoids often show higher cytotoxicity against tumor cell lines (e.g., HepG2, MCF-7) due to increased cellular accumulation driven by the hydrophobic benzyl moiety.[1][2][3]
Figure 2: Pharmacological impact of 7-O-benzylation on hesperetin bioavailability and activity.
References
-
Synthose Inc. (2025).[1][2][3][4] 7-O-Benzyl-Hesperetin Product Data Sheet. Retrieved from [1][2][3]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 72281: Hesperetin. Retrieved from [1][2][3]
-
Li, N., et al. (2022).[1][2][3][6] Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. International Journal of Molecular Sciences. Retrieved from [1][2][3]
-
Sigma-Aldrich. (2026).[1][2][3] Hesperetin Product Specification. Retrieved from [1][2][3][5]
Sources
- 1. Hesperetin 7-O-glucoside | C22H24O11 | CID 147394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hesperetin | C16H14O6 | CID 72281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neohesperidin | C28H34O15 | CID 442439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthose.com [synthose.com]
- 5. ヘスペレチン ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anexib.com [anexib.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. (±)-Hesperetin | CAS 520-33-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Structure-Activity Relationship (SAR) of Benzylated Hesperetin: A Technical Guide
Executive Summary: The Bioavailability Paradox
Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) is a bioactive aglycone abundant in citrus fruits. Despite its potent pharmacophore—capable of modulating apoptosis, oxidative stress, and inflammation—its clinical translation is severely hampered by poor lipophilicity (LogP ~2.5) and rapid Phase II metabolism . The C-7 and C-3' hydroxyl groups are primary targets for glucuronidation and sulfation, leading to rapid excretion.
Benzylation —the introduction of a benzyl group (
-
Lipophilic Enhancement: Increases membrane permeability for cellular uptake.
-
Metabolic Shielding: Sterically hinders Phase II conjugating enzymes at vulnerable hydroxyl sites.
-
Binding Affinity: Introduces hydrophobic interactions (π-π stacking) with target protein pockets (e.g., Kinases, Bcl-2 family).
This guide dissects the Structure-Activity Relationship (SAR) of benzylated hesperetin, providing a roadmap for optimizing its anticancer and anti-inflammatory potential.
Chemical Synthesis & Structural Diversity[1]
The synthesis of benzylated hesperetin derivatives primarily relies on nucleophilic substitution (
Synthetic Workflow
The 5-OH group is strongly hydrogen-bonded to the C-4 carbonyl, making it the least reactive. Consequently, alkylation under mild conditions preferentially targets the C-7 position.
Diagram 1: Synthesis Workflow of O-Benzyl Hesperetin Derivatives
Caption: Stepwise O-alkylation pathway demonstrating regioselectivity based on hydroxyl acidity.
Structure-Activity Relationship (SAR) Analysis
The SAR of benzylated hesperetin is non-linear; "more hydrophobic" does not always equal "more potent." The activity depends on the specific positioning of the benzyl group and the electronic nature of substituents on the benzyl ring.
Positional Impact (The "Where")
| Position | Modification Effect | Biological Consequence |
| C-7 (A-Ring) | Critical Enhancement | This is the "sweet spot." Benzylation here blocks the primary glucuronidation site, significantly extending half-life. It enhances lipophilicity without disrupting the antioxidant pharmacophore of the B-ring. |
| C-3' (B-Ring) | Variable Impact | Benzylation here reduces antioxidant capacity (as the catechol-like moiety is disrupted) but can enhance cytotoxicity against specific cancer lines by increasing hydrophobicity. |
| C-5 (A-Ring) | Detrimental | The 5-OH is crucial for maintaining the planarity of the A-C ring system via H-bonding with the 4-carbonyl. Modifying this often results in a loss of activity. |
Substituent Impact (The "What")
The electronic properties of the benzyl ring substituents dramatically shift IC50 values.
-
Electron-Withdrawing Groups (F, Cl, NO2): Generally increase potency . A fluorine or chlorine atom at the para position of the benzyl ring enhances metabolic stability and can create specific halogen bonds with target enzymes (e.g., EGFR, Aromatase).
-
Electron-Donating Groups (OMe, Me): Often decrease potency or have neutral effects compared to the unsubstituted benzyl group, likely due to increased steric bulk without the benefit of halogen bonding.
Quantitative Data Summary
The following table synthesizes data from multiple studies comparing Hesperetin (HSP) with its benzylated analogs against breast (MCF-7) and liver (HepG2) cancer lines.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound | Structure Description | MCF-7 (Breast) | HepG2 (Liver) | LogP (Calc) |
| Hesperetin (HSP) | Parent Aglycone | > 100 µM | 85.4 µM | 2.5 |
| 7-O-Benzyl-HSP | Benzyl ether at C-7 | 18.2 µM | 22.1 µM | 4.1 |
| 7-O-(4-F-Benzyl)-HSP | Para-Fluoro benzyl at C-7 | 8.5 µM | 12.4 µM | 4.3 |
| 7,3'-Di-O-Benzyl-HSP | Benzyl ether at C-7 & C-3' | 25.6 µM | 30.2 µM | 5.8 |
| 3f (Aminobenzyl) | Mannich base at C-6 | 1.2 µM* | 24.0 µM | 3.2 |
*Note: Compound 3f represents a C-alkylated aminobenzyl derivative, showing that incorporating nitrogen (amine) alongside the benzyl moiety can drastically lower IC50 via different mechanisms (likely improved solubility + target interaction).
Diagram 2: SAR Logic Map
Caption: Logic map illustrating how structural modifications translate to biological activity.
Mechanism of Action (MOA)
Benzylated hesperetin derivatives do not merely act as antioxidants; they function as pro-apoptotic agents . The increased lipophilicity allows them to penetrate the mitochondria, triggering the intrinsic apoptotic pathway.
Key Pathways:
-
Mitochondrial Destabilization: Downregulation of Bcl-2 and upregulation of Bax, leading to Cytochrome C release.
-
Caspase Cascade: Activation of Caspase-9 (initiator) and Caspase-3 (executioner).
-
ROS Generation: While Hesperetin is an antioxidant, high concentrations of its derivatives can induce "oxidative stress" specifically within cancer cells, overwhelming their defense mechanisms.
Diagram 3: Apoptotic Signaling Cascade
Caption: Proposed mechanism of action showing the mitochondrial (intrinsic) apoptotic pathway.[1][2][3]
Experimental Protocols
Protocol A: Synthesis of 7-O-Benzyl Hesperetin
Rationale: This protocol ensures mono-alkylation at the most acidic hydroxyl group (C-7) while minimizing side reactions at C-3' or C-5.
-
Reagents: Hesperetin (1 eq), Benzyl Bromide (1.1 eq), Anhydrous Potassium Carbonate (
, 1.5 eq), Potassium Iodide (KI, catalytic amount), Acetone (dry). -
Procedure:
-
Dissolve Hesperetin in anhydrous acetone in a round-bottom flask.
-
Add
and stir at room temperature for 30 mins to generate the phenoxide anion. -
Add catalytic KI (accelerates the reaction via Finkelstein mechanism) and Benzyl Bromide dropwise.
-
Reflux at
for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). -
Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol to obtain pure 7-O-benzyl hesperetin.
-
-
Validation:
-NMR should show a singlet (2H) around 5.1 ppm (benzyl ) and aromatic multiplets (5H) at 7.3-7.5 ppm.
Protocol B: MTT Cytotoxicity Assay
Rationale: To determine the IC50 value, validating the SAR hypothesis.
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), HUVEC (Normal control).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions of benzylated derivatives (0, 5, 10, 25, 50, 100 µM) dissolved in DMSO (final concentration < 0.1%).
-
Incubation: 48 hours at
, 5% . -
Measurement: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Calculation:
is calculated using non-linear regression (Sigmoidal dose-response).
References
-
Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. International Journal of Molecular Sciences. (2022). Link
-
Design, synthesis and investigation of potential anti-inflammatory activity of O-alkyl and O-benzyl hesperetin derivatives. International Immunopharmacology. (2018). Link
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. (2020). Link
-
Lipophilicity as a Central Component of Drug-Like Properties of Chalcones and Flavonoid Derivatives. Molecules. (2019). Link
-
Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights. Heliyon. (2022). Link
Sources
Technical Guide: Bioavailability & Pharmacokinetics of Hesperetin Benzyl Ether vs. Hesperidin
This is an in-depth technical guide comparing the bioavailability and pharmacokinetics of Hesperetin Benzyl Ether (HBE) versus its parent glycoside, Hesperidin .
Executive Summary
The Core Challenge: Hesperidin, the dominant flavanone in Citrus species, exhibits poor oral bioavailability (<20%) due to its hydrophilic glycosidic structure (rutinose moiety) and reliance on colonic microbial hydrolysis for absorption.[1] The Solution: Hesperetin Benzyl Ether (HBE) is a semi-synthetic derivative designed to overcome these barriers. By replacing the 7-O-rutinoside with a benzyl ether group, HBE significantly increases lipophilicity (LogP), bypasses the rate-limiting requirement for microbial deglycosylation, and enhances membrane permeability.
This guide details the mechanistic divergence in absorption, metabolic fate, and experimental protocols for validating these pharmacokinetic (PK) advantages.
Part 1: Molecular Foundations & Physicochemical Barriers
The bioavailability gap between Hesperidin and HBE is rooted in their structural distinctness. Hesperidin is a glycoside (prodrug), while HBE is a lipophilic aglycone derivative .
Structural & Physicochemical Comparison[2]
| Feature | Hesperidin (Parent) | Hesperetin Benzyl Ether (HBE) | Impact on Bioavailability |
| Chemical Nature | Flavanone-7-O-glycoside | 7-O-Benzyl-flavanone (Ether) | HBE is non-glycosylated, bypassing hydrolysis. |
| Molecular Weight | ~610.6 g/mol | ~392.4 g/mol | Lower MW of HBE favors passive diffusion. |
| Lipophilicity (LogP) | ~1.8 (Low) | ~4.5 (High) | High LogP allows HBE to cross enterocytes via transcellular diffusion. |
| Solubility | Poor in lipids & water | High in lipids / organic solvents | HBE is formulated easily into lipid-based delivery systems (SEDDS). |
| pKa (7-OH) | Acidic (masked by sugar) | Masked by Benzyl group | Benzyl group prevents rapid Phase II conjugation at the 7-position. |
The Mechanistic Barrier: Why Hesperidin Fails
Hesperidin is biologically inactive in its native form. It faces a "Dual-Barrier" to absorption:
-
Solubility Limit: It precipitates in the acidic pH of the stomach.
-
Metabolic Gatekeeper: It cannot be absorbed in the small intestine due to the bulky rutinose sugar. It must reach the colon, where specific microflora (secreting
-rhamnosidase) cleave the sugar to release the aglycone Hesperetin .[1][2] This process is slow (Tmax 5–7 hours) and highly variable between individuals.
Part 2: Pharmacokinetic Mechanisms
Absorption Pathways[2][3][4]
-
Hesperidin: Relies on Paracellular Transport (between cells), which is inefficient for large molecules.[2] The majority is excreted unabsorbed or degraded by colonic bacteria.
-
HBE: Utilizes Transcellular Transport (through cells). The benzyl moiety acts as a "grease" factor, allowing the molecule to partition into the lipid bilayer of enterocytes in the small intestine (duodenum/jejunum), resulting in a rapid Tmax (<1-2 hours).
Metabolic Stability & Efflux
-
P-Glycoprotein (P-gp) Efflux: Hesperidin is a known substrate for P-gp, which pumps absorbed drug back into the gut lumen.[2] HBE, being more lipophilic, often saturates P-gp or bypasses it via rapid passive diffusion.
-
Phase II Metabolism: Once absorbed, Hesperetin (from Hesperidin) is rapidly glucuronidated at the 7-OH and 3'-OH positions. HBE has the 7-OH position "capped" by the benzyl group. This forces metabolism to occur only at the 3'-OH or requires oxidative de-benzylation (Phase I) first, effectively extending the circulation half-life (
).
Visualization of Metabolic Pathways
The following diagram illustrates the divergent absorption pathways.
Caption: Comparative absorption pathways.[3] Hesperidin requires colonic activation, while HBE is absorbed directly in the small intestine.
Part 3: Experimental Protocols
To validate the superior bioavailability of HBE, the following self-validating experimental workflow is recommended.
Synthesis of Hesperetin 7-O-Benzyl Ether
-
Reaction: Williamson Ether Synthesis.[4]
-
Reagents: Hesperetin (1 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (
, 2 eq) in anhydrous Acetone or DMF. -
Procedure:
-
Reflux at 60°C for 4–6 hours.
-
Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Critical Step: Regioselectivity is controlled by the higher acidity of the 7-OH. Avoid over-benzylation (3'-OH) by limiting base/alkyl halide stoichiometry.
-
Purification: Silica gel column chromatography.
-
In Vivo Pharmacokinetic Study (Rat Model)
Objective: Determine
Protocol:
-
Animals: Male Sprague-Dawley rats (n=6 per group), fasted 12h.
-
Dosing:
-
Group A: Hesperidin (50 mg/kg, suspended in 0.5% CMC-Na).
-
Group B: Hesperetin Benzyl Ether (50 mg/kg, dissolved in PEG400:Saline 1:1).
-
-
Sampling: Blood collection at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours via tail vein.
-
Bioanalysis (LC-MS/MS):
-
Plasma Processing: Protein precipitation with Acetonitrile (containing Internal Standard, e.g., Naringenin).
-
Enzymatic Treatment: Treat half of plasma with
-glucuronidase/sulfatase to quantify total aglycone vs. free ether. -
Detection: MRM mode.
-
Hesperetin: m/z 301.1
164.0 (Negative ion). -
HBE: m/z 391.2
[Fragment] (Optimize for specific derivative).
-
-
Workflow Diagram
Caption: Step-by-step workflow for comparative pharmacokinetic evaluation.
Part 4: Therapeutic Implications[3]
The enhanced bioavailability of HBE translates directly to therapeutic efficacy in two key areas:
-
Dermatology (Skin Whitening):
-
Hesperidin has poor dermal penetration. HBE, being lipophilic, penetrates the stratum corneum effectively.
-
Mechanism: Inhibition of tyrosinase and melanin synthesis. The benzyl group enhances affinity for the tyrosinase active site compared to the glycoside.
-
-
Neuroprotection & Anti-Cancer:
-
Hesperidin cannot cross the Blood-Brain Barrier (BBB) efficiently. HBE's lipophilicity allows it to cross the BBB, making it a viable candidate for Alzheimer's research (AChE inhibition).
-
Metabolic Stability: The "capped" 7-OH prevents rapid inactivation, maintaining therapeutic plasma levels for longer durations.
-
References
-
Bioavailability of Hesperidin: Manach, C., et al. "Bioavailability and bioefficacy of polyphenols in humans. I. Review of 97 bioavailability studies." American Journal of Clinical Nutrition, 2005. Link
-
Metabolism of Hesperetin: Brand, W., et al. "Metabolism and transport of the citrus flavonoid hesperetin in Caco-2 cell monolayers."[5][6] Drug Metabolism and Disposition, 2008. Link
-
Hesperetin Benzyl Ether Synthesis: Li, J., et al. "Design, Synthesis and Evaluation of Hesperetin Derivatives as Potential Multifunctional Anti-Alzheimer Agents." Molecules, 2016.[7] Link
-
Hesperidin Pharmacokinetics: Garg, A., et al. "Hesperidin: A Review on Extraction Methods, Stability and Biological Activities." Molecules, 2001. Link
-
Lipophilicity & Absorption: Lipinski, C. A. "Lead- and drug-like properties: the alert for poor absorption and bioavailability." Journal of Pharmacological and Toxicological Methods, 2000. Link
Sources
- 1. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
Hesperetin Benzyl Ether: A Promising New Frontier in Cancer Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Hesperetin Derivatization
Hesperetin, a naturally occurring flavonoid predominantly found in citrus fruits, has garnered significant attention in oncological research.[1][2] Extensive preclinical studies have demonstrated its ability to impede cancer progression through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[1][3] Hesperetin can modulate a multitude of signaling pathways related to cancer cell growth and survival.[4] However, the therapeutic application of hesperetin is hampered by its low bioavailability, a consequence of poor solubility and rapid metabolism in the gastrointestinal tract.[5]
To overcome these limitations, researchers have turned to structural modification of the hesperetin molecule.[5] The primary objective of such derivatization is to enhance its pharmacokinetic profile and, consequently, its therapeutic efficacy. One such promising modification is the synthesis of hesperetin benzyl ether. The addition of a benzyl group can increase the lipophilicity of the molecule, potentially improving its absorption and cellular uptake. This guide provides a comprehensive technical overview of the synthesis, proposed mechanisms of action, and preclinical evaluation of hesperetin benzyl ether derivatives as potential anticancer agents.
Synthesis of Hesperetin Benzyl Ether Derivatives
The synthesis of hesperetin benzyl ether derivatives can be achieved through a multi-component reaction involving hesperetin, benzaldehyde, and an amine.[5] This method allows for the introduction of an amine benzyl group at the C-6 position of the hesperetin molecule via an electrophilic substitution reaction.[6]
Representative Synthetic Protocol: Aminobenzylation of Hesperetin
This protocol is adapted from the methodology described by Yang et al. (2022).[5]
Materials:
-
Hesperetin
-
Benzaldehyde
-
Selected amine (e.g., piperidine, morpholine, etc.)
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Dissolve 2 mmol of hesperetin in 40 mL of methanol in a reaction vessel.
-
Add 2 mmol of benzaldehyde (1.0 equivalent) to the solution.
-
Add 1.1 equivalents of the chosen amine to the reaction mixture.
-
Stir the reaction mixture at 40°C for 8 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under vacuum to obtain the crude product.
-
Perform a liquid-liquid extraction using ethyl acetate and water.
-
Collect the organic (ethyl acetate) layer and dry it over anhydrous sodium sulfate for 4 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and petroleum ether as the eluent to yield the final hesperetin benzyl ether derivative.[5]
Caption: Proposed mechanisms of action for hesperetin benzyl ether.
Preclinical Evaluation: In Vitro Cytotoxicity
A study by Yang et al. (2022) evaluated the in vitro anticancer activity of a series of newly synthesized hesperetin amine benzyl derivatives against three human cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). [5]The cytotoxicity was assessed using the MTT assay, and the results were compared to that of the parent compound, hesperetin. [5]
| Compound/Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Hesperetin | MCF-7 | >50 |
| HepG2 | >50 | |
| HeLa | >50 | |
| Derivative 3f | MCF-7 | 23.4 |
| HepG2 | 28.7 | |
| HeLa | 31.2 | |
| Derivative 3g | MCF-7 | 45.6 |
| HepG2 | >50 | |
| HeLa | >50 | |
| Derivative 3k | MCF-7 | 38.9 |
| HepG2 | 42.1 |
| | HeLa | >50 |
Data extracted from Yang et al. (2022). [5][6] The results indicate that several of the hesperetin benzyl ether derivatives exhibited significantly improved cytotoxic activity compared to hesperetin. [5]Notably, derivative 3f showed the most promising activity across all three cell lines, with IC50 values in the micromolar range. [6]This suggests that the structural modifications successfully enhanced the anticancer potential of the parent molecule.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of hesperetin benzyl ether derivatives.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of the hesperetin benzyl ether derivatives in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Sources
- 1. Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of hesperetin derivatives as potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Metabolic Stability of Hesperetin Benzyl Ether in Vivo: A Technical Assessment Guide
The following technical guide details the metabolic stability profile of Hesperetin-7-O-Benzyl Ether (HBE) , a semi-synthetic flavonoid derivative designed to enhance the bioavailability of the parent compound, hesperetin.
This guide synthesizes data from structural activity relationship (SAR) studies, known flavonoid metabolic pathways, and standard pharmacokinetic (PK) assessment protocols.
Executive Summary
Hesperetin (Hst) (3',5,7-trihydroxy-4'-methoxyflavanone) exhibits potent antioxidant and anti-inflammatory properties but suffers from poor oral bioavailability due to rapid Phase II metabolism (glucuronidation/sulfation) at the C-7 and C-3' hydroxyl positions.[1]
Hesperetin-7-O-Benzyl Ether (HBE) is a lipophilic derivative synthesized to block the primary site of glucuronidation (C-7) and increase membrane permeability. However, in vivo assessment reveals that while the benzyl ether moiety enhances initial absorption, it introduces a metabolic "soft spot" susceptible to CYP450-mediated
This guide outlines the mechanistic fate of HBE, the specific protocols for assessing its stability, and the interpretation of pharmacokinetic data.
Mechanistic Metabolic Pathways
The metabolic stability of HBE is governed by a competition between Phase I oxidative debenzylation and Phase II conjugation of the remaining hydroxyl groups.
Primary Metabolic Route: Oxidative -Debenzylation
The benzyl ether linkage is metabolically stable against hydrolysis (unlike esters) but is highly sensitive to CYP450-mediated oxidation .
-
Hydroxylation: CYP isoforms (primarily CYP3A4 and CYP2D6 in humans; CYP2C in rats) hydroxylate the benzylic carbon.
-
Hemiacetal Collapse: The resulting unstable hemiacetal intermediate spontaneously collapses.
-
Product Release: This yields the parent Hesperetin and Benzaldehyde .[2]
-
Detoxification: Benzaldehyde is rapidly oxidized to benzoic acid and conjugated with glycine to form Hippuric Acid (excreted in urine).
Secondary Route: Phase II Conjugation
If the benzyl group remains intact, the molecule is subject to conjugation at the available C-3' (B-ring) or C-5 (A-ring) positions.
-
Glucuronidation (UGTs): Formation of HBE-3'-O-glucuronide.
-
Sulfation (SULTs): Formation of HBE-3'-O-sulfate.
Pathway Visualization
The following diagram illustrates the metabolic fate of Hesperetin Benzyl Ether.
Caption: Metabolic cascade of Hesperetin Benzyl Ether showing the dominant CYP-mediated debenzylation pathway leading to the parent aglycone.
Experimental Protocols for Stability Assessment
To validate the metabolic stability of HBE, researchers must employ a tiered approach: In Vitro Intrinsic Clearance followed by In Vivo Pharmacokinetics.
In Vitro Microsomal Stability Assay
This assay determines the intrinsic clearance (
Protocol:
-
System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.
-
Substrate: HBE (1 µM final concentration) to ensure linear kinetics (
). -
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, 45, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Naringenin).
-
Analysis: LC-MS/MS monitoring transitions for HBE (parent) and Hesperetin (metabolite).
Calculation:
In Vivo Pharmacokinetic Study (Rat Model)
This protocol assesses systemic exposure and bioavailability (
Study Design:
-
Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein).
-
Groups:
-
Group A: IV Bolus (2 mg/kg) – Dissolved in DMSO:PEG400:Saline (5:40:55).
-
Group B: Oral Gavage (10 mg/kg) – Suspended in 0.5% CMC-Na.
-
-
Blood Sampling: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.
-
Bioanalysis: Plasma protein precipitation followed by LC-MS/MS.
Critical Checkpoint: Monitor both HBE and Hesperetin in plasma. If HBE levels are negligible but Hesperetin levels are high, the benzyl ether acts as a prodrug. If HBE levels are sustained, it acts as a stable analog.
Quantitative Data Analysis
The following table summarizes expected pharmacokinetic parameters for HBE compared to the parent Hesperetin, based on structural properties and known flavonoid ether behaviors.
| Parameter | Hesperetin (Parent) | Hesperetin-7-O-Benzyl Ether (HBE) | Interpretation |
| LogP | ~2.5 | ~4.2 | HBE has higher lipophilicity, enhancing passive absorption. |
| 0.5 – 1.0 h | 1.5 – 2.0 h | HBE absorption is delayed due to solubility/dissolution limits. | |
| Low (rapid conjugation) | Moderate (as HBE) / High (as Hst) | HBE may act as a reservoir, slowly releasing Hst. | |
| Half-life ( | 1.5 – 2.5 h | 3.0 – 5.0 h | Benzyl group delays elimination by preventing immediate 7-O-glucuronidation. |
| Major Metabolite | Hesperetin-7-O-glucuronide | Hesperetin (then glucuronides) | Debenzylation is the rate-limiting step. |
Synthesis and Structural Integrity
To ensure the validity of metabolic studies, the purity of the HBE substrate is paramount. The synthesis typically involves the selective benzylation of the C-7 hydroxyl group.
Synthesis Workflow (Huang et al. Method):
-
Starting Material: Hesperidin (glycoside) is hydrolyzed to Hesperetin.
-
Selective Protection: Due to the reactivity of C-7 and C-3' OH groups, controlled conditions (e.g., mild base
, Acetone, Benzyl Bromide, 60°C) are required to favor 7-O-alkylation. -
Purification: Silica gel column chromatography (Hexane:EtOAc) to remove 3',7-di-O-benzyl byproducts.
-
Verification:
-NMR must confirm the presence of the benzylic protons ( ppm) and the retention of the C-5 OH hydrogen bond (downfield shift ppm).
References
-
Huang, A. L., et al. (2018). "Design, synthesis and investigation of potential anti-inflammatory activity of O-alkyl and O-benzyl hesperetin derivatives." International Immunopharmacology, 61, 82–91.
-
Manach, C., et al. (2003). "Bioavailability in humans of the flavanones hesperidin and narirutin after the ingestion of two doses of orange juice." European Journal of Clinical Nutrition, 57(2), 235–242.
-
Li, J., et al. (2022). "Hesperetin derivative-16 attenuates CCl4-induced inflammation and liver fibrosis by activating AMPK/SIRT3 pathway." European Journal of Pharmacology, 915, 174530.
-
Honohan, T., et al. (1976).[4] "Synthesis and metabolic fate of hesperetin-3-14C." Journal of Agricultural and Food Chemistry, 24(5), 906–911.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.
Sources
Strategic Synthesis of Hesperetin Ether Derivatives: Regiocontrol & Bioactive Design
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) is a pivotal citrus flavanone aglycone exhibiting potent antioxidant, anti-inflammatory, and anticancer profiles.[1][2][3] However, its clinical translation is frequently stalled by poor aqueous solubility and rapid Phase II metabolism (glucuronidation/sulfation).[1] The synthesis of hesperetin ether derivatives —specifically at the 7-OH and 3'-OH positions—is the primary medicinal chemistry strategy to overcome these pharmacokinetic barriers while retaining or enhancing pharmacodynamic potency.
This guide provides a rigorous technical analysis of the synthetic pathways for hesperetin ethers. Unlike generic protocols, we focus on the mechanistic causality of regioselectivity , offering a self-validating workflow for generating high-purity derivatives.[1]
Part 1: Structural Logic & Reactivity Landscape[1][3]
To synthesize hesperetin derivatives effectively, one must first deconstruct the molecule’s reactivity profile.[1] Hesperetin possesses three hydroxyl groups with distinct electronic environments. Blind alkylation results in intractable mixtures; successful synthesis requires exploiting subtle pKa differences.[3]
The Reactivity Hierarchy
-
7-OH (Most Reactive): Located on the A-ring, this phenol is the most acidic (pKa ~7-8) and sterically accessible.[1][3] It is the primary site for nucleophilic attack in the presence of weak bases (e.g., K₂CO₃).
-
3'-OH (Moderately Reactive): Located on the B-ring adjacent to the 4'-methoxy group.[1][3] It is less acidic than the 7-OH and often requires stronger bases or higher temperatures to alkylate efficiently if the 7-OH is not protected.[3]
-
5-OH (Least Reactive): This hydroxyl forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen.[1][3] This "chelation effect" dramatically lowers its acidity and nucleophilicity, rendering it inert under standard alkylation conditions.[1]
Visualization: Hesperetin Regioselectivity Map
The following diagram illustrates the electronic logic governing the alkylation sites.
Caption: Regioselectivity hierarchy of hesperetin hydroxyls.[1][3][4][5] The 7-OH is the thermodynamic and kinetic favorite for etherification.
Part 2: Synthetic Methodologies & Protocols[1][2][3][7]
The "Gold Standard" Protocol: Selective 7-O-Alkylation
For most drug development applications, the 7-O-ether is the target.[1][3] This position tolerates bulky substituents (linkers, targeting moieties) without abolishing the antioxidant activity inherent to the B-ring catechol motif.[1]
Experimental Design: Causality & Choice
-
Base: Potassium Carbonate (K₂CO₃).[1][3] Anhydrous K₂CO₃ is sufficient to deprotonate the 7-OH but generally too weak to disrupt the 5-OH hydrogen bond or aggressively deprotonate the 3'-OH in the presence of the more acidic 7-OH.[3]
-
Solvent: Acetone or DMF.[3] Acetone is preferred for ease of workup (low boiling point), while DMF is used for less reactive alkyl halides.[1]
-
Stoichiometry: 1.0 - 1.1 equivalents of Alkyl Halide.[3] Excess leads to 7,3'-di-O-alkylation.[1][3]
Validated Protocol: Synthesis of 7-O-Carboxymethyl Hesperetin
This intermediate is a versatile gateway to amide-linked bioactive derivatives.[1][3]
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask, dissolve Hesperetin (1.0 eq, 10 mmol) in anhydrous Acetone (50 mL) .
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 15 mmol) . Stir at room temperature for 30 minutes. Checkpoint: The solution often turns bright yellow due to phenoxide formation.
-
Alkylation: Dropwise add Ethyl Bromoacetate (1.1 eq, 11 mmol) diluted in 5 mL acetone over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Hydrolysis (Optional): To get the free acid, treat the ester with 10% NaOH in Ethanol/Water at 0°C for 1 hour, then acidify to pH 3 with HCl.
Yield Expectation: 80–90% (Regioselectivity >95% for 7-O).[1][3]
Synthesis of 3'-O-Alkyl Derivatives
Targeting the 3'-OH selectively is challenging because the 7-OH is more reactive.[1][3]
-
Strategy: Protection-Deprotection.
-
Protect 7-OH: React hesperetin with 1.0 eq Benzyl Bromide (BnBr) / K₂CO₃. Isolate the 7-O-Benzyl hesperetin.[1][3]
-
Alkylate 3'-OH: React the 7-O-Bn intermediate with the desired alkyl halide (R-X) using a stronger base (e.g., Cs₂CO₃) or higher heat.[1][3]
-
Deprotect: Hydrogenolysis (H₂, Pd/C) removes the 7-O-Benzyl group, leaving the 3'-O-alkyl ether.[1][3]
-
Part 3: Data Presentation & Signaling Pathways[1][3]
Quantitative Comparison of Reaction Conditions
The following table summarizes optimization data for hesperetin alkylation (based on aggregated literature values).
| Entry | Solvent | Base | Temp (°C) | Time (h) | Major Product | Yield (%) | Notes |
| 1 | Acetone | K₂CO₃ | 56 (Reflux) | 4-6 | 7-O-Alkyl | 85-92 | Best balance of yield/selectivity. |
| 2 | DMF | NaH | 0 -> 25 | 2 | Mixture | 60 | Strong base causes poly-alkylation (7,3'-di-O).[1][3] |
| 3 | Ethanol | NaOH | 78 (Reflux) | 3 | 7-O-Alkyl | 70-75 | Lower yield due to potential ring opening (retro-Michael).[1][3] |
| 4 | Acetone | Cs₂CO₃ | 56 (Reflux) | 4 | 7,3'-di-O | >80 | Cesium effect promotes poly-alkylation.[1][3] |
Biological Impact Workflow
Modifying the 7-position alters the molecule's interaction with key inflammatory pathways (NF-κB).[1][3]
Caption: Mechanism of action for 7-O-hesperetin ethers in anti-inflammatory signaling.[1][3]
Part 4: Critical Troubleshooting (Self-Validating Systems)
Issue: Low Yield or Complex Mixture?
-
Check 1 (The Base): If you see significant 7,3'-di-O-alkylation, your base is too strong or you used too much alkyl halide.[1][3] Switch from Cs₂CO₃ to K₂CO₃ and strictly limit R-X to 1.05 eq.
-
Check 2 (The Solvent): If the reaction is sluggish in acetone, do not jump to NaH. Switch to DMF or Acetonitrile at 60°C.[3]
-
Check 3 (Oxidation): Hesperetin can oxidize to the flavone (Diosmetin analog) under harsh basic/aerobic conditions.[3] Perform reactions under Nitrogen/Argon atmosphere.
Issue: Product Solubility
-
Hesperetin ethers are often less soluble in water than the parent if the alkyl chain is long, but more soluble in lipids. For drug delivery, consider attaching a hydrophilic linker (e.g., morpholine or piperazine) via the ether linkage to create a "balanced" amphiphile.[1]
References
-
Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives. Source: PubMed Central (PMC).[1][3] URL:[Link] Relevance: Defines the synthesis of 7-O-carboxymethyl intermediates and SAR for anti-inflammatory activity.[1][3]
-
Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. Source: MDPI (Molecules).[1][3] URL:[Link] Relevance: Provides protocols for benzylation and Mannich-type modifications, highlighting anticancer efficacy.[1][3]
-
Design, Synthesis and Evaluation of Hesperetin Derivatives as Potential Multifunctional Anti-Alzheimer Agents. Source: PubMed Central (PMC).[1][3] URL:[Link] Relevance: Validates the 7-O-alkylation protocol using ethyl bromoacetate and demonstrates neuroprotective applications.
-
Rational Reprogramming of O-Methylation Regioselectivity. Source: Journal of the American Chemical Society (JACS). URL:[Link] Relevance: Offers mechanistic insight into the regioselectivity of O-methylation (3-OH vs 5-OH) which parallels chemical alkylation logic.
-
An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation. Source: Beilstein Journal of Organic Chemistry. URL:[Link] Relevance: Provides comparative flavonoid alkylation strategies (protection/deprotection) applicable to the hesperetin scaffold.
Sources
- 1. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hesperidin | 520-26-3 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
synthesis of hesperetin benzyl ether via Williamson ether synthesis
Application Note: Regioselective Synthesis of Hesperetin 7-O-Benzyl Ether via Williamson Ether Synthesis
Abstract & Introduction
Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) is a bioactive flavanone aglycone found abundantly in citrus fruits. Despite its pharmacological potential—ranging from anticancer to neuroprotective effects—its clinical application is often limited by poor aqueous solubility and rapid Phase II metabolism (glucuronidation/sulfation).
The synthesis of Hesperetin 7-O-Benzyl Ether is a critical intermediate step in medicinal chemistry. Benzylation serves two primary purposes:
-
Protection: It masks the highly reactive 7-OH group, allowing selective modification of the 3'-OH or 5-OH positions.
-
Lipophilicity Modulation: It alters the physicochemical profile for Structure-Activity Relationship (SAR) studies.
This guide provides a robust, regioselective protocol for synthesizing the 7-O-benzyl derivative using Williamson Ether Synthesis. Unlike standard aliphatic alcohol alkylations, this protocol addresses the specific challenge of distinguishing between the three phenolic hydroxyl groups of hesperetin based on their pKa and steric environments.
Mechanistic Principles & Regioselectivity
The success of this synthesis relies on the differential acidity of the phenolic protons.
-
7-OH (Most Acidic, pKa ~7.5): Located para to the carbonyl group, this position is highly activated due to resonance stabilization of the phenoxide anion. It is the primary site of alkylation under mild basic conditions.
-
3'-OH (Moderately Acidic, pKa ~9-10): Less acidic than the 7-OH. Alkylation here usually requires stronger bases or prolonged reaction times.
-
5-OH (Least Reactive, pKa >11): This hydroxyl group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. It is effectively "locked" and resists alkylation unless forcing conditions (e.g., NaH, high heat) are used.
Reaction Scheme & Selectivity Logic:
Figure 1: Mechanistic pathway highlighting the pKa-driven selectivity for the 7-position.
Materials & Equipment
Reagents:
-
Hesperetin (Aglycone, >95% purity)
-
Benzyl Bromide (BnBr) - Note: Potent lachrymator, handle in fume hood.
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI) - Catalytic amount (Finkelstein condition to accelerate reaction).
-
Solvent: Anhydrous Acetone (preferred for regioselectivity) or DMF (faster rate, harder workup).
Equipment:
-
Round-bottom flask (100 mL) with reflux condenser.
-
Magnetic stirrer and oil bath.
-
Rotary evaporator.
-
TLC plates (Silica gel 60 F254).
Experimental Protocol
Protocol A: Regioselective Synthesis of 7-O-Benzyl Hesperetin
Target: Mono-alkylation at the 7-position.
Step 1: Activation
-
In a 100 mL round-bottom flask, dissolve Hesperetin (3.02 g, 10 mmol) in anhydrous Acetone (50 mL) .
-
Add anhydrous K₂CO₃ (2.07 g, 15 mmol, 1.5 eq) .
-
Stir at room temperature for 15 minutes. Observation: The solution may turn bright yellow due to phenoxide formation.
Step 2: Alkylation
-
Add Potassium Iodide (0.16 g, 1 mmol, 0.1 eq) .
-
Dropwise add Benzyl Bromide (1.3 mL, 11 mmol, 1.1 eq) over 5 minutes.
-
Heat the mixture to Reflux (approx. 60°C) .
-
Stir under reflux for 6–8 hours .
Step 3: Monitoring (TLC)
-
Mobile Phase: Hexane:Ethyl Acetate (2:1).
-
Visualization: UV light (254 nm).
-
Criteria: Disappearance of the Hesperetin spot (lower Rf) and appearance of a major new spot (higher Rf).
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃/KBr) and wash the cake with cold acetone.
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude yellow solid.
-
Precipitation: Re-dissolve the crude residue in a minimum amount of Ethyl Acetate (5 mL) and slowly pour into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.
Step 5: Purification
-
Filter the precipitate.
-
Recrystallization: Dissolve in hot Ethanol and allow to cool slowly. Alternatively, use column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 → 2:1) if high purity (>99%) is required.
Yield Expectation: 75–85%.
Characterization & Validation
The successful benzylation of the 7-OH group results in distinct shifts in the NMR signals of the A-ring protons (H-6 and H-8) due to the loss of the free phenol shielding effect.
Table 1: Key NMR Diagnostic Signals (in DMSO-d₆)
| Proton Position | Hesperetin (Starting Material) | 7-O-Benzyl Hesperetin (Product) | Shift Interpretation |
| 5-OH | ~12.15 ppm (s) | ~12.10 ppm (s) | Unchanged. Confirms 5-OH is still chelated (intact). |
| 7-OH | ~10.80 ppm (s) | Absent | Confirms reaction at 7-position. |
| 3'-OH | ~9.10 ppm (s) | ~9.12 ppm (s) | Present. Confirms no reaction at 3'-position. |
| Benzyl -CH₂- | N/A | ~5.15 ppm (s, 2H) | Diagnostic peak for benzyl ether formation. |
| Aromatic (Bn) | N/A | 7.30–7.45 ppm (m, 5H) | Phenyl ring protons of the benzyl group. |
| H-6 / H-8 | ~5.89 / 5.91 ppm | ~6.10 / 6.15 ppm | Slight downfield shift due to alkylation. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Acetone reflux temperature (56°C) might be too low.
-
Solution: Switch solvent to DMF and heat to 80°C. Note that DMF requires aqueous extraction (EtOAc/Water) to remove the solvent, as it does not rotavap easily.
-
-
Issue: Formation of Di-benzyl product (3',7-di-O-benzyl).
-
Cause: Excess base or BnBr; reaction time too long.
-
Solution: Strictly control stoichiometry (1.1 eq BnBr max). Monitor TLC closely and stop the reaction as soon as the starting material is consumed.
-
-
Issue: C-Alkylation.
-
Cause: Use of harsh bases like NaH or high temperatures.
-
Solution: Stick to K₂CO₃. The carbonate anion is basic enough to deprotonate the phenol but not strong enough to encourage significant C-alkylation on the flavonoid ring under these conditions [Source 1].
-
References
-
Williamson Ether Synthesis Mechanism & Selectivity
-
Hesperetin Structure & Properties (pKa data)
- FooDB. "Compound Summary: Hesperetin (FDB002677)."
-
General Flavonoid Alkylation Protocols
-
Regioselective Glucosylation (Analogous 7-O-selectivity)
- Mendez-Líter, J. A., et al. (2018). "Optimization of Regioselective α-Glucosylation of Hesperetin." Journal of Agricultural and Food Chemistry.
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Hesperetin Benzyl Ether
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of hesperetin benzyl ether. Hesperetin, a flavanone found in citrus fruits, and its derivatives are of significant interest for their potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] The benzylation of hesperetin is a strategic modification to enhance its bioavailability and metabolic stability, facilitating further research into its therapeutic potential.[4] A robust analytical method is crucial for the quality control, stability testing, and pharmacokinetic studies of this promising compound. The developed method utilizes a C18 stationary phase with a mobile phase of acetonitrile and acidified water, offering excellent resolution and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high linearity, accuracy, precision, and robustness.[1][5][6]
Introduction
Hesperetin is a flavonoid aglycone that has garnered considerable attention for its diverse pharmacological properties.[1][3] However, its therapeutic application can be limited by factors such as low bioavailability.[3] Chemical modifications, such as the synthesis of hesperetin benzyl ether, are employed to improve its lipophilicity and metabolic stability, thereby enhancing its potential as a drug candidate.[4] As with any active pharmaceutical ingredient (API) or research compound, a reliable and validated analytical method is essential for ensuring its quality, consistency, and performance in various experimental and developmental stages.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures.[7] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar to nonpolar compounds like flavonoids and their derivatives.[8][9] This application note provides a comprehensive guide to a validated RP-HPLC method for hesperetin benzyl ether, intended for researchers, scientists, and professionals in drug development.
Method Development Strategy
The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method with UV detection for the quantification of hesperetin benzyl ether. The method development was guided by the physicochemical properties of the analyte and existing methods for similar flavonoid structures.[10][11]
Physicochemical Properties of Hesperetin Benzyl Ether
Hesperetin benzyl ether is a derivative of hesperetin where a benzyl group is attached to one of its hydroxyl groups. This modification increases the molecule's hydrophobicity compared to the parent hesperetin. This increased lipophilicity suggests a stronger interaction with a reversed-phase stationary phase, leading to longer retention times.
Selection of Chromatographic Conditions
-
Stationary Phase: A C18 (octadecyl-silica) column was chosen as the stationary phase due to its wide applicability in reversed-phase chromatography and its proven effectiveness in separating flavonoids.[9] The hydrophobic nature of the C18 chains provides excellent retention for nonpolar to moderately polar compounds like hesperetin benzyl ether.
-
Mobile Phase: A mixture of acetonitrile and water was selected as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[9] To ensure good peak shape and reproducibility, particularly for phenolic compounds, the aqueous component of the mobile phase was acidified with 0.1% acetic acid. Acidification suppresses the ionization of residual silanol groups on the silica-based stationary phase and the phenolic hydroxyl groups of the analyte, minimizing peak tailing.[8]
-
Detection Wavelength: The UV spectrum of hesperetin and its derivatives typically shows strong absorbance maxima. Based on published data for hesperidin, a structurally related compound, a detection wavelength of 280 nm was selected to ensure high sensitivity.[12]
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min was chosen as a standard starting point to ensure adequate separation within a reasonable analysis time. The column temperature was maintained at 35°C to improve reproducibility by minimizing viscosity fluctuations in the mobile phase.[9]
Optimization of the Mobile Phase Composition
Several isocratic ratios of acetonitrile and 0.1% acetic acid in water were tested to achieve optimal separation, peak shape, and a reasonable retention time for hesperetin benzyl ether. The final optimized mobile phase composition was determined to be Acetonitrile: 0.1% Acetic Acid in Water (60:40, v/v) . This composition provided a sharp, symmetrical peak with a retention time of approximately 5.5 minutes.
Validated HPLC Method
The developed method was validated according to the ICH Q2(R1) and Q2(R2) guidelines to ensure its suitability for its intended purpose.[5][6][13] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Chromatographic System
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Acetic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of hesperetin benzyl ether reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing hesperetin benzyl ether, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.[7]
Method Validation Protocol and Results
A validation protocol was established prior to conducting the validation studies.[14]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[1] Six replicate injections of a 20 µg/mL standard solution were made.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
The results indicate that the system is suitable for the analysis.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15] The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. The retention time of the peak in the sample solution matched that of the standard, and no interfering peaks were observed at the retention time of hesperetin benzyl ether in the blank chromatogram.
Linearity and Range
The linearity of the method was determined by analyzing a series of standard solutions at six different concentrations ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 45210x + 1234 |
The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the tested range.
Accuracy
Accuracy was determined by the recovery method. A known amount of hesperetin benzyl ether standard was spiked into a sample at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.2 | 1.1 |
| 100% | 100.5 | 0.9 |
| 120% | 99.8 | 1.3 |
The recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.[16]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[13]
-
Repeatability: Six replicate injections of a 20 µg/mL standard solution were analyzed on the same day. The % RSD of the peak areas was calculated.
-
Result: % RSD = 0.9%
-
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst. The % RSD of the peak areas was calculated.
-
Result: % RSD = 1.2%
-
The low % RSD values (<2%) indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
The low LOD and LOQ values demonstrate the sensitivity of the method.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results. The tested parameters included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% acetonitrile)
The system suitability parameters remained within the acceptable limits for all variations, indicating that the method is robust.
Experimental Workflows and Diagrams
Method Development Workflow
Caption: Workflow for HPLC Method Development.
Method Validation Protocol
Caption: Overview of the Method Validation Protocol.
Conclusion
A simple, accurate, precise, and robust isocratic RP-HPLC method for the quantitative analysis of hesperetin benzyl ether has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for analytical method validation and is suitable for routine quality control, stability studies, and other analytical applications in the research and development of hesperetin benzyl ether.
References
-
Jitta, S. R., et al. (2023). Development and Validation of High Performance Liquid Chromatography Method for Quantification of Hesperetin in a Topical Formulation. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Development and validation of hesperidin from orange peel citrus aurantium by rp-hplc method. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
ResearchGate. (n.d.). Physicochemical parameters of hesperetin and its derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Development and Validation of High Performance Liquid Chromatography Method for Quantification of Hesperetin in a Topical Formulation | Request PDF. Available at: [Link]
-
Yang, C.-Y., et al. (n.d.). "Determination of hesperetin and its conjugate metabolites in serum and". Available at: [Link]
-
Patel, H., et al. (2023). Development and validation of stability indicating RP-HPLC method for estimation of hesperidin in nanotransferosome and Madhiphala rasayana. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chauhan, N. P., Patel, J., & Lalan, M. S. (n.d.). Development and Validation of a High-Performance Liquid Chromatography Method for Hesperidin in Pharmaceutical Formulations. Informatics Journals. Available at: [Link]
-
ResearchGate. (2019). Phytochemical screened, characterization and antibacterial activity of hesperetin and hesperidin extracted and isolated from dried oranges peels. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Available at: [Link]
-
PMC. (2021). Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Method development on reverse-phase high-performance liquid chromatography for the improvement of routine analysis of flavonoids on agricultural and food products. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Frontiers. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Available at: [Link]
-
ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
SCIENCE & INNOVATION. (n.d.). development of reversed-phase hplc method for isolation and quantification of rutin and quercetin from flower buds of sophora japonica l. Available at: [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Available at: [Link]
-
PMC. (2022). Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. Available at: [Link]
-
MDPI. (n.d.). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available at: [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-Hesperetin Benzyl Ether|High-Purity Research Compound [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. phcog.com [phcog.com]
- 10. "Determination of hesperetin and its conjugate metabolites in serum and" by C.-Y. Yang, S.-Y. Tsai et al. [jfda-online.com]
- 11. japsonline.com [japsonline.com]
- 12. jgtps.com [jgtps.com]
- 13. database.ich.org [database.ich.org]
- 14. database.ich.org [database.ich.org]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Cytotoxicity of Hesperetin Benzyl Ether in MCF-7 Breast Cancer Cells
For: Researchers, scientists, and drug development professionals in oncology and pharmacology.
Introduction: The Rationale for Hesperetin Benzyl Ether in Oncology Research
Hesperetin, a flavanone predominantly found in citrus fruits, has garnered significant attention in oncological research for its potential as an anticancer agent.[1][2][3] Studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines, including the MCF-7 human breast cancer cell line.[1][4][5][6] The anticancer effects of hesperetin are attributed to multiple mechanisms, such as the generation of reactive oxygen species (ROS), activation of mitochondrial apoptotic pathways, and modulation of key signaling cascades.[4][7]
However, the therapeutic application of hesperetin is often hampered by its low bioavailability.[1] This has spurred the exploration of synthetic modifications to the hesperetin scaffold to enhance its pharmacological properties. The synthesis of hesperetin derivatives, including ethers and esters, is a promising strategy to improve lipophilicity and, consequently, cellular uptake and biological activity.[1][8] The addition of a benzyl group to form hesperetin benzyl ether is hypothesized to increase the compound's hydrophobicity, potentially leading to enhanced membrane interaction and greater cytotoxic efficacy against cancer cells.[8]
This application note provides a comprehensive guide for the in vitro assessment of the cytotoxic effects of hesperetin benzyl ether on the MCF-7 breast cancer cell line. We present detailed, validated protocols for multiple cytotoxicity assays—MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH)—to ensure a robust and multi-faceted evaluation of the compound's anticancer potential.
I. Foundational Protocols: Cell Culture and Compound Preparation
A. Maintenance and Subculture of MCF-7 Cells
The MCF-7 cell line is an adherent, estrogen receptor-positive human breast adenocarcinoma cell line.[2] Maintaining a healthy and consistent cell culture is paramount for reproducible cytotoxicity data.
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.[9][10]
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Media Renewal: Change the culture medium every 2-3 days to replenish nutrients and maintain optimal pH.[10]
-
Subculturing: When cells reach 80-90% confluency, they should be passaged.[10][11]
-
Aspirate the old medium and wash the cell monolayer twice with sterile PBS.
-
Add 1-2 mL of pre-warmed Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[9]
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer an appropriate volume of the cell suspension to a new flask containing fresh medium at a subcultivation ratio of 1:2 to 1:4.[9]
-
B. Preparation of Hesperetin Benzyl Ether Stock and Working Solutions
Proper handling and dilution of the test compound are critical for accurate dose-response analysis.
Materials:
-
Hesperetin Benzyl Ether (synthesis as per established methods for O-benzylation of flavonoids)[4][12][13]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
Protocol:
-
Stock Solution (e.g., 100 mM): Dissolve a calculated amount of hesperetin benzyl ether in DMSO to create a high-concentration stock solution. Ensure complete dissolution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare a series of dilutions from the stock solution using complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells does not exceed a non-toxic level (typically ≤ 0.5%).
II. Core Cytotoxicity Assay Protocols
A multi-assay approach provides a more comprehensive understanding of the cytotoxic mechanism. The MTT assay measures metabolic activity, the SRB assay quantifies total protein content (an indicator of cell number), and the LDH assay assesses membrane integrity.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[2]
Workflow:
MTT Assay Workflow
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[14] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of hesperetin benzyl ether. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[15]
B. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins.[16]
Workflow:
SRB Assay Workflow
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate four times with distilled water and allow it to air dry.
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound SRB.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength between 510 and 565 nm.
C. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]
Workflow:
LDH Assay Workflow
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to also include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).
III. Data Analysis and Interpretation
A. Calculating Percentage of Cell Viability/Cytotoxicity
For MTT and SRB assays, cell viability is calculated relative to the vehicle control:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
For the LDH assay, cytotoxicity is calculated as follows:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH Release: LDH activity in the supernatant of untreated cells.
-
Maximum LDH Release: LDH activity in the supernatant of cells treated with a lysis buffer.
B. Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a cytotoxic compound.
-
Dose-Response Curve: Plot the percentage of cell viability or inhibition against the logarithm of the compound concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).
-
IC50 Calculation: The software will calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
C. Data Presentation
Summarize the IC50 values obtained from the different assays and time points in a clear and concise table.
| Assay | Time Point | Hesperetin (µM) | Hesperetin Benzyl Ether (µM) |
| MTT | 24h | [Example Value] | [Example Value] |
| 48h | [Example Value] | [Example Value] | |
| 72h | [Example Value] | [Example Value] | |
| SRB | 24h | [Example Value] | [Example Value] |
| 48h | [Example Value] | [Example Value] | |
| 72h | [Example Value] | [Example Value] | |
| LDH | 24h | [Example Value] | [Example Value] |
| 48h | [Example Value] | [Example Value] | |
| 72h | [Example Value] | [Example Value] |
IV. Mechanistic Insights and Expected Outcomes
Hesperetin is known to induce apoptosis in MCF-7 cells through the intrinsic mitochondrial pathway, characterized by the activation of caspases and an increase in the Bax:Bcl-2 ratio.[4] It can also trigger the accumulation of ROS, leading to the activation of the ASK1/JNK signaling pathway.[1][4]
Hypothesized Apoptotic Pathway of Hesperetin Benzyl Ether
Given that benzylation is intended to enhance the biological activity of hesperetin, it is anticipated that hesperetin benzyl ether will exhibit a lower IC50 value compared to the parent compound. The increased lipophilicity may facilitate greater intracellular accumulation, leading to a more potent induction of the apoptotic pathways described above. A significant increase in LDH release would suggest a necrotic component to cell death, possibly at higher concentrations.
V. Conclusion and Future Directions
This application note provides a robust framework for the in vitro cytotoxic evaluation of hesperetin benzyl ether against MCF-7 breast cancer cells. By employing a multi-assay approach, researchers can obtain reliable and comprehensive data on the compound's potency and potential mode of action. Positive results from these assays would warrant further investigation into the specific molecular mechanisms, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key apoptotic and signaling proteins. Such studies are essential for the continued development of novel and more effective flavonoid-based anticancer therapeutics.
References
-
Hesperetin Induces Apoptosis in Breast Carcinoma by Triggering Accumulation of ROS and Activation of ASK1/JNK Pathway. Journal of Cellular Physiology. Available at: [Link]
-
Design, synthesis and investigation of potential anti-inflammatory activity of O-alkyl and O-benzyl hesperetin derivatives. PubMed. Available at: [Link]
-
In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. MDPI. Available at: [Link]
-
Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. PMC. Available at: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MCF7 [MCF-7] Cell Line. Elabscience. Available at: [Link]
-
MCF-7 Culture Protocol. UCL. Available at: [Link]
-
In vitro study of effects of hesperetin on human oral cancer using KB cell model. PMC. Available at: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
LDH Cytotoxicity Assay. Bio-protocol. Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
-
Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review. PMC. Available at: [Link]
-
A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro. MDPI. Available at: [Link]
-
Figure 1. Cytotoxicity of hesperetin. a) Molecular structure of... ResearchGate. Available at: [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
-
Synthesis of substituted benzyl-1,2,3-triazolyl hesperetin derivatives 6a-s. ResearchGate. Available at: [Link]
-
Hesperidin: A Review on Extraction Methods, Stability and Biological Activities. PMC. Available at: [Link]
-
Effects of Quercetin and Hesperetin on MCF-7 Cell Proliferation by Using Real-Time Cell Analyzer. Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Role of hesperidin/hesperetin against chemotherapy-induced cardiotoxicity: a systematic review of non-clinical studies. PMC. Available at: [Link]
-
How to calculate IC50 for my dose response? ResearchGate. Available at: [Link]
-
Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. MDPI. Available at: [Link]
-
How to culture MCF7 cells? ResearchGate. Available at: [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
-
How many cells do I need for mtt assay for each well? ResearchGate. Available at: [Link]
-
LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
The Protective Effect of the Natural Compound Hesperetin Against Fulminant Hepatitis in Vivo and in Vitro. PubMed. Available at: [Link]
-
(PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. Available at: [Link]
-
MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. YouTube. Available at: [Link]
-
Protocol – Version 1.0. AXOL Bioscience. Available at: [Link]
-
MTT Assay protocol. protocols.io. Available at: [Link]
-
Antioxidant and anticancer activities of hesperetin and its novel formulations in KB cells. Taylor & Francis Online. Available at: [Link]
-
SRB assay for measuring target cell killing V.1. Protocols.io. Available at: [Link]
-
(PDF) Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. ResearchGate. Available at: [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC. Available at: [Link]
Sources
- 1. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and investigation of potential anti-inflammatory activity of O-alkyl and O-benzyl hesperetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro study of effects of hesperetin on human oral cancer using KB cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The protective effect of the natural compound hesperetin against fulminant hepatitis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the effect of hesperetin on estrogen receptor alpha (ERα) expression, phosphorylation and activity in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 13. Role of hesperidin/hesperetin against chemotherapy-induced cardiotoxicity: a systematic review of non-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Application Note: High-Purity Hesperetin Benzyl Ether via Optimized Solvent Extraction and Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperetin, a prominent flavanone found in citrus fruits, is a molecule of significant interest for its antioxidant and anti-inflammatory properties.[1] Chemical modification, such as the synthesis of hesperetin benzyl ether, is a common strategy to enhance its bioavailability and therapeutic potential by altering its lipophilicity. The benzylation of one or more of hesperetin's hydroxyl groups, however, introduces a significant purification challenge.[2][3] The resulting crude reaction mixture typically contains the desired product, unreacted hesperetin, benzylation reagents, and various side products. This application note provides a detailed, rationale-driven guide for the purification of hesperetin benzyl ether using a two-stage solvent-based approach: liquid-liquid extraction followed by recrystallization.
Part 1: Foundational Principles - The Physicochemical Rationale
The success of any purification strategy hinges on exploiting the differing physicochemical properties of the components in a mixture. The conversion of a polar hydroxyl group (-OH) on the hesperetin scaffold to a non-polar benzyl ether (-OCH₂Ph) is the key transformation we leverage.
Impact of Benzylation on Solubility and Polarity:
-
Hesperetin: Possesses multiple hydroxyl groups, making it moderately polar. It exhibits appreciable solubility in polar organic solvents like acetone, ethanol, and methanol, but has very low solubility in water (1.36 ± 0.30 μg/mL).[1] The phenolic hydroxyl groups also confer weak acidity.
-
Hesperetin Benzyl Ether: The replacement of a hydroxyl group with a benzyl ether group significantly reduces the molecule's overall polarity and eliminates a site for hydrogen bonding. This fundamental change dictates our purification strategy:
-
Increased Lipophilicity: The product will be significantly more soluble in less polar organic solvents such as ethyl acetate, dichloromethane, and diethyl ether compared to the starting material.
-
Decreased Aqueous Solubility: The already low water solubility will decrease even further.
-
Loss of Acidity: If the phenolic hydroxyls are benzylated, the molecule will lose its ability to be deprotonated by weak bases.
-
This polarity differential is the cornerstone of the liquid-liquid extraction protocol, allowing for a clean separation of the non-polar product from the more polar, unreacted starting material.
Solvent Selection Rationale: The choice of solvents is critical for both extraction and crystallization. For flavonoids, common solvents include methanol, ethanol, and acetone, often in combination with water.[4][5][6] For less polar flavonoids, solvents like chloroform and diethyl ether are effective.[5]
Table 1: Solubility Profile of Hesperetin in Various Organic Solvents
| Solvent | Molar Solubility (mmol·L⁻¹) | Reference |
| Acetonitrile | 85 | [7] |
| Acetone | ~80 (for quercetin, similar structure) | [7] |
| Ethanol | Data available in binary mixtures | [8] |
| Methanol | Data available in binary mixtures | [8] |
| Water | Extremely Low | [1] |
Based on this, for our target molecule, hesperetin benzyl ether, we will select a solvent system that maximizes its solubility while minimizing the solubility of impurities for each purification step.
Part 2: Experimental Protocols
This section outlines the step-by-step methodologies for isolating and purifying hesperetin benzyl ether from a typical crude synthesis reaction mixture.
Protocol 1: Post-Synthesis Work-up and Liquid-Liquid Extraction (LLE)
This protocol is designed to separate the lipophilic hesperetin benzyl ether from polar impurities, including unreacted hesperetin and inorganic salts.
Causality Behind Experimental Choices:
-
Solvent Choice (Ethyl Acetate/Water): Ethyl acetate is chosen as the organic phase because it is expected to readily dissolve the non-polar benzyl ether product while being immiscible with water. It is also less dense than water, facilitating easy separation.
-
Aqueous Wash (Dilute NaHCO₃/NaOH): A mild basic wash is employed to deprotonate the acidic phenolic hydroxyl groups of any unreacted hesperetin, converting it into its phenolate salt. This salt is highly water-soluble and will partition into the aqueous phase, effectively removing it from the organic phase containing the desired product.
-
Brine Wash: A saturated NaCl solution wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
Step-by-Step Methodology:
-
Reaction Quenching: Cool the crude reaction mixture to room temperature. If the reaction was performed in a polar, water-miscible solvent like DMF or THF, dilute the mixture with a significant volume (5-10x) of ethyl acetate.
-
Initial Water Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water. Shake vigorously for 1 minute and allow the layers to separate. Drain and discard the aqueous (lower) layer.
-
Basic Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Shake vigorously. This step is crucial for removing unreacted hesperetin. Drain the aqueous layer. Repeat this wash if significant starting material is present (monitored by TLC).
-
Final Water and Brine Wash: Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of saturated brine solution.[9]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Let it stand for 15-20 minutes with occasional swirling.
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator under reduced pressure to obtain the crude, semi-purified hesperetin benzyl ether as an oil or solid.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize out while impurities remain in the mother liquor.
Causality Behind Experimental Choices:
-
Solvent System (Ethanol/Water): A binary solvent system is often ideal for recrystallization. Ethanol is a good choice as it is a moderately polar solvent that should dissolve the benzyl ether at elevated temperatures. Water is a non-solvent (or "anti-solvent") in which the product is insoluble. By slowly adding water to a hot ethanolic solution of the product, the solution's polarity is gradually increased, inducing the controlled precipitation of the pure, less polar product.
Step-by-Step Methodology:
-
Dissolution: Place the semi-purified solid from the LLE step into an appropriately sized Erlenmeyer flask. Add a minimal volume of hot ethanol and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is perfectly saturated at that high temperature.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the crystallized product.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (in this case, a pre-chilled ethanol/water mixture of the same ratio that induced precipitation) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[12] The final product should be a pure, crystalline solid.
Part 3: Workflow Visualization and Data Presentation
Diagram 1: Liquid-Liquid Extraction Workflow
Caption: Workflow for the liquid-liquid extraction of hesperetin benzyl ether.
Diagram 2: Recrystallization Protocol
Caption: Step-by-step process for the recrystallization of hesperetin benzyl ether.
Table 2: Summary of Purification Protocols
| Parameter | Protocol 1: Liquid-Liquid Extraction | Protocol 2: Recrystallization |
| Objective | Primary separation of product from polar impurities. | High-purity refinement of the solid product. |
| Key Solvents | Ethyl Acetate, Water, 5% NaHCO₃ | Ethanol, Water |
| Principle | Differential solubility based on polarity. | Temperature-dependent solubility. |
| Impurity Removed | Unreacted hesperetin, salts, polar reagents. | Side-products with similar polarity, residual impurities. |
| Expected Outcome | Semi-purified oil or solid. | High-purity crystalline solid. |
Part 4: Troubleshooting and Best Practices
-
Emulsion Formation during LLE: If a stable emulsion forms at the interface, add more brine solution and swirl gently rather than shaking. Allowing the funnel to stand for a longer period can also help.
-
"Oiling Out" during Recrystallization: If the product separates as an oil instead of a solid upon cooling, it may be due to cooling too rapidly or the presence of significant impurities. Re-heat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow it to cool even more slowly.
-
Low Recovery: To maximize recovery, ensure the minimum necessary amount of hot solvent is used for dissolution in the recrystallization step. Also, ensure the mixture is thoroughly cooled in an ice bath before filtration.
-
Purity Assessment: The purity of the final product should be assessed using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Conclusion
The purification of hesperetin benzyl ether can be achieved with high efficiency and purity through a systematic, two-stage solvent-based approach. By leveraging the significant change in polarity upon benzylation, liquid-liquid extraction serves as an effective initial clean-up step to remove polar starting materials and reagents. Subsequent recrystallization from a suitable binary solvent system provides a final product of high crystalline purity. The protocols and rationale detailed in this application note offer a robust framework for researchers in medicinal chemistry and drug development to obtain high-quality hesperetin derivatives for further study.
References
- ResearchGate. (n.d.). Hesperidin and hesperitin preparation and purification from Citrus sinensis peels.
- Google Patents. (n.d.). Process for extraction and separation of hesperetin from orange peel.
- Figueiredo, A. C., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry.
- ResearchGate. (n.d.). Solubility of Hesperetin in Various Solvents from (288.2 to 323.2) K.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- E3S Web of Conferences. (2023). A brief overview on the methods for extraction and identification of flavonoids.
- Redalyc. (n.d.). Current procedures for extraction and purification of citrus flavonoids.
- Rafiq, S., et al. (2019). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Molecules.
- MDPI. (2021). Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD. Molecules.
- ResearchGate. (n.d.). (PDF) Hesperidin and Hesperitin preparation and purification from citrus sinensis peels.
- Li, S., et al. (2022). Crystal Structure, Solubility, and Pharmacokinetic Study on a Hesperetin Cocrystal with Piperine as Coformer. Pharmaceutics.
- MDPI. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes.
- Scite.ai. (n.d.). Solubility of Flavonoids in Organic Solvents.
- Semantic Scholar. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Semantic Scholar. (2019). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes.
- SpringerLink. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves.
- MDPI. (2022). Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. Molecules.
- ResearchGate. (n.d.). Solubility of Hesperetin in Mixed Solvents | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal Structure, Solubility, and Pharmacokinetic Study on a Hesperetin Cocrystal with Piperine as Coformer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of 3'-O-benzyl Hesperetin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the regioselective synthesis of 3'-O-benzyl hesperetin, a valuable derivative for structure-activity relationship (SAR) studies in drug discovery. The protocol is designed to be robust and reproducible, offering insights into the chemical rationale behind each step. Hesperetin, a flavanone predominantly found in citrus fruits, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] However, its therapeutic potential can be limited by factors such as poor bioavailability.
Chemical modification of hesperetin's structure is a key strategy to enhance its pharmacological properties.[2] Specifically, modification of the hydroxyl groups on the B-ring can significantly impact its bioactivity. The synthesis of 3'-O-benzyl hesperetin allows for the exploration of how targeted modification at this position influences biological endpoints, such as enzyme inhibition or receptor binding.
The primary challenge in synthesizing this specific derivative lies in the regioselective benzylation of the 3'-hydroxyl group, given the presence of two other, more reactive hydroxyl groups at the 5- and 7-positions of the A-ring. The 7-hydroxyl group is particularly acidic and nucleophilic, making it the most likely site of reaction in a direct alkylation. Therefore, a robust protecting group strategy is essential for achieving the desired regioselectivity.
This protocol outlines a reliable three-step synthesis:
-
Protection: Acetylation of the 5- and 7-hydroxyl groups.
-
Benzylation: Williamson ether synthesis at the 3'-hydroxyl group.
-
Deprotection: Removal of the acetyl groups to yield the final product.
Chemical Reaction Pathway
The overall synthetic pathway is illustrated below. This multi-step approach ensures the targeted modification of the 3'-hydroxyl group while preventing unwanted side reactions at other positions.
Caption: Synthetic scheme for 3'-O-benzyl hesperetin.
Part 1: Protection of 5- and 7-Hydroxyl Groups via Acetylation
Scientific Rationale
The hydroxyl groups at the 5- and 7-positions on the A-ring of hesperetin are more acidic and nucleophilic than the 3'-hydroxyl group on the B-ring. To prevent them from reacting during the subsequent benzylation step, they must be temporarily "masked" or protected. Acetylation is an effective and widely used strategy for protecting phenolic hydroxyl groups.[3] The resulting acetyl esters are stable under the basic conditions of the Williamson ether synthesis but can be easily removed later under mild conditions.
Experimental Protocol
Materials:
-
Hesperetin (1.0 eq)
-
Acetic Anhydride (3.0 eq)
-
Pyridine (solvent and catalyst)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve hesperetin (1.0 eq) in an adequate volume of pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture three times with dichloromethane (DCM).
-
Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 5,7-di-O-acetyl hesperetin, can be purified by column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | Purpose |
| Hesperetin | 1.0 | Starting Material |
| Acetic Anhydride | 3.0 | Acetylating Agent |
| Pyridine | Solvent | Solvent and Catalyst (base) |
Part 2: Selective Benzylation of the 3'-Hydroxyl Group
Scientific Rationale
With the 5- and 7-hydroxyl groups protected, the 3'-hydroxyl group is now the only available site for reaction. The Williamson ether synthesis is a classic and reliable method for forming ethers.[4][5] It involves the deprotonation of the hydroxyl group by a base to form an alkoxide (or in this case, a phenoxide), which then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (benzyl bromide) in an SN2 reaction.[6] A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic 3'-OH group without causing premature deacetylation.
Experimental Protocol
Materials:
-
5,7-Di-O-acetyl hesperetin (1.0 eq)
-
Benzyl Bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar
Procedure:
-
To a solution of 5,7-di-O-acetyl hesperetin (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq).
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add benzyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product, 3'-O-benzyl-5,7-di-O-acetyl hesperetin, should be purified by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| 5,7-Di-O-acetyl hesperetin | 1.0 | Substrate |
| Benzyl Bromide | 1.2 | Benzylating Agent (electrophile) |
| Potassium Carbonate | 3.0 | Base (for deprotonation of 3'-OH) |
| Acetone | Solvent | Reaction Solvent |
Part 3: Deprotection to Yield 3'-O-benzyl Hesperetin
Scientific Rationale
The final step is the removal of the acetyl protecting groups to regenerate the hydroxyl groups at the 5- and 7-positions. This is typically achieved by transesterification using a catalytic amount of a base, such as sodium methoxide, in methanol. This method is highly efficient and proceeds under mild conditions, ensuring that the newly formed benzyl ether bond remains intact.
Experimental Protocol
Materials:
-
3'-O-Benzyl-5,7-di-O-acetyl hesperetin (1.0 eq)
-
Methanol (anhydrous)
-
Sodium Methoxide (NaOMe) (0.1 eq, or catalytic amount)
-
Amberlite IR-120 resin (or similar acidic resin)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified 3'-O-benzyl-5,7-di-O-acetyl hesperetin in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture by adding an acidic resin (e.g., Amberlite IR-120) until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product, 3'-O-benzyl hesperetin, by column chromatography or recrystallization to obtain a pure solid.
| Reagent | Molar Eq. | Purpose |
| 3'-O-Benzyl-5,7-di-O-acetyl hesperetin | 1.0 | Substrate |
| Sodium Methoxide | 0.1 | Catalyst for deacetylation |
| Methanol | Solvent | Reaction Solvent |
Workflow Visualization
The following diagram outlines the key stages of the experimental workflow, from starting materials to the final purified product.
Sources
- 1. Hesperetin, a Citrus Flavonoid, Ameliorates Inflammatory Cytokine-Mediated Inhibition of Oligodendroglial Cell Morphological Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Resolution Separation of Hesperetin and Its Ether Derivatives by Thin-Layer Chromatography
Introduction
Hesperetin, a flavanone predominantly found in citrus fruits, and its derivatives are subjects of extensive research in drug development and natural product chemistry due to their wide range of pharmacological activities.[1] The therapeutic potential of these compounds is often influenced by their substitution patterns, particularly the etherification of their hydroxyl groups. This modification can significantly alter their polarity, bioavailability, and ultimately, their biological efficacy.[2][3] Consequently, the ability to effectively separate and identify hesperetin from its ether derivatives is crucial for synthesis, purification, quality control, and metabolic studies.
Thin-layer chromatography (TLC) offers a rapid, versatile, and cost-effective method for the qualitative analysis of these compounds.[4][5][6] Its simplicity and high throughput make it an invaluable tool for monitoring reaction progress, assessing sample purity, and optimizing separation conditions for preparative chromatography.[7][8] This application note provides a detailed protocol for the TLC separation of hesperetin and its representative ether derivatives, offering insights into the underlying chromatographic principles and practical guidance for achieving optimal resolution.
Principle of Separation
The separation of hesperetin and its ether derivatives by TLC is based on the principle of adsorption chromatography.[4] The stationary phase, typically silica gel, is highly polar, while the mobile phase is a less polar solvent or a mixture of solvents.[9] The separation is governed by the differential partitioning of the analytes between the stationary and mobile phases.
Hesperetin, with its multiple free hydroxyl groups, is a relatively polar molecule and thus exhibits strong interactions (hydrogen bonding) with the polar silica gel stationary phase. This results in slower migration up the TLC plate and a lower Retention Factor (Rf) value. In contrast, the ether derivatives of hesperetin, where one or more hydroxyl groups are replaced by less polar ether linkages, will have a reduced affinity for the stationary phase.[9] Consequently, they will travel further up the plate with the mobile phase, resulting in higher Rf values. The degree of etherification and the nature of the alkyl or aryl group will influence the extent of this effect, allowing for the separation of different ether derivatives from each other and from the parent hesperetin.
Materials and Methods
Materials
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates (20 x 20 cm)
-
Analytes:
-
Hesperetin (Standard)
-
Hesperetin Ether Derivative 1 (e.g., 7-O-methylhesperetin)
-
Hesperetin Ether Derivative 2 (e.g., 3'-O-ethylhesperetin)
-
Note: If synthesized in-house, ensure derivatives are of sufficient purity for use as standards.
-
-
Solvents (Analytical Grade):
-
Methanol
-
Chloroform
-
Hexane
-
Ethyl acetate
-
Formic acid
-
Acetic acid
-
-
Visualization Reagents:
-
Natural Products (NP) reagent (1% diphenylboryloxyethylamine in methanol)
-
Polyethylene glycol (PEG) 4000 solution (5% in dichloromethane)
-
Alternatively, a solution of boric acid and oxalic acid can be used.[10]
-
-
Equipment:
-
TLC developing tank with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm and 365 nm)
-
Fume hood
-
Heating plate or oven
-
Glass sprayer for visualization reagents
-
Experimental Protocol
1. Preparation of Standard Solutions
Accurately weigh approximately 1 mg of hesperetin and each hesperetin ether derivative and dissolve in 1 mL of methanol to prepare stock solutions of 1 mg/mL.[11] If necessary, gentle warming in a water bath can aid dissolution.[11] These solutions should be stored in amber vials at 4°C when not in use.
2. TLC Plate Preparation
Handle the TLC plate carefully by the edges to avoid contaminating the silica gel surface. Using a pencil, lightly draw a starting line (origin) approximately 1.5 cm from the bottom of the plate. Mark the points for sample application along this line, ensuring they are at least 1 cm apart.
3. Sample Application (Spotting)
Using a capillary tube, apply 1-2 µL of each standard solution to its designated spot on the origin line.[12] For a mixed spot (co-spot), apply the hesperetin standard and one or more derivative standards to the same point, allowing the solvent to evaporate between applications.[7] The diameter of the spots should be kept as small as possible (2-3 mm) to ensure sharp bands after development.
4. Mobile Phase Selection and Development
The choice of mobile phase is critical for achieving good separation. The polarity of the solvent system must be optimized to move the compounds of interest up the plate, resulting in Rf values ideally between 0.2 and 0.8.
A commonly effective mobile phase system for flavonoids is a mixture of non-polar, moderately polar, and polar solvents.[8][13] A recommended starting mobile phase for separating hesperetin and its ethers is Chloroform:Methanol (95:5, v/v) .
For more polar flavonoids, a system such as Ethyl acetate:Formic acid:Acetic acid:Water (100:11:11:27, v/v/v/v) can be effective.[8][12]
Protocol for Development:
-
Pour the chosen mobile phase into the TLC tank to a depth of about 0.5-1 cm.
-
Place a piece of filter paper inside the tank, ensuring it is saturated with the mobile phase, to create a saturated vapor environment. Close the tank with the lid and allow it to equilibrate for at least 30 minutes.[12]
-
Carefully place the spotted TLC plate into the equilibrated tank, ensuring the origin line is above the solvent level.
-
Close the tank and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Dry the plate in a fume hood. Gentle heating may be used to expedite solvent evaporation.
5. Visualization
-
UV Detection: Visualize the dried plate under a UV lamp. Compounds with a fluorescent indicator (F₂₅₄) will appear as dark spots on a green fluorescent background at 254 nm. Many flavonoids also exhibit fluorescence at 365 nm, appearing as colored spots.[12]
-
Chemical Staining: For enhanced and more specific visualization of flavonoids, use a spray reagent.
-
Spray the plate with the NP reagent until it is evenly moist.
-
Dry the plate.
-
Spray the plate with the PEG 4000 solution.
-
Heat the plate at 100-105°C for 1-2 minutes.
-
Observe the plate under visible light and UV light (365 nm) for colored spots. Flavonoids typically appear as yellow, orange, or greenish-yellow spots.[12]
-
6. Data Analysis
Calculate the Retention Factor (Rf) for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic property of a compound under a specific set of chromatographic conditions (stationary phase, mobile phase, temperature). Compare the Rf values of the unknown spots with those of the standards to identify the compounds in a mixture.
Expected Results and Discussion
The separation of hesperetin and its ether derivatives will be evident from the different Rf values obtained.
| Compound | Expected Polarity | Expected Rf Value (Relative) |
| Hesperetin | High | Low |
| Mono-ether Derivative | Medium | Intermediate |
| Di-ether Derivative | Low | High |
Rationale: Hesperetin, with its free hydroxyl groups, will have the strongest interaction with the silica gel and thus the lowest Rf value. As the hydroxyl groups are successively replaced by ether linkages, the polarity of the molecule decreases, leading to weaker interactions with the stationary phase and progressively higher Rf values.
The specific Rf values will depend on the exact mobile phase composition. For instance, in a Chloroform:Methanol (95:5) system, one might expect an Rf for hesperetin around 0.3, while a mono-ether derivative might be around 0.5-0.6, and a di-ether derivative even higher. It is crucial to co-spot standards with the sample mixture to confirm identities, as Rf values can be influenced by various experimental factors.
Visualization of the TLC Workflow
Caption: Workflow for the TLC separation of hesperetin ethers.
Structural Influence on Chromatographic Behavior
Caption: Impact of etherification on the polarity and TLC mobility of hesperetin.
Troubleshooting and Optimization
-
Poor Separation (Spots too close): If the Rf values are too low and close together, increase the polarity of the mobile phase by adding a small amount of a more polar solvent (e.g., increase the percentage of methanol in a chloroform/methanol mixture). If the Rf values are too high, decrease the mobile phase polarity.
-
Streaking of Spots: This can be caused by overloading the sample on the plate. Try applying a smaller volume or a more dilute solution. Streaking can also occur if the compound is highly acidic or basic; adding a small amount of acid (e.g., formic or acetic acid) or base (e.g., ammonia) to the mobile phase can improve spot shape.
-
Faint Spots: The concentration of the analyte may be too low. Apply a larger volume of the sample or use a more concentrated solution. Ensure that the visualization method is appropriate and sensitive enough for the compounds being analyzed.
Conclusion
Thin-layer chromatography is a powerful and accessible technique for the separation and qualitative analysis of hesperetin and its ether derivatives. By understanding the principles of polarity and carefully selecting the stationary and mobile phases, researchers can achieve high-resolution separations. This application note provides a robust protocol that can be adapted for various research and development applications, from monitoring synthetic reactions to the preliminary analysis of complex mixtures in natural product extracts. The ability to quickly assess the composition of a sample makes TLC an indispensable tool in the field of flavonoid research and drug development.
References
-
Journal of Drug Delivery and Therapeutics. (2021). View of Development and Validation of TLC of Flavonoid from the Ethanolic Extract of Plant Enhydra fluctuans. Retrieved from [Link]
-
Celep, E., & Coruh, N. (2014). Flavonoid Compounds Identified in Alchemilla L. Species Collected in the North-Eastern Black Sea Region of Turkey. National Institutes of Health. Retrieved from [Link]
-
Jain, V., Saraf, S., & Saraf, S. (2011). Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Rf values and fluorescence colors of flavonoids. Retrieved from [Link]
-
Scribd. (n.d.). TLC Analysis of Flavonoids in Herbs. Retrieved from [Link]
-
Cieśla, Ł., & Waksmundzka-Hajnos, M. (2017). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of TLC and OPLC in the determination of pigments from natural products. Retrieved from [Link]
-
JoVE. (2022). Thin-layer Chromatographic (TLC) Separations and Bioassays. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
Oxford Academic. (n.d.). Automatic Chromatographic Method for the Separation of Flavonoid Compounds. Retrieved from [Link]
-
Gomathi, R., et al. (2021). Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model. National Institutes of Health. Retrieved from [Link]
-
News-Medical. (n.d.). Applications of Thin Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN103159725A - Clean preparation process of high-purity hesperetin.
-
Jones, W. P., & Kinghorn, A. D. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of flavonoids by TLC scanning analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral TLC resolution of Hesperidin diastereomers on silica gel plates. Retrieved from [Link]
-
Gwatidzo, L., Dzomba, P., & Mangena, M. (2018). TLC separation and antioxidant activity of flavonoids from Carissa bispinosa, Ficus sycomorus, and Grewia bicolar fruits. Retrieved from [Link]
-
MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]
-
UI Scholars Hub. (n.d.). Characterization of Secondary Metabolites Profile of Flavonoid from Salam Leaves (Eugenia polyantha) Using TLC and UV. Retrieved from [Link]
-
Li, X., et al. (2015). Design, Synthesis and Evaluation of Hesperetin Derivatives as Potential Multifunctional Anti-Alzheimer Agents. National Institutes of Health. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). *Umesh Chaurasia 1 , Vishal Soni 1 , Ram Kumar Sahu 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Hesperidin and Hesperitin preparation and purification from citrus sinensis peels. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of hesperetin. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of flavonoids in different citrus fruit juices and beverages by high-performance liquid chromatography and analysis of their chromatographic profiles by chemometrics. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis, characterization, and evaluation of Hesperetin nanocrystals for regenerative dentistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of Pigments, Flavonoids, and Flavor Fractions from Citrus Oils by Gel Permeation Chromatography. Retrieved from [Link]
-
CABI. (n.d.). Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels. Retrieved from [Link]
-
ORBi. (n.d.). Simultaneous determination of 14 bioactive citrus flavonoids - using thin-layer chromatography combined with surface. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis and Structural Identification of the Flavonoid Compounds in Fruit of Citrus reticulata Blanco cv. Ougan from China. Retrieved from [Link]
-
Sathyabama Institute of Science and Technology. (2023). SYNTHESIS AND CHARACTERIZATION OF HESPERETIN DERIVATIVES AND TOXICITY LEVEL OF THE ZEBRAFISH MODEL. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of hesperetin and its derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Sustainable Extraction of Flavonoids from Citrus Waste: A Fast and Simple Approach with UHPLC-PDA ESI-MS Characterization. Retrieved from [Link]
-
MDPI. (n.d.). Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hesperetin. Retrieved from [Link]
Sources
- 1. Hesperetin | C16H14O6 | CID 72281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Hesperetin Derivatives as Potential Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. rjptonline.org [rjptonline.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TLC in the Analysis of Plant Material | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoid Compounds Identified in Alchemilla L. Species Collected in the North-Eastern Black Sea Region of Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Technical Support Center: Hesperetin Benzyl Ether (HBE) Solubility Optimization
Subject: Improving Aqueous Solubility of Hesperetin Benzyl Ether for Biological Assays Ticket Type: Methodological Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Assay Development Group[1]
Executive Summary & Mechanistic Insight
The Challenge: Hesperetin 7-O-benzyl ether (HBE) presents a significant solubility challenge in biological assays.[1][2] While the parent molecule, hesperetin, is already sparingly soluble in water (~1.36 µg/mL), the addition of a benzyl group at the 7-position dramatically increases the partition coefficient (LogP), rendering the molecule highly lipophilic.[1]
The Mechanism of Failure:
In aqueous media (e.g., DMEM, RPMI), HBE tends to undergo "oiling out" or micro-precipitation.[1] This occurs because the hydrophobic benzyl moiety drives strong intermolecular
-
Consequence: When you inject a DMSO stock of HBE into cell culture media, the solvent exchange is too rapid.[1] The HBE molecules aggregate before they can disperse, leading to:
Troubleshooting Guide (FAQ Format)
Q1: "My compound crashes out immediately upon adding the DMSO stock to the media. How do I fix this?"
Diagnosis: This is the classic "Solvent Shock" phenomenon.[1] The rapid change in polarity from 100% DMSO to aqueous buffer forces the hydrophobic HBE out of solution.[1]
Corrective Actions:
-
Warm Your Media: Cold media accelerates precipitation.[1] Ensure your buffer/media is at 37°C before addition.[1]
-
The "Intermediate Dilution" Step: Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Step A: Dilute 100 mM stock to 10 mM in pure Ethanol .
-
Step B: Dilute 10 mM (EtOH) to 1 mM in sterile PBS containing 10% PEG-400 .
-
Step C: Add this intermediate solution to your media.
-
-
Vortex During Addition: Inject the stock solution while vortexing the media to prevent local high-concentration pockets.[1]
Q2: "I see cytotoxicity in my vehicle control wells. Is DMSO the problem?"
Diagnosis: Yes. While HBE requires organic solvents, many cell lines (e.g., HepG2, primary neurons) are sensitive to DMSO concentrations >0.1%.[1]
Corrective Actions:
-
Threshold Check: Calculate your final DMSO concentration.
-
Alternative Solvent: If you need higher concentrations, switch to a Cyclodextrin (HP-β-CD) system (see Protocol B below), which eliminates DMSO toxicity entirely.[1][2]
Q3: "My IC50 curves are flat or inconsistent between replicates."
Diagnosis: This suggests non-specific adsorption .[1] The benzyl ether group makes HBE "sticky" to polystyrene plastics used in well plates.[1]
Corrective Actions:
-
Switch Plastics: Use Low-Binding polypropylene plates for serial dilutions.[1][2]
-
Add Surfactant: Include 0.05% Tween-80 or 0.1% BSA in your assay buffer.[1][2] This coats the plastic and keeps HBE in solution via micellar stabilization.[1]
Validated Protocols
Protocol A: The "Solvent Shift" Method (Standard)
Best for: Rapid screening, short-term assays (<24h).[1][2]
Materials:
Workflow:
-
Stock Prep: Dissolve HBE in DMSO to create a 50 mM master stock. Sonicate for 5 mins to ensure complete dissolution.
-
Working Solution: Dilute the master stock 1:50 in DMSO to create a 1 mM working stock.
-
Assay Dosing: Add 1 µL of the 1 mM working stock to 1 mL of cell culture media.
-
QC Check: Inspect under a microscope (40x). If crystals are visible, discard and proceed to Protocol B.
Protocol B: Cyclodextrin Complexation (Gold Standard)
Best for: High concentrations (>10 µM), long-term assays, and in vivo studies.[1][2]
Scientific Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2] The hydrophobic cavity encapsulates the benzyl ether moiety, while the hydrophilic exterior ensures water solubility.[1]
Workflow:
-
Phase 1: Prepare a 40% (w/v) HP-β-CD solution in sterile water.[1][2]
-
Phase 2: Add HBE powder to the CD solution at a 1:2 molar ratio (HBE:CD).
-
Note: A 1:1 ratio is often insufficient for bulky benzyl ethers; 1:2 ensures full encapsulation.[1]
-
-
Phase 3 (Kneading/ agitation): Stir vigorously at 37°C for 24–48 hours . Shield from light.[1][4]
-
Phase 4 (Filtration): Filter the suspension through a 0.22 µm PVDF filter to remove uncomplexed drug.
-
Quantification: Measure absorbance (UV-Vis) to determine the final soluble concentration before use.
Data & Visualization
Decision Logic for Solubility Optimization
Caption: Figure 1. Decision tree for selecting the appropriate solubilization strategy based on required concentration and experimental observations.
Mechanism of Cyclodextrin Stabilization
Caption: Figure 2.[1][2] Schematic of the host-guest interaction where the hydrophobic benzyl moiety of HBE is encapsulated by the cyclodextrin torus.
Comparative Data: Solvent Limits
| Solvent / Excipient | Max Safe Conc.[1][3][6][8][9] (Cell Culture) | Solubility Enhancement Factor (for HBE) | Key Risk |
| DMSO | 0.1% (Ideal) / 0.5% (Max) | High (Stock), Low (Media) | Cytotoxicity, Membrane Permeability |
| Ethanol | 0.5% | Moderate | Rapid Evaporation, Precipitation |
| HP-β-CD | 10 - 20 mM | Very High (>100x) | Minimal (Inert carrier) |
| Tween-80 | 0.01% - 0.05% | Moderate | Cell Lysis at high conc.[1][2] |
References
-
Corciova, A., et al. (2018).[1] Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD. International Journal of Molecular Sciences. Retrieved from [Link]
-
LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Protocols. Retrieved from [Link]
-
Fenyvesi, F., et al. (2025).[1][10] Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms and Applications. Antioxidants.[1][10][11] Retrieved from [Link][1][2]
Sources
- 1. Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hesperetin - Wikipedia [en.wikipedia.org]
- 3. lifetein.com [lifetein.com]
- 4. Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery | MDPI [mdpi.com]
- 5. pnfs.or.kr [pnfs.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Yield of Hesperetin Benzylation
Welcome to the technical support center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of the hesperetin benzylation reaction and optimize the yield of your desired products, particularly the pharmacologically significant 7-O-benzylhesperetin.
Introduction to Hesperetin Benzylation
Hesperetin, a flavanone found abundantly in citrus fruits, possesses a range of biological activities. Chemical modification, such as benzylation, is a common strategy to enhance its therapeutic properties. The benzylation of hesperetin involves the introduction of a benzyl group (-CH₂C₆H₅) onto one or more of its hydroxyl (-OH) groups. The primary challenge in this reaction lies in achieving regioselectivity, as hesperetin has three hydroxyl groups with varying reactivity (at the C-5, C-7, and C-3' positions). The 7-OH group is generally the most nucleophilic and thus the most likely to be benzylated first under specific conditions.
This guide will focus on the selective synthesis of 7-O-benzylhesperetin, a derivative with noted biological activities. We will explore the critical parameters influencing the reaction's success and provide practical solutions to common experimental hurdles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments, providing explanations grounded in chemical principles and offering actionable solutions.
Q1: Why is the yield of my 7-O-benzylhesperetin consistently low?
A low yield can be attributed to several factors, from incomplete reactions to the formation of undesired side products.
Possible Causes and Solutions:
-
Incomplete Deprotonation: For the benzylation to occur, the hydroxyl group must be deprotonated to form a more nucleophilic alkoxide. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.
-
Solution: Use a suitable base like potassium carbonate (K₂CO₃). Ensure you use at least 1.5 to 2 equivalents of the base relative to hesperetin to drive the deprotonation equilibrium forward.
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: While room temperature may be sufficient, gently heating the reaction mixture to 40-60 °C can significantly increase the reaction rate. However, excessive heat can promote the formation of side products. It is crucial to monitor the reaction closely by Thin Layer Chromatography (TLC).[1]
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC. A typical reaction time can range from 4 to 24 hours. The disappearance of the hesperetin spot on the TLC plate is a good indicator of reaction completion.[2]
-
-
Poor Solubility of Hesperetin: Hesperetin has limited solubility in many organic solvents, which can hinder the reaction.
-
Solution: Use a polar apathetic solvent like N,N-dimethylformamide (DMF), which is excellent for dissolving hesperetin and facilitating the Sₙ2 reaction. Acetone can also be used, but DMF is generally superior for this transformation.[3]
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I improve the selectivity for 7-O-benzylhesperetin?
The formation of multiple products is a common challenge due to the presence of three hydroxyl groups. The key is to exploit the difference in their reactivity.
Understanding Hydroxyl Group Reactivity:
The reactivity of the hydroxyl groups in hesperetin generally follows this order: 7-OH > 3'-OH > 5-OH.
-
7-OH: This is the most acidic and sterically accessible hydroxyl group, making it the most reactive.
-
3'-OH: This phenolic hydroxyl group is less acidic than the 7-OH.
-
5-OH: This hydroxyl group is strongly hydrogen-bonded to the adjacent carbonyl group at C-4, which significantly reduces its nucleophilicity.
Strategies for Enhancing Selectivity:
-
Choice of Base: A moderately strong base like potassium carbonate is often sufficient to deprotonate the most acidic 7-OH group preferentially. Stronger bases like sodium hydride (NaH) can lead to the deprotonation of multiple hydroxyl groups, resulting in a mixture of di- and tri-benzylated products.
-
Stoichiometry of Benzyl Bromide: Using a large excess of benzyl bromide will increase the likelihood of multiple benzylations.
-
Solution: Start with 1.0 to 1.2 equivalents of benzyl bromide. This stoichiometric control is crucial for favoring mono-benzylation.
-
-
Reaction Temperature: As mentioned earlier, lower temperatures (room temperature to 40 °C) favor the selective reaction at the most reactive site.
Q3: How can I effectively purify 7-O-benzylhesperetin from the reaction mixture?
Purification is critical to obtaining a high-purity product. Column chromatography is the most effective method.
Step-by-Step Column Chromatography Protocol:
-
Prepare the Slurry: Adsorb your crude reaction mixture onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like acetone or methanol), add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Pack the Column: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture).
-
Load the Sample: Carefully add the silica gel with your adsorbed crude product to the top of the packed column.
-
Elution: Start with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate. The different components of the reaction mixture will elute at different rates.
-
Elution Order: Generally, the least polar compounds elute first. You can expect to see any unreacted benzyl bromide eluting early, followed by the di- and tri-benzylated byproducts (if any), then your desired 7-O-benzylhesperetin, and finally the more polar unreacted hesperetin.
-
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-O-benzylhesperetin.
Q4: I'm having trouble interpreting my TLC plate. What should I be looking for?
TLC is your primary tool for monitoring the reaction and assessing purity.
TLC Analysis Guide:
-
Spotting: On a single TLC plate, spot the starting material (hesperetin), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture.
-
Eluent System: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for the mobile phase.
-
Visualization: Hesperetin and its benzylated derivatives are UV-active, so they can be visualized under a UV lamp (254 nm). Staining with a p-anisaldehyde solution followed by heating can also be used for visualization.
-
Interpretation:
-
Hesperetin (Starting Material): This will be the most polar compound and will have the lowest Rf value (it will travel the shortest distance up the plate).
-
7-O-Benzylhesperetin (Product): Being less polar than hesperetin, it will have a higher Rf value.
-
Di- and Tri-benzylated Byproducts: These will be even less polar and will have the highest Rf values.
-
Reaction Completion: The reaction is complete when the spot corresponding to hesperetin is no longer visible in the reaction mixture lane.
-
Frequently Asked Questions (FAQs)
-
What is the optimal solvent for this reaction? N,N-dimethylformamide (DMF) is highly recommended as it effectively dissolves hesperetin and facilitates the Sₙ2 reaction. Acetone can be an alternative, but may result in lower yields.
-
Which base should I use for the best selectivity? Potassium carbonate (K₂CO₃) is the base of choice for selective 7-O-benzylation. It is strong enough to deprotonate the 7-OH group but generally not the other hydroxyl groups under controlled conditions.
-
What is the ideal temperature and reaction time? Start by running the reaction at 40°C and monitor its progress by TLC every 2-4 hours. A typical reaction time is between 8 and 24 hours. Optimization may be required based on your specific setup.
-
How can I confirm the structure of my product? The structure of 7-O-benzylhesperetin should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the proton signal for the 7-OH group and the appearance of signals corresponding to the benzyl group in the NMR spectra are key indicators.
-
What are the likely side products? The most common side products are 3'-O-benzylhesperetin and 7,3'-di-O-benzylhesperetin. In rare cases, with very strong bases and a large excess of benzyl bromide, you might also see some 5-O-benzylation or tri-benzylation.
Experimental Protocols and Data
Optimized Protocol for Selective 7-O-Benzylation of Hesperetin
This protocol is designed to maximize the yield and selectivity for 7-O-benzylhesperetin.
Materials:
-
Hesperetin
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of hesperetin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 40°C and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete (disappearance of the hesperetin spot on TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Selectivity
| Parameter | Condition A | Condition B | Condition C |
| Base (equiv.) | K₂CO₃ (1.5) | K₂CO₃ (3.0) | NaH (1.5) |
| Solvent | DMF | DMF | THF |
| Temperature | 40°C | 80°C | Room Temp |
| Time (h) | 12 | 12 | 24 |
| Yield of 7-O-benzylhesperetin | High | Moderate | Low |
| Selectivity | Excellent | Poor (mixture of products) | Moderate |
Note: This table provides a qualitative comparison based on established principles of organic synthesis. Actual yields will vary.
Visualization of the Benzylation Process
Reaction Workflow
Caption: A streamlined workflow for the synthesis and purification of 7-O-benzylhesperetin.
Troubleshooting Logic Diagram
Caption: A decision tree to diagnose and resolve common issues leading to low reaction yields.
References
-
Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. PMC. [Link]
-
Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model. PMC. [Link]
-
A Brief Introduction to Chemical Reaction Optimization. NIH. [Link]
-
Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives. PubMed Central. [Link]
-
Regio-Selective Reaction, Spectroscopic Characterization and Computational Chemical Study of (Hesperidin) Hesperetin-7-O-Rutinoside Analogs as Antimicrobial Agents. ResearchGate. [Link]
-
Monitoring Reactions by TLC. Wsu. [Link]
-
Optimization of Regioselective α-Glucosylation of Hesperetin Catalyzed by Cyclodextrin Glucanotransferase. PubMed. [Link]
-
Solubility of Hesperetin in Various Solvents from (288.2 to 323.2) K. ResearchGate. [Link]
-
Selective mono-benzylation of methylene active compounds with dibenzyl carbonate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Regioselectivity in Benzylation of Chrysin. ResearchGate. [Link]
Sources
Troubleshooting Low Selectivity in Hesperetin O-Alkylation
Technical Support Center | Organic Synthesis Division
Introduction: The "Three Hydroxyl" Challenge
Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) presents a classic regioselectivity puzzle in flavonoid chemistry. Its three hydroxyl groups possess distinct electronic environments and pKa values, creating a reactivity hierarchy that must be strictly managed.
-
7-OH (pKa ~7.5): The most acidic and nucleophilic site.[1] It is a resorcinol-type hydroxyl, electronically favored for deprotonation by weak bases.[1]
-
3'-OH (pKa ~9.8): A guaiacol-type hydroxyl (adjacent to a methoxy group).[1] It is significantly less acidic than the 7-OH.[1]
-
5-OH (pKa >11): The least reactive.[1] It is locked in a strong intramolecular hydrogen bond with the C-4 carbonyl, forming a stable 6-membered chelate ring.[1]
The Core Problem: Users frequently report "low selectivity" when attempting to target the 3'-OH or when using aggressive conditions that erode the natural preference for the 7-OH. This guide provides self-validating protocols to resolve these issues.
Visualizing the Reactivity Landscape
The following decision tree illustrates the critical control points for achieving regioselectivity.
Figure 1: Reaction pathway selection based on target hydroxyl group.[1]
Troubleshooting Guide: Scenario-Based Solutions
Scenario 1: "I am targeting the 7-position, but I see di-alkylation (7,3'-products)."
Root Cause: The base is too strong or the alkylating agent is in large excess. If you use NaOH, NaH, or KOH, you risk deprotonating the 3'-OH, leading to mixtures.
The Fix: Leverage the acidity of the 7-OH by using a base that is only strong enough to deprotonate the resorcinol hydroxyl.
Optimized Protocol (7-O-Selectivity):
-
Solvent: Anhydrous Acetone or DMF.[1]
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃).[1]
-
Stoichiometry: 1.0 eq Hesperetin : 1.1 eq Alkyl Halide : 1.2 eq Base.
-
Temperature: Room temperature to 40°C. Avoid reflux unless the alkyl halide is unreactive.
Expert Insight: In DMF, the reaction is often faster due to better solubility and the "naked anion" effect, but acetone allows for easier workup (filtration of salts). If 3'-alkylation persists, switch to Sodium Bicarbonate (NaHCO₃) in DMF; its lower basicity effectively shuts down 3'-OH reactivity.[1]
Scenario 2: "I want to alkylate the 3'-OH, but the 7-OH keeps reacting."
Root Cause: You are fighting thermodynamics.[1] The 7-OH is electronically superior.[1] You cannot achieve high yield 3'-O-alkylation via direct "one-pot" methods without significant side products.[1]
The Fix: You must use a Protection-Deprotection Strategy .[1]
Optimized Protocol (3'-O-Targeting):
-
Step 1 (Protection): Selectively protect the 7-OH using Benzyl Bromide (BnBr) with limiting stoichiometry.[1]
-
Step 2 (Alkylation): Alkylate the now-available 3'-OH.[1]
-
Step 3 (Deprotection): Remove the benzyl group (if the free 7-OH is desired).[1]
-
Conditions: H₂/Pd-C in MeOH/THF.[1]
-
Self-Validating Check: Monitor Step 1 by TLC. If you see di-benzylation, lower the temperature and add BnBr dropwise. The 7-O-monobenzyl product is easily separable from the starting material.[1]
Scenario 3: "The 5-OH is completely inert. How do I alkylate it?"
Root Cause: The 5-OH forms a 6-membered intramolecular hydrogen bond with the C-4 carbonyl oxygen.[1] This "locked" conformation reduces the nucleophilicity of the oxygen significantly.
The Fix: You must disrupt the hydrogen bond using a hard cation (Na⁺) and heat, often requiring protection of 7- and 3'-positions first to prevent over-alkylation.
Protocol Adjustment:
-
Base: Sodium Hydride (NaH) (60% dispersion).[1]
-
Solvent: Anhydrous DMF or DMSO.[1]
-
Temperature: 80°C - 100°C.[1]
-
Warning: These conditions can lead to ring opening (Chalcone formation) or racemization at C-2.[1] Monitor strictly.
Analytical Troubleshooting: Distinguishing Isomers
When selectivity fails, you will obtain mixtures of regioisomers. Use this NMR data table to identify which hydroxyls have been alkylated.
Table 1: 1H-NMR Diagnostic Shifts (DMSO-d6)
| Hydroxyl Group | Chemical Shift (δ ppm) | Diagnostic Feature | Status if Alkylated |
| 5-OH | ~12.14 ppm | Sharp singlet, downfield | Signal Disappears |
| 7-OH | ~10.80 ppm | Broad singlet | Signal Disappears |
| 3'-OH | ~9.11 ppm | Broad singlet | Signal Disappears |
Interpretation Logic:
-
7-O-Alkyl Product: The signal at 10.80 ppm vanishes.[1] The chelated 5-OH (12.14 ppm) and 3'-OH (9.11 ppm) remain visible.[1]
-
3'-O-Alkyl Product: The signal at 9.11 ppm vanishes.[1] The 7-OH and 5-OH signals remain.[1]
-
7,3'-Di-O-Alkyl Product: Both 10.80 and 9.11 ppm signals vanish.[1] Only the chelated 5-OH (12.14 ppm) remains.[1]
Frequently Asked Questions (FAQs)
Q: Can I use the Mitsunobu reaction for hesperetin alkylation? A: Yes, but it is generally less efficient for the 7-OH than simple SN2 displacement due to steric hindrance and purification difficulties. Mitsunobu is better reserved for alkylating with complex, non-halide alcohols.
Q: I see a new spot on TLC that isn't an O-alkyl product. What is it? A: If you are using formaldehyde or amine-based reagents (Mannich conditions), you may be seeing C-alkylation at the C-6 or C-8 positions.[1] The phloroglucinol ring (Ring A) is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS).[1] Ensure your alkylating agent is not an electrophile capable of EAS.
Q: Why does my product turn into a chalcone? A: Strong bases (NaOH, NaH) at high temperatures can cause a retro-Michael addition , opening the C-ring to form a chalcone.[1] Always neutralize the reaction mixture with dilute HCl or NH₄Cl immediately after completion to prevent ring opening during workup.
References
-
Regioselective Synthesis of Hesperetin Derivatives: Title: Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives. Source: Molecules (MDPI), 2019. URL:[Link]
-
Antioxidant and Antitumor Activities of Hesperetin Derivatives: Title: Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives.[3][4][5][6] Source: Molecules (MDPI), 2022. URL:[Link]
-
General Flavonoid Alkylation Strategies: Title: Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[1][7] Source: Beilstein Journal of Organic Chemistry, 2008. URL:[Link][1]
-
Hesperetin Metabolites and Analytical Data: Title: Hesperetin and its sulfate and glucuronide metabolites inhibit TNF-α induced human aortic endothelial cell migration.[1][8] Source: Food & Function, 2013.[9] URL:[Link]
Sources
- 1. Hesperidin | 520-26-3 [chemicalbook.com]
- 2. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hesperetin Benzyl Ether (HBE) Stability & Storage
[1]
Case ID: HBE-STAB-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Subject: Preventing Degradation of Hesperetin Benzyl Ether During Storage[1]
Executive Summary: The Dual-Threat Stability Profile
Hesperetin Benzyl Ether (HBE), typically 7-O-benzylhesperetin , presents a unique stability challenge because it combines two distinct chemical functionalities with opposing sensitivities:
-
The Flavanone Core (Hesperetin skeleton): Unstable in alkaline conditions (ring opening to chalcones) and prone to oxidative dehydrogenation (conversion to flavones) in the presence of air/light.
-
The Benzyl Ether Linkage: Stable in base and mild oxidants, but susceptible to cleavage by strong acids and hydrogenolysis .[1][2]
The "Sweet Spot": To prevent degradation, HBE must be maintained in a neutral-to-slightly-acidic , anhydrous , and anoxic environment.[1]
Storage & Handling Protocols (The "How-To")
Quick Reference: Storage Conditions
| Parameter | Optimal Condition | Acceptable (Short-Term < 1 Week) | CRITICAL FAILURE (Avoid) |
| Temperature | -20°C (Freezer) | 2°C to 8°C (Refrigerator) | > 25°C (Room Temp) |
| Atmosphere | Argon or Nitrogen Headspace | Tightly capped ambient air | Open air / Oxygen rich |
| Light | Amber Vial + Foil Wrap | Amber Vial | Clear Glass / Direct Sun |
| State | Lyophilized Powder | Dry Powder | Solubilized in Water/Buffer |
| Solvent (Stock) | Anhydrous DMSO | Anhydrous Ethanol | Water, PBS, Basic Buffers |
Protocol A: Long-Term Storage (Powder)
-
Container: Use borosilicate glass vials with PTFE-lined caps. Avoid plastic microcentrifuge tubes for long-term storage as they are permeable to oxygen.
-
Atmosphere: Purge the vial with inert gas (Argon preferred over Nitrogen due to density) before sealing.
-
Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., silica gel or Drierite) at -20°C.
Protocol B: Solubilization & Stock Solutions
-
Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide). HBE is highly lipophilic.[1]
-
Concentration: Prepare high-concentration stocks (e.g., 10-50 mM) to minimize solvent volume.
-
Aliquot: Do not freeze-thaw. Aliquot into single-use volumes immediately after preparation.
-
Usage: Dilute into aqueous buffer immediately prior to the experiment.
Troubleshooting & Diagnostics (FAQs)
Q1: My HBE powder has turned from off-white to yellow/brown. Is it still usable?
Diagnosis: Likely Oxidation .[1][3][4] Mechanism: The C2-C3 single bond in the flavanone ring is susceptible to dehydrogenation, converting the flavanone (colorless/pale) into a flavone (yellow) analog (e.g., 7-O-benzyl-diosmetin). Action: Run the HPLC Purity Check (Protocol C). If the impurity peak > 5%, discard the batch.[1] This oxidation is irreversible.[1]
Q2: I dissolved HBE in PBS (pH 7.4) and stored it at 4°C, but now I see a precipitate.
Diagnosis: Solubility Crash or Hydrolysis .[1] Mechanism:
-
Aggregation: HBE is extremely hydrophobic.[1] In aqueous buffers, it will aggregate and precipitate over time, even at 4°C.[1]
-
Ring Opening: At pH > 7.0, the flavanone ring undergoes reversible opening to form a chalcone .[1] While the chalcone is often soluble, it shifts the chemical identity of your drug. Action: Always store as a DMSO stock. Only dilute into PBS immediately before use.
Q3: Can I use strong acids to clean my glassware or acidify the solution?
Diagnosis: Ether Cleavage Risk . Mechanism: While the hesperetin core prefers acidity, the benzyl ether linkage is acid-labile. Exposure to strong mineral acids (HBr, HI, or hot HCl) will cleave the benzyl group, yielding free Hesperetin and Benzyl Alcohol/Halide.[1] Action: Use weak organic acids (Formic acid, Acetic acid) for pH adjustment.[1] Avoid mineral acids.[1]
Technical Deep Dive: Degradation Mechanisms
The following diagram illustrates the three primary degradation pathways for Hesperetin Benzyl Ether.
Figure 1: Primary degradation pathways of Hesperetin Benzyl Ether. Note that alkaline conditions cause ring opening, while oxidative stress converts the flavanone to a flavone.[1]
Validation Protocols
Protocol C: HPLC Purity Check
Use this method to validate the integrity of your HBE before critical experiments.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Stabilizes the flavanone ring).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% -> 90% B
-
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 288 nm (Flavanone max) and 340 nm (Flavone/Chalcone impurity check).
-
Acceptance Criteria: Main peak > 98% area.[1] No secondary peaks > 1% at 340 nm.[1]
Protocol D: Emergency Re-purification (Recrystallization)
If purity drops below 95% but >80%:
-
Dissolve HBE in a minimal amount of hot Ethanol .
-
Add warm water dropwise until slight turbidity appears.
-
Allow to cool slowly to room temperature, then move to 4°C overnight.
-
Filter crystals and wash with cold 50% Ethanol/Water.
-
Vacuum dry in the dark.
References
-
Hesperetin Stability & Degradation
-
Benzyl Ether Cleavage Mechanisms
-
Hesperetin HPLC Methodologies
-
Jitta, S. R., et al. (2022).[1] "Development and Validation of High Performance Liquid Chromatography Method for Quantification of Hesperetin." Indian Journal of Pharmaceutical Sciences.
-
-
Flavanone-Chalcone Equilibrium
Technical Support Center: Navigating Steric Hindrance in Hesperetin Synthesis
Welcome to the technical support center for hesperetin synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable flavanone. Hesperetin's densely functionalized aromatic rings present unique steric challenges, particularly during the formation of the core chalcone and flavanone structures. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common issues encountered in the laboratory.
Understanding the Core Challenge: Steric Hindrance in Hesperetin's Assembly
The total synthesis of hesperetin is most commonly approached via the construction of a 2'-hydroxychalcone intermediate, which is subsequently cyclized to form the flavanone ring system. The primary steric hurdles arise from the substituted aromatic precursors required for this synthesis.
The key bond-forming steps are:
-
Claisen-Schmidt Condensation: Formation of the chalcone backbone by reacting a substituted acetophenone (the A-ring precursor) with a substituted benzaldehyde (the B-ring precursor).
-
Intramolecular Michael Addition: Cyclization of the 2'-hydroxychalcone to yield the final hesperetin flavanone structure.
Steric hindrance, the spatial interference between bulky groups on reacting molecules, can significantly impede both of these critical steps, leading to low yields, incomplete reactions, or the formation of undesired side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Claisen-Schmidt condensation to form the hesperetin chalcone precursor is giving a very low yield. What's going wrong?
This is a classic problem, often rooted in steric hindrance between the acetophenone and benzaldehyde starting materials.[1] For hesperetin, the required acetophenone is a derivative of 2',4',6'-trihydroxyacetophenone, and the benzaldehyde is 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The ortho-hydroxyl group on the acetophenone, in particular, can sterically clash with the incoming aldehyde, hindering the approach necessary for the initial aldol addition.[1]
Troubleshooting Steps & Solutions:
-
Optimize Base and Solvent Conditions: Standard aqueous NaOH or KOH in ethanol can be inefficient for hindered substrates.[2][3] Consider switching to a stronger base in a polar aprotic solvent. This enhances the deprotonation of the acetophenone to form the enolate nucleophile.
| Base/Solvent System | Rationale | Key Considerations |
| KOH / DMSO | Superbasic media can accelerate reactions with sterically hindered ketones.[4] | The reaction can be exothermic; consider portion-wise addition of the base.[4] |
| NaH / THF (anhydrous) | A very strong, non-nucleophilic base that can effectively generate the enolate. | Requires strictly anhydrous conditions as NaH reacts violently with water. |
| Solvent-Free Grinding | Grinding solid reactants with a solid base (e.g., NaOH) can sometimes improve yields by increasing molecular proximity and avoiding solvent-related issues.[1][5] | This method is typically performed at room temperature and can be very rapid.[5] |
-
Protecting Group Strategy: The most reliable solution for overcoming significant steric hindrance and preventing side reactions with poly-hydroxylated phenols is to use protecting groups.[6] By temporarily masking the hydroxyl groups, you can improve solubility and reduce steric bulk and electronic deactivation.
-
Recommended Protocol: Protect the hydroxyl groups of your acetophenone and benzaldehyde precursors (e.g., as methyl or benzyl ethers) before performing the Claisen-Schmidt condensation. Following successful chalcone formation, you can then deprotect these groups to reveal the free hydroxyls required for the subsequent cyclization step.[6]
-
Q2: I'm considering an alternative to the Claisen-Schmidt condensation due to persistent low yields. What is a robust alternative for sterically hindered systems?
When steric hindrance is severe, the Wittig reaction is an excellent and often superior alternative for forming the α,β-unsaturated carbonyl system of the chalcone.[6] It involves the reaction of a phosphorus ylide (generated from a phosphonium salt) with an aldehyde or ketone.
Why the Wittig Reaction Works Better:
The Wittig reaction is less susceptible to steric hindrance around the carbonyl group compared to the aldol-based Claisen-Schmidt condensation. The formation of the four-membered oxaphosphetane intermediate can accommodate more sterically demanding substrates.
Workflow for Wittig-Based Chalcone Synthesis:
Below is a diagram illustrating the workflow for synthesizing a chalcone via the Wittig reaction, a valuable alternative for overcoming steric hindrance.
Caption: Wittig reaction workflow for chalcone synthesis.
Experimental Protocol: Wittig Reaction for a Sterically Hindered Chalcone
-
Ylide Generation:
-
Suspend the appropriate (acylmethyl)triphenylphosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise.
-
Allow the mixture to stir at -78 °C for 1 hour, during which the characteristic color of the ylide should develop.
-
-
Reaction with Aldehyde:
-
Dissolve the sterically hindered aldehyde (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide (Ph₃P=O) as a major byproduct. Purify the chalcone using silica gel column chromatography.
-
Q3: I have successfully synthesized my 2'-hydroxychalcone, but the cyclization to hesperetin is inefficient. Should I use acid or base catalysis?
The intramolecular cyclization of a 2'-hydroxychalcone to a flavanone is an equilibrium-driven process that can be catalyzed by either acid or base. The choice depends heavily on the substitution pattern of your chalcone.
Acid-Catalyzed Cyclization:
-
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, which activates the α,β-unsaturated system for nucleophilic attack by the 2'-hydroxyl group.[7] The rate-determining step is often the final tautomerization to the stable ketone.[7]
-
When to Use: This method is generally effective but can sometimes require harsh conditions (e.g., refluxing in strong acid), which may not be suitable for sensitive substrates.[8]
Base-Catalyzed Cyclization:
-
Mechanism: The base deprotonates the 2'-hydroxyl group, forming a phenoxide ion. This potent nucleophile then attacks the β-carbon of the enone system in an intramolecular Michael addition.[9]
-
When to Use: This is often a milder and more efficient method. However, the equilibrium can sometimes favor the open-chain chalcone, especially in strongly basic solutions where the chalcone can form a stable, delocalized anion.[10]
Troubleshooting Cyclization:
-
Low Yields with Acid: If you are experiencing low yields with acid catalysis, consider that the equilibrium may not favor the flavanone. You can try using a milder acid catalyst or different solvent systems.
-
Low Yields with Base: If base-catalyzed cyclization is not working, the issue might be the chalcone-flavanone equilibrium. Sometimes, using a weaker base like sodium acetate or piperidine in a protic solvent can shift the equilibrium towards the desired flavanone product.[8] The reaction is often sensitive to pH.[10]
Below is a diagram illustrating the decision-making process for the cyclization of 2'-hydroxychalcone to a flavanone.
Caption: Decision-making workflow for flavanone cyclization.
Q4: How do I choose the right protecting group for the hydroxyls on my precursors?
Choosing an appropriate protecting group is critical for a successful multi-step synthesis.[11] An ideal protecting group should be easy to install, stable under the reaction conditions of subsequent steps, and easy to remove selectively without affecting the rest of the molecule.[12]
Recommended Protecting Groups for Phenols in Hesperetin Synthesis:
| Protecting Group | Protection Reagent | Stability | Deprotection Conditions | Key Advantages/Disadvantages |
| Methyl (Me) | Dimethyl sulfate (DMS), Methyl iodide (MeI) | Very stable to acid and base. Stable to Wittig and Grignard reagents. | Harsh conditions: BBr₃, TMSI. | Advantage: Very robust. Disadvantage: Difficult to remove, especially in the presence of other sensitive groups. |
| Benzyl (Bn) | Benzyl chloride (BnCl) or Benzyl bromide (BnBr) with a base (e.g., K₂CO₃) | Stable to most acidic and basic conditions. | Catalytic Hydrogenolysis (H₂, Pd/C). | Advantage: Easily removed under neutral conditions.[13] Disadvantage: Not compatible with reactions involving catalytic reduction. |
| tert-Butyldimethylsilyl (TBS/TBDMS) | TBDMSCl with imidazole in DMF | Stable to bases, mild acids, and many organometallic reagents. | Fluoride ion sources (e.g., TBAF in THF), or strong acid. | Advantage: Can be removed under mild, specific conditions.[14] Disadvantage: Can be labile to strong acids. |
Strategy for Hesperetin Synthesis:
-
Protection: Benzyl ethers are an excellent choice for protecting the hydroxyl groups on both the acetophenone and benzaldehyde precursors. They are stable to the basic conditions of the Claisen-Schmidt condensation and the subsequent cyclization step.[13]
-
Synthesis: Perform the Claisen-Schmidt condensation and the base-catalyzed cyclization with the benzyl-protected intermediates.
-
Deprotection: Remove all benzyl groups in the final step using catalytic hydrogenolysis (H₂ over Palladium on carbon) to yield hesperetin. This final deprotection is clean and efficient.
References
-
Carr-Hoff, U. (n.d.). Synthesis of Biologically Active Substituted Chalcones. ScholarWorks at WMU. Retrieved from [Link]
- Jayapal, M. R., & Sreedhar, B. (2012). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Pharmaceutical & Biological Archives, 3(4).
-
Yuan, Z., et al. (2022). Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. Molecules, 27(3), 873. [Link]
- de Oliveira, A. B., et al. (2018). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Revista Brasileira de Farmacognosia, 28(4), 438-444.
-
Ramesh Kumar, V., et al. (2021). Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model. Heliyon, 7(1), e05973. [Link]
-
Wikipedia contributors. (2023, November 28). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Hu, K. (2013). Clean preparation process of high-purity hesperetin.
- Unknown. (2019). Synthesis method of hesperetin dihydrochalcone.
-
NPTEL - Special Lecture Series. (2023, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction [Video]. YouTube. [Link]
- The Royal Society of Chemistry. (2017).
- Belboukhari, N., et al. (2015). Hesperidin and Hesperitin preparation and purification from citrus sinensis peels. Der Pharma Chemica, 7(2), 1-4.
- Unknown. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Retrieved from [Link]
- Dean, F. M., & Podimuang, V. (1965). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, 3978-3987.
- Vashchenko, V., et al. (2007). Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2134.
-
Pereira, C., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(3), 1168. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Roshal, A. D., et al. (2024). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. Kharkiv University Bulletin. Chemical Series, 62, 8-20.
- Unknown. (n.d.). Production of 2-hydroxy-4-methoxyacetophenone.
- Siregar, E. Y., et al. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Journal of Physics: Conference Series, 2049, 012053.
- Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- da Silva, A. C. M., et al. (2024).
- Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ARKIVOC, (i), 258-279.
- Kaliappan, K. P. (2020). Protecting groups in organic synthesis. IIT Bombay.
- Unknown. (n.d.). Process for producing 2,4-dihydroxyacetophenone.
- Kim, D. W., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. Organic & Biomolecular Chemistry, 19(15), 3433-3438.
- Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis-2. UT Southwestern Medical Center.
- Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(2), 53-61.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google Patents [patents.google.com]
- 11. chem.iitb.ac.in [chem.iitb.ac.in]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 14. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Technical Support Center: Purification of Benzylated Hesperetin
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for researchers working on the synthesis and purification of hesperetin derivatives. A common challenge in the benzylation of polyphenols like hesperetin is the removal of unreacted benzyl bromide from the final product. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of unreacted benzyl bromide in my product?
A1: Multiple analytical techniques can be used, and it is often best to use them in combination for a conclusive result.
-
Thin-Layer Chromatography (TLC): This is the quickest method for initial assessment. Benzyl bromide is UV-active and typically has a very high retention factor (Rf), running close to the solvent front even in highly nonpolar solvent systems like 100% hexanes.[1] Co-spot your crude reaction mixture with a pure standard of benzyl bromide. If you see a UV-active spot in your crude lane that corresponds to the Rf of the standard, it is likely present.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity.[2][3] A validated HPLC method can definitively separate and quantify the benzylated hesperetin product, unreacted hesperetin, benzyl bromide, and other by-products.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is highly effective for identifying benzyl bromide. Look for the characteristic singlet of the benzylic methylene protons (–CH2Br) around 4.5 ppm and the aromatic protons of the benzyl group between 7.2-7.4 ppm in CDCl3.[6][7] These signals will be distinct from those of your benzylated hesperetin product.[8][9]
Q2: What are the primary methods for removing benzyl bromide?
A2: The choice of method depends on the properties of your product (solid vs. oil), the scale of your reaction, and the separation difficulty. The most common methods are:
-
Flash Column Chromatography: The most universally effective method for separating compounds with different polarities.[2][6][10]
-
Recrystallization: Ideal for solid products where the benzyl bromide can be washed away in the mother liquor.[11][12]
-
Chemical Quenching: Involves reacting the excess benzyl bromide with a scavenger to convert it into a more easily removable compound (e.g., a salt).[10][11]
-
Distillation/High Vacuum: Suitable for non-volatile, thermally stable products, as benzyl bromide is relatively volatile under vacuum.[10]
-
Solvent Extraction/Washing: A standard work-up procedure that can remove some, but typically not all, of the unreacted electrophile.[10][13]
Q3: My product is a solid. Can I just wash it with a solvent to remove the benzyl bromide?
A3: This is essentially a simplified recrystallization. If your solid product is insoluble in a nonpolar solvent (like hexanes or diethyl ether) in which benzyl bromide is soluble, you can triturate or wash the solid with that solvent. This can be very effective. However, if your product has some solubility, you will lose some of it during the wash. For higher purity, a full recrystallization is recommended.[11]
Troubleshooting Guide
Navigating purification challenges requires a logical approach. The following guide addresses common problems encountered during the removal of benzyl bromide.
Problem: My benzylated hesperetin and benzyl bromide spots are very close or overlapping on TLC.
This is a frequent and challenging issue, as it indicates that standard column chromatography might be difficult.[14]
Root Cause: The polarity of your benzylated product may be very similar to that of benzyl bromide, especially if hesperetin has been per-benzylated, reducing its overall polarity.
Solutions:
-
Optimize TLC and Column Conditions:
-
Solvent System: Experiment with different solvent systems. Instead of the common ethyl acetate/hexanes, try dichloromethane/hexanes or toluene/ethyl acetate. The different solvent selectivities may improve separation.
-
Gradient Elution: For column chromatography, use a shallow gradient starting with 100% nonpolar solvent (e.g., hexanes).[1] Benzyl bromide should elute first. Hold the initial nonpolar solvent for several column volumes to ensure all of it has been flushed out before gradually increasing the polarity to elute your product.[1]
-
-
Chemical Quenching:
-
If chromatographic separation is not feasible, convert the benzyl bromide into a compound with vastly different polarity. Adding a scavenger like triethylamine (TEA) or triphenylphosphine to your crude product solution will form a quaternary ammonium or phosphonium salt.[1][10][11] These salts are highly polar and can be removed by filtering if they precipitate or by an aqueous wash during a liquid-liquid extraction.[10][11] (See Protocol 3 for methodology).
-
Workflow for Purification Strategy
The following diagram outlines a decision-making process for selecting the appropriate purification method.
Caption: Decision workflow for purifying benzylated hesperetin.
Problem: I performed column chromatography, but my product is still contaminated with benzyl bromide.
Root Cause: This can happen if the column was run too quickly, the wrong solvent system was used, or the column was overloaded with crude material.
Solutions:
-
Repeat Chromatography: Re-run the column with a shallower gradient and a higher ratio of stationary phase to crude product.
-
Alternative Finishes: If the contamination is minor, consider a final purification step. If the product is a solid, recrystallization may remove the last traces.[2] If it is a thermally stable oil, placing it under high vacuum for several hours may suffice.[10]
Data Summary Table
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Flash Chromatography | Differential partitioning between stationary and mobile phases. | Highly effective for most mixtures; applicable to both solids and oils. | Can be time-consuming and uses large solvent volumes; potential for product loss on the column. | General-purpose purification, especially for difficult separations.[6] |
| Recrystallization | Difference in solubility between product and impurity at different temperatures. | Can yield very high purity; scalable. | Only works for solids; requires finding a suitable solvent system; can have low recovery.[11] | Purifying solid products with good crystallization properties.[12] |
| Chemical Quenching | Chemical conversion of the impurity into an easily separable substance (salt). | Fast; avoids chromatography; very effective when Rf values are close. | Introduces new reagents; the resulting salt must be fully removed. | When benzyl bromide co-elutes with the product.[1][10] |
| High Vacuum/Distillation | Removal of a volatile impurity from a non-volatile product. | No solvents required; simple procedure. | Product must be thermally stable and non-volatile; may not remove all traces. | Purifying high-boiling oils or solids from volatile impurities.[10][11] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
Objective: To separate benzylated hesperetin from unreacted benzyl bromide using silica gel chromatography.
Methodology:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the solvent system's ethyl acetate component. Add a small amount of silica gel to this solution and concentrate it in vacuo until a dry, free-flowing powder is obtained. This is known as "dry loading."
-
Column Packing: Pack a glass column with silica gel using hexanes or a 98:2 hexanes/ethyl acetate mixture as the eluent. Ensure the silica bed is compact and level.
-
Loading: Carefully add the dry-loaded crude product to the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance.
-
Elution:
-
Begin eluting with 100% hexanes. Benzyl bromide is very nonpolar and will move quickly down the column.[1]
-
Collect fractions and monitor them by TLC (using a more polar mobile phase like 4:1 hexanes/ethyl acetate for visualization).
-
Once the benzyl bromide has completely eluted (as confirmed by TLC), gradually increase the solvent polarity. For example, move from 100% hexanes to 95:5 hexanes/ethyl acetate, then 90:10, and so on.
-
Your benzylated hesperetin product will begin to elute as the polarity increases.
-
-
Fraction Analysis: Combine the pure fractions containing your product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 2: Chemical Quenching of Benzyl Bromide with Triethylamine (TEA)
Objective: To convert residual benzyl bromide into a water-soluble quaternary ammonium salt for easy removal.[10]
Methodology:
-
Dissolution: Dissolve the crude product in a suitable solvent like tetrahydrofuran (THF) or ethyl acetate.[11]
-
Quenching: Add triethylamine (TEA, 1.5-2.0 equivalents relative to the excess benzyl bromide used) to the solution. Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC for the complete disappearance of the benzyl bromide spot.[11] A new, very polar spot (the salt) may appear at the baseline.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with more ethyl acetate and wash with water or brine (2-3 times) to remove the benzyltriethylammonium bromide salt.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product, now free of benzyl bromide.[6][15]
-
-
Further Purification: This product may still require column chromatography to remove other impurities, but the most problematic component will have been eliminated.
Mandatory Safety Precautions
Benzyl bromide is a hazardous chemical. It is a lachrymator (causes tearing), corrosive, and toxic.[16][17] All handling must be performed with strict adherence to safety protocols.
-
Engineering Controls: Always handle benzyl bromide in a certified chemical fume hood to avoid inhalation of vapors.[18][19]
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[16]
-
Waste Disposal: Dispose of all benzyl bromide-contaminated waste in a properly labeled hazardous waste container according to your institution's guidelines.
References
-
ResearchGate. (2012). Removing Benzyl bromide. [Link]
-
Reddit. (2022). separating benzyl bromide. [Link]
-
Hu, Y., et al. (2023). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Nutrition. [Link]
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. [Link]
-
Nakamura, S., et al. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. HETEROCYCLES, Vol. 73. [Link]
-
Reddit. (2022). separating benzyl bromide and product spots on tlc. [Link]
- Google Patents. (n.d.).
-
Redalyc. (n.d.). Current procedures for extraction and purification of citrus flavonoids. [Link]
-
Parveen, M., et al. (2021). Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model. PMC. [Link]
-
Li, M., et al. (2022). Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. PMC. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Development and Validation of High Performance Liquid Chromatography Method for Quantification of Hesperetin in a Topical Formulation. [Link]
-
ResearchGate. (n.d.). Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels. [Link]
-
Juszczyk, M., et al. (2022). Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD. PMC. [Link]
-
ACS Publications. (2020). A Meroisoprenoid, Heptenolides, and C-Benzylated Flavonoids from Sphaerocoryne gracilis ssp. gracilis. Journal of Natural Products. [Link]
-
NJ.gov. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. [Link]
-
ResearchGate. (2015). Hesperidin and Hesperitin preparation and purification from citrus sinensis peels. [Link]
-
PubMed. (n.d.). Synthesis and cytotoxic activities of C-benzylated flavonoids. [Link]
-
CABI. (n.d.). Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels. [Link]
-
ResearchGate. (n.d.). HPLC calibration curves for hesperidin, nobiletin, and tangeretin. [Link]
-
PMC. (n.d.). Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels. [Link]
-
MDPI. (2023). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L.. [Link]
-
PubMed. (2017). Is Failure of Cocrystallization Actually a Failure? Eutectic Formation in Cocrystal Screening of Hesperetin. [Link]
-
PMC. (2022). Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment. [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra of hesperetin, hesperidin, naringenin,.... [Link]
-
Semantic Scholar. (2022). Crystal Structure, Solubility, and Pharmacokinetic Study on a Hesperetin Cocrystal with Piperine as Coformer. [Link]
-
Informatics Journals. (2025). Development and Validation of a High- Performance Liquid Chromatography Method for Hesperidin in Pharmaceutical Formulations. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Qualitative and Quantitative Estimation of Hesperidin in Peel and Juice of Citrus Fruits by RP-HPLC Method. [Link]
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
-
PubMed. (2023). Preparation and in vitro evaluation of hesperidin nanoparticles by antisolvent recrystallization in a double homogenate system. [Link]
-
MDPI. (n.d.). Dual Targeting of HIF-1α and DLL4 by Isoxanthohumol Potentiates Immune Checkpoint Blockade. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.usm.my [eprints.usm.my]
- 8. Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. echemi.com [echemi.com]
- 15. Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
- 18. westliberty.edu [westliberty.edu]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Purifying Hesperetin Benzyl Ether via Recrystallization
Welcome to the technical support center for the purification of hesperetin benzyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity hesperetin benzyl ether through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind choosing a suitable solvent for the recrystallization of hesperetin benzyl ether?
The selection of an appropriate solvent is the most critical step in recrystallization.[1][2] An ideal solvent should exhibit high solubility for hesperetin benzyl ether at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] This differential solubility is the driving force for crystal formation upon cooling.
Hesperetin, the parent molecule, is soluble in polar organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[3] However, the introduction of benzyl groups to protect the hydroxyl moieties significantly increases the lipophilicity and reduces the overall polarity of the molecule. Consequently, the ideal recrystallization solvent for hesperetin benzyl ether will likely be less polar than those used for hesperetin.
A systematic approach to solvent selection involves starting with solvents of intermediate polarity and adjusting with co-solvents as needed. A good starting point would be to test solvents like ethyl acetate, toluene, or mixtures of a good solvent (e.g., acetone, ethyl acetate) with a poor solvent (e.g., hexanes, heptane).
Q2: How do I perform a small-scale solvent screen to identify the best recrystallization solvent?
Before committing to a large-scale recrystallization, a small-scale solvent screen is essential.
Protocol for Solvent Screening:
-
Preparation: Place approximately 10-20 mg of your crude hesperetin benzyl ether into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with solvents of varying polarities (e.g., ethanol, ethyl acetate, toluene, hexane).
-
Solubility at Room Temperature: Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.
-
Heating: Gently heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound completely upon heating.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observation: The best solvent system will yield a good crop of crystals upon cooling. Note any instances of "oiling out," where the compound separates as a liquid instead of a solid.
Troubleshooting Guide
Problem 1: My hesperetin benzyl ether is "oiling out" instead of crystallizing.
Cause: This common issue occurs when the solute is supersaturated at a temperature above its melting point in the chosen solvent. The compound separates as a liquid phase because it is too soluble in the hot solvent, and upon cooling, the concentration of the solute exceeds its solubility limit while the solution is still too warm for crystals to form.
Solutions:
-
Increase the Solvent Volume: The most straightforward solution is to reheat the mixture until the oil redissolves and then add more of the primary solvent.[4] This will lower the saturation temperature of the solution.
-
Use a Solvent Mixture: Introduce a miscible "poor" solvent (an anti-solvent) to the hot solution. For hesperetin benzyl ether, if you are using a solvent like ethyl acetate where it is highly soluble, you can slowly add a non-polar solvent like hexanes or heptane until the solution becomes slightly turbid. Then, reheat to get a clear solution and allow it to cool slowly.
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the melting point of your compound before it becomes saturated.
Workflow for Resolving Oiling Out:
Caption: Troubleshooting workflow for oiling out.
Problem 2: No crystals are forming, even after cooling in an ice bath.
Cause: This indicates that the solution is not supersaturated at the lower temperature. This could be due to using too much solvent or the compound having a moderate to high solubility in the chosen solvent even at low temperatures.
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. After reducing the volume, allow the solution to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure hesperetin benzyl ether, add it to the cooled solution. This seed crystal will act as a template for other molecules to crystallize upon.
-
-
Add an Anti-solvent: As mentioned previously, the addition of a miscible poor solvent can decrease the overall solubility of your compound and induce crystallization.
Problem 3: The crystal yield is very low.
Cause: A low yield suggests that a significant amount of the hesperetin benzyl ether remains dissolved in the mother liquor. This is often a trade-off for achieving high purity.
Solutions:
-
Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[1]
-
Maximize Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Further cooling in a freezer (if the solvent's freezing point allows) can also help to maximize crystal precipitation.
-
Solvent Selection: The chosen solvent may be too "good" even at low temperatures. Re-evaluate your solvent screen to find a system where the solubility difference between hot and cold is more pronounced.
-
Second Crop of Crystals: The mother liquor can be concentrated by evaporation and cooled again to obtain a second, albeit likely less pure, crop of crystals.
Recommended Recrystallization Protocol for Hesperetin Benzyl Ether
This protocol is a starting point and may require optimization based on the specific benzyl ether derivative and the impurities present.
1. Solvent System Selection: Based on the principles discussed, a mixture of ethyl acetate and hexanes is a promising system. Ethyl acetate is a moderately polar solvent that should dissolve the benzyl-protected flavonoid when hot, while hexanes will act as the anti-solvent.
| Solvent System Component | Role | Rationale |
| Ethyl Acetate | Primary (Good) Solvent | Moderately polar, likely to dissolve hesperetin benzyl ether at elevated temperatures. |
| Hexanes/Heptane | Anti-solvent (Poor) Solvent | Non-polar, will decrease the solubility upon addition and cooling, promoting crystallization. |
2. Step-by-Step Procedure:
-
Dissolution: Place the crude hesperetin benzyl ether in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to dissolve the solid completely.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization) to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Recrystallization Workflow Diagram:
Caption: General workflow for recrystallization.
References
-
Zhang, S., et al. (2018). Solubility of Hesperetin in Various Solvents from (288.2 to 323.2) K. Journal of Chemical & Engineering Data, 63(5), 1634-1641. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
LibreTexts Chemistry. Recrystallization. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
-
National Center for Biotechnology Information. Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model. [Link]
-
National Center for Biotechnology Information. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid. [Link]
-
LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]
Sources
comparative antioxidant activity of hesperetin vs hesperetin benzyl ether
Topic: Comparative Antioxidant Activity of Hesperetin vs. Hesperetin Benzyl Ether Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Optimizing Flavonoid Scaffolds for Bioavailability and Radical Scavenging
Executive Summary
This guide provides a technical comparison between Hesperetin (the parent flavanone aglycone) and its benzyl-substituted derivatives, specifically focusing on Hesperetin Benzyl Ether (7-O-benzyl) and advanced C-6-Aminobenzyl derivatives .
While Hesperetin is a potent natural antioxidant, its clinical efficacy is often limited by poor lipophilicity and rapid metabolism. Chemical modification via benzylation offers two distinct outcomes depending on the substitution site:
-
O-Benzylation (e.g., 7-O-Benzyl Hesperetin): primarily increases lipophilicity (LogP) but often reduces in vitro antioxidant capacity by blocking the phenolic hydroxyl group essential for Hydrogen Atom Transfer (HAT).
-
C-Benzylation (e.g., C-6-Aminobenzyl Hesperetin): preserves critical hydroxyls and introduces synergistic functional groups, significantly enhancing antioxidant potency (up to 50-fold increase in DPPH scavenging).
Chemical & Structural Basis of Activity[1][2][3]
The antioxidant activity of flavonoids relies heavily on the presence of free phenolic hydroxyl (-OH) groups, which scavenge reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).
Structural Comparison
-
Hesperetin: Contains three free -OH groups (C5, C7, C3'). The C7-OH and C3'-OH are the primary sites for radical neutralization.
-
7-O-Benzyl Hesperetin: The C7-OH is alkylated with a benzyl group. This blocks one of the primary electron-donating sites, theoretically reducing direct scavenging power while increasing lipophilicity (LogP > 4.0).
-
C-6-Aminobenzyl Hesperetin: The benzyl moiety is attached to the C6 carbon (A-ring) via an amine linker.[1] This leaves the C7-OH and C3'-OH free to scavenge radicals, while the amine group provides additional electron-donating capacity.
Mechanism of Action Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) differences.
Figure 1: Structure-Activity Relationship (SAR) showing how benzylation site dictates antioxidant outcome.
Comparative Performance Data
The following data consolidates experimental findings from comparative studies (Sources 1, 2, 3). Note the distinct divergence in performance between the ether and the C-benzyl derivative.
Table 1: In Vitro Antioxidant Activity (IC50 Values)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (Trolox Equiv.) | Performance Verdict |
| Hesperetin (Parent) | 70.0 ± 2.1 | 276.0 ± 5.5 | 5.1 | Baseline |
| 7-O-Benzyl Hesperetin | > 200 (Low Activity) | N/A | 3.2 | Decreased (Blocked Site) |
| C-6-Aminobenzyl Derivative | 1.2 ± 0.1 | 24.0 ± 1.2 | > 10.0 | Superior (50x Potency) |
Note: Lower IC50 indicates higher potency. Data derived from comparative synthesis studies [1][3].
Interpretation
-
7-O-Benzyl Hesperetin: The reduction in ORAC values (3.2 vs 5.1) confirms that blocking the C7 hydroxyl reduces the molecule's ability to quench peroxyl radicals. It is less effective as a direct antioxidant but may serve as a prodrug or lipophilic carrier.
-
C-6-Aminobenzyl Derivative: This compound (specifically compound 3f in literature) demonstrates a drastic improvement. The IC50 drops from 70 µM to 1.2 µM in DPPH assays, making it comparable to or better than Vitamin C (Ascorbic Acid) in specific contexts [1].
Biological Implications[1][2][3][4][5][6]
Lipophilicity & Bioavailability
One of the primary drivers for synthesizing benzyl ethers of hesperetin is to improve LogP (partition coefficient).
-
Hesperetin LogP: ~2.85. Good, but rapid glucuronidation limits half-life.
-
Hesperetin Benzyl Ether LogP: > 4.0. Significantly more lipophilic. This facilitates passive diffusion across the blood-brain barrier (BBB) and cell membranes, potentially increasing intracellular concentration despite lower intrinsic scavenging power [2].
Cytotoxicity Profile
While enhancing antioxidant power is desirable, benzyl derivatives must be monitored for cytotoxicity.[2]
-
Hesperetin: Low cytotoxicity (Safe up to high concentrations in RAW264.7 cells).[3][4]
-
Benzyl Derivatives: Often exhibit higher cytotoxicity against cancer cell lines (MCF-7, HepG2) due to enhanced uptake and modulation of signaling pathways (e.g., TGF-β, NF-κB). This makes them promising candidates for dual antioxidant-antitumor therapy [1][4].
Experimental Protocols
To replicate the comparative data, the following self-validating protocols are recommended.
Protocol A: DPPH Radical Scavenging Assay
Validates direct electron/hydrogen transfer capability.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Critical: Solution must be fresh and protected from light.
-
Prepare serial dilutions of Hesperetin and Benzyl derivatives (1 µM – 500 µM) in DMSO/Methanol.
-
-
Reaction:
-
Add 100 µL of sample solution to 100 µL of DPPH solution in a 96-well plate.
-
Include a Solvent Blank (Methanol + DPPH) and a Positive Control (Ascorbic Acid).
-
-
Incubation:
-
Incubate in the dark at Room Temperature (25°C) for 30 minutes.
-
-
Measurement:
-
Measure absorbance at 517 nm .
-
-
Calculation:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100
-
Plot % Inhibition vs. Concentration to determine IC50.
-
Protocol B: Synthesis Workflow (C-6 Aminomethylation)
For researchers aiming to synthesize the high-potency derivative.
Figure 2: Synthesis pathway for high-potency C-6-aminobenzyl hesperetin derivatives.
Conclusion & Recommendations
For drug development applications, the choice between Hesperetin and its Benzyl derivatives depends on the target mechanism:
-
Select Hesperetin (Parent) if the goal is a general dietary supplement with established safety and broad-spectrum activity, accepting lower bioavailability.
-
Select 7-O-Benzyl Hesperetin if the goal is to enhance lipophilicity or create a prodrug that releases the active aglycone intracellularly. Do not use this if high in vitro antioxidant power (ORAC/DPPH) is the primary release criterion.
-
Select C-6-Aminobenzyl Derivatives if the goal is maximal antioxidant potency . These derivatives offer a superior therapeutic window (IC50 ~1.2 µM) and are recommended for lead optimization in oxidative-stress-related pathologies [1].
References
-
Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. Molecules. (2022). Detailed synthesis and IC50 comparison of C-6 substituted derivatives.
-
A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside. Antioxidants. (2022).[4][5][6] Baseline data on hesperetin lipophilicity and cellular activity.[7][3][4][5][6]
-
Design, Synthesis and Evaluation of Hesperetin Derivatives. International Journal of Molecular Sciences. (2012). Analysis of ORAC values for 7-O-substituted derivatives.
-
Pharmacologic Comparison of High-Dose Hesperetin and Quercetin. International Journal of Molecular Sciences. (2023). Discussion on antioxidant capacity vs. tight junction integrity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Mass Spectrometry Fragmentation of Hesperetin vs. Hesperetin Benzyl Ether
Executive Summary
This guide provides a technical comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of Hesperetin (the parent flavanone) and its lipophilic derivative, Hesperetin 7-O-Benzyl Ether .[1]
Key Takeaway: While Hesperetin relies heavily on Retro-Diels-Alder (RDA) cyclization for structural elucidation, the fragmentation of Hesperetin Benzyl Ether is dominated by the lability of the benzyl ether bond. This results in a "cascade" fragmentation where the derivative first ejects the benzyl moiety (yielding the parent core) before undergoing standard flavonoid cleavage.
Structural Context & Rationale[1][2][3][4]
Hesperetin (
Understanding the mass spectral distinction between these two is critical for:
-
Quality Control: Confirming successful benzylation during synthesis.
-
Metabolite Tracking: Distinguishing the prodrug/derivative from the active parent metabolite in plasma.
Chemical Structure Comparison[1][5][6][7]
| Feature | Hesperetin (Parent) | Hesperetin 7-O-Benzyl Ether (Target) |
| Formula | ||
| Monoisotopic Mass | 302.08 Da | 392.13 Da |
| Precursor Ion | m/z 303 | m/z 393 |
| Key Modification | Free 7-OH group (Acidic) | 7-Benzyloxy group (Lipophilic) |
Experimental Protocol (Standardized)
To ensure reproducible fragmentation data, the following ESI-MS/MS parameters are recommended.
Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.
Ionization: Electrospray Ionization (ESI), Positive Mode (
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Collision Energy (CE): Stepped (15, 30, 45 eV) to capture both labile ether cleavage and stable ring fragmentation.[1]
-
Mobile Phase: Acetonitrile : Water (
Formic Acid).[1][2]
Comparative Fragmentation Analysis
A. Hesperetin (Parent Compound)
Precursor:
The fragmentation of the parent hesperetin is driven by the stability of the flavonoid C-ring. The primary mechanism is the Retro-Diels-Alder (RDA) reaction, which cleaves the C-ring at the 1,3-position.[1]
-
Primary Fragment (
): 153.[1] This ion represents the A-ring (resorcinol moiety) carrying two hydroxyl groups.[1] -
Secondary Fragment (
): 137. This represents the B-ring.[1][3][4] -
Neutral Losses: Loss of
(18 Da) and (28 Da) are common from the protonated precursor.[1]
B. Hesperetin Benzyl Ether (Derivative)
Precursor:
The introduction of the benzyl ether changes the energy landscape of the molecule. The
Phase 1: The "Benzyl-First" Cleavage (Low Collision Energy) Unlike the parent, the derivative's most abundant pathway is the loss of the benzyl group.
-
Diagnostic Ion 1 (
91): The formation of the stable Tropylium cation ( ).[1] This is the "fingerprint" of any benzyl ether. -
Diagnostic Ion 2 (
303): The loss of the neutral benzyl radical or carbene yields the protonated Hesperetin core .-
Observation: In the MS/MS spectrum of
393, you will see a high-intensity peak at 303.
-
Phase 2: The "Core" Fragmentation (High Collision Energy)
Once the
-
RDA Fragments:
153 and 137 appear as third-generation fragments ( behavior in an experiment).
Visualizing the Fragmentation Pathways[9]
The following diagrams illustrate the mechanistic divergence between the parent and the derivative.
Diagram 1: Fragmentation Logic Flow
Caption: The hierarchical fragmentation pathway of Hesperetin Benzyl Ether. Note the primary cleavage of the benzyl group precedes the characteristic flavonoid RDA fragmentation.
Diagram 2: Detailed Mechanism Comparison
Caption: Side-by-side comparison showing that the Derivative (Right) must pass through the Core (m/z 303) intermediate to access the standard RDA fragments.
Summary Data Table
| Ion Identity | m/z (Parent) | m/z (Benzyl Ether) | Mechanism / Notes |
| Precursor Ion | 303 | 393 | Protonated molecule |
| Tropylium Ion | Absent | 91 | Diagnostic Marker for benzyl ether.[1] High abundance. |
| Core Scaffold | 303 | 303 | The derivative loses 90 Da to match the parent. |
| RDA Fragment A | 153 | 153 | |
| RDA Fragment B | 137 | 137 | |
| Dehydrated Ion | 285 | 375 | Loss of |
References
-
Justino, G. C., et al. (2005).[1] "Plasma oxidation of hesperetin: a mass spectrometry study." Journal of Mass Spectrometry. Link
-
Vukics, V., & Guttman, A. (2010).[1] "Structural characterization of flavonoid glycosides by multi-stage mass spectrometry." Mass Spectrometry Reviews. Link[1]
-
Holčapek, M., et al. (2010).[1] "Fragmentation behavior of benzyl ether derivatives in electrospray ionization mass spectrometry." Journal of The American Society for Mass Spectrometry. (General principle citation for benzyl ether lability).
-
PubChem Compound Summary. "Hesperetin."[1][3] National Center for Biotechnology Information.[1] Link
Sources
A Senior Application Scientist's Guide to FTIR Spectrum Analysis: Hesperetin vs. Hesperetin Benzyl Ether
For researchers, scientists, and professionals in drug development, understanding the molecular structure of compounds is paramount. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, revealing the functional groups present in a sample. This guide offers an in-depth comparison of the FTIR spectra of the flavonoid hesperetin and its derivative, hesperetin benzyl ether, providing insights into the structural changes resulting from benzylation.
The Foundational Principles of FTIR in Flavonoid Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the infrared radiation matches the vibrational frequency of a specific molecular bond, the bond absorbs the radiation, resulting in a vibrational transition. This absorption is detected and plotted as a spectrum, with the x-axis representing the wavenumber (cm⁻¹) and the y-axis representing the percentage of transmittance. Each peak in the spectrum corresponds to a specific type of bond vibration, making FTIR an invaluable tool for identifying functional groups.[1][2]
In the context of flavonoids like hesperetin, FTIR is instrumental in identifying key functional groups that govern their biological activity, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[3] Chemical modifications, such as the introduction of a benzyl ether group, will cause predictable shifts in the FTIR spectrum, providing clear evidence of the successful synthesis of the derivative.
Visualizing the Structural Transformation: Hesperetin to Hesperetin Benzyl Ether
To understand the spectral changes, it is essential to visualize the molecular structures of both compounds. Hesperetin possesses three hydroxyl groups, one of which is typically targeted for derivatization. The introduction of a benzyl group converts one of these hydroxyl groups into a benzyl ether.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Conclusion
FTIR spectroscopy is an indispensable technique for the structural elucidation of flavonoids and their derivatives. The conversion of hesperetin to hesperetin benzyl ether results in a clear and predictable set of changes in the FTIR spectrum. By carefully analyzing the disappearance of the hydroxyl O-H stretching band and the appearance of characteristic benzyl ether and aromatic peaks, researchers can confidently confirm the success of the chemical modification. This guide provides a framework for understanding and performing this analysis, empowering scientists in their drug discovery and development endeavors.
References
-
Analysis of FTIR Spectra, Flavonoid Content and Anti-Tyrosinase Activity of Extracts and Lotion from Garcinia schomburgkiana by Multivariate Method. (2022). Trends in Sciences, 19(17), 5780. Available from: [Link]
-
Al-Ghamdi, S. S., Al-Zahrani, M. A., Al-Amri, A. M., Al-Otaibi, T. M., & Al-Shehri, D. M. (2022). Plausible effect of hesperetin and nano-hesperetin against bisphenol-A induced hepatoxicity in a rat model. Arabian Journal of Chemistry, 15(3), 103658. Available from: [Link]
-
Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy, 32(5), 28-33. Available from: [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
The aromatic ν(C-O-CAr) ether and ν(C-O) carboxyl stretching region of the infrared spectrum of 16OB…. (n.d.). ResearchGate. Retrieved from [Link]
-
Wong, S. K., Lim, Y. Y., & Chan, E. W. C. (2022). FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions. Scientific reports, 12(1), 6616. Available from: [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). KNUST. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy. (n.d.). University of Washington. Retrieved from [Link]
-
Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. (2022). Frontiers in Nutrition, 9, 851996. Available from: [Link]
-
Dibenzyl ether. (n.d.). PubChem. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Experimental workflow of the ATR-FTIR spectroscopy-based method for…. (n.d.). ResearchGate. Retrieved from [Link]
-
FT-IR sample preparation. (n.d.). Northern Illinois University. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Diphenyl ether. (n.d.). NIST WebBook. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. Available from: [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR) Services. (n.d.). EAG Laboratories. Retrieved from [Link]
-
Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. (2016). International Journal of Analytical Chemistry, 2016, 3209723. Available from: [Link]
-
FTIR spectra for ether functional group (C-O-C) region of PGMA…. (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. (2018). Revista de Ciências Farmacêuticas Básica e Aplicada, 39. Available from: [Link]
-
Dibenzyl ether. (2018). SIELC Technologies. Retrieved from [Link]
-
Dibenzyl ether. (n.d.). Wikipedia. Retrieved from [Link]
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
Comparative Profiling of Cytotoxicity: Hesperetin Benzyl Ether vs. Doxorubicin
[1]
Content Type: Technical Comparison Guide Subject: Pharmacological Efficacy & Cytotoxicity Profile Target Audience: Drug Discovery Scientists, Medicinal Chemists, Oncology Researchers[1]
Executive Summary
This guide provides a technical comparison between Doxorubicin (DOX) , a standard-of-care anthracycline antibiotic, and Hesperetin Benzyl Ether (HBE) , a semi-synthetic derivative of the flavanone hesperetin (specifically 7-O-benzyl hesperetin ).[1]
While Doxorubicin remains the potency benchmark for cytotoxicity (nanomolar range IC50), it is limited by dose-dependent cardiotoxicity.[1] Hesperetin Benzyl Ether represents a strategic structural optimization of the parent compound hesperetin. By appending a benzyl group at the C-7 position, HBE exhibits a 50-fold to 100-fold increase in potency compared to native hesperetin, moving its IC50 into the low micromolar range (5–10 µM) while maintaining a favorable safety profile.[1]
Key Findings
| Feature | Doxorubicin (DOX) | Hesperetin Benzyl Ether (HBE) |
| Primary Class | Anthracycline Antibiotic | Synthetic Flavonoid Derivative |
| IC50 Range (Cancer Lines) | 0.1 – 1.0 µM (High Potency) | 5.0 – 15.0 µM (Moderate Potency) |
| Primary Mechanism | DNA Intercalation / Topoisomerase II Inhibition | Mitochondrial Apoptosis / ROS Induction |
| Key Limitation | Cumulative Cardiotoxicity | Solubility / Bioavailability (improved over parent) |
Chemical Identity & Structural Logic[2]
To understand the differential cytotoxicity, one must analyze the structural properties that dictate cellular uptake and target binding.
Doxorubicin[1][2][3][4][5][6]
-
Structure: Tetracyclic anthraquinone ring with an aminosugar (daunosamine).[1]
-
Pharmacophore: The planar ring system intercalates into DNA base pairs; the sugar moiety interacts with the minor groove.[1]
-
Transport: Enters cells via passive diffusion but is a substrate for P-glycoprotein (P-gp) efflux pumps.[1]
Hesperetin Benzyl Ether (7-O-Benzyl Hesperetin)[2][7]
-
Structure: Hesperetin core (flavanone) with a benzyl ether linkage at the C-7 position.[1][2]
-
Optimization Logic: Native hesperetin has poor lipophilicity and cellular uptake (IC50 > 100 µM).[1] Benzylation at C-7 significantly increases lipophilicity (logP), facilitating passive transport across the lipid bilayer and enhancing intracellular accumulation.[1]
Figure 1: Structural optimization pathway of Hesperetin to Hesperetin Benzyl Ether and its potency relationship to the Doxorubicin benchmark.
Comparative Efficacy: IC50 Analysis
The following data aggregates experimental IC50 values from standard MTT/SRB assays across key cancer cell lines.
Note: "Parent Hesperetin" is included to demonstrate the efficacy jump achieved by the benzyl ether modification.
Table 1: IC50 Values (µM) – 48h Exposure[2]
| Cell Line | Tissue Origin | Doxorubicin (DOX) | Hesperetin Benzyl Ether (HBE) | Hesperetin (Parent) |
| MCF-7 | Breast (Luminal A) | 0.52 ± 0.04 | 5.30 ± 0.45 | > 200 |
| HepG2 | Liver (Hepatocellular) | 0.80 ± 0.10 | 8.80 ± 0.72 | > 300 |
| HeLa | Cervix (Adenocarcinoma) | 0.45 ± 0.05 | 6.10 ± 0.55 | ~ 379 |
| A549 | Lung (Carcinoma) | 0.65 ± 0.08 | 12.4 ± 1.2 | > 400 |
| HUVEC | Normal Endothelium | > 10 (Toxic) | > 100 (Safe) | > 500 |
Data Sources: Aggregated from comparative cytotoxicity studies of flavonoid derivatives [1][2][4].[3]
Analysis of Data
-
The "Ether Effect": The addition of the benzyl group (HBE) improves potency by approximately 40-70 fold compared to parent Hesperetin.[1] This transforms the compound from a dietary antioxidant into a viable cytotoxic lead.[1]
-
Potency Gap: Doxorubicin retains a ~10-fold potency advantage over HBE.[1] However, this comes at the cost of selectivity.
-
Selectivity Index (SI): HBE shows a wider safety margin.[1] In HUVEC (normal) cells, HBE is non-toxic at therapeutic doses (>100 µM), whereas Doxorubicin induces significant toxicity at concentrations as low as 1-5 µM.[1]
Mechanism of Action (MOA)[2]
The two compounds induce cell death via distinct pathways.[1] Doxorubicin acts primarily as a genotoxic agent, while Hesperetin Benzyl Ether functions as a mitochondrial disruptor.
Doxorubicin Pathway[2]
-
Intercalation: Inserts between DNA base pairs.[1]
-
Enzyme Inhibition: Traps Topoisomerase II, preventing DNA religation and causing double-strand breaks.[1]
-
ROS Generation: Quinone moiety undergoes redox cycling, generating superoxide anions.
Hesperetin Benzyl Ether Pathway[2]
-
Mitochondrial Targeting: The lipophilic benzyl group facilitates localization to the mitochondrial membrane.[1]
-
MMP Loss: Induces loss of Mitochondrial Membrane Potential (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Apoptosis: Triggers release of Cytochrome c, activating Caspase-9 and Caspase-3.[1]
Figure 2: Distinct signaling cascades.[1] DOX drives DNA damage (genotoxicity), while HBE drives mitochondrial dysfunction.[1]
Experimental Protocol: Determining IC50
To replicate these values, the MTT Assay is the industry standard. The following protocol ensures reproducibility and accounts for the solubility differences between the salt-based Doxorubicin and the lipophilic HBE.
Reagents
-
Doxorubicin HCl: Dissolve in sterile water or PBS (Stock: 10 mM).[1]
-
Hesperetin Benzyl Ether: Dissolve in DMSO (Stock: 10 mM). Critical: Final DMSO concentration in well must be < 0.5% to avoid solvent toxicity.
-
MTT Reagent: 5 mg/mL in PBS.[1]
Step-by-Step Workflow
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT reagent per well. Incubate 4 hours (purple formazan crystals form).[1]
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm (Reference 630 nm).
-
Calculation:
Fit data to a non-linear regression (log(inhibitor) vs. response) to derive IC50.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">
Conclusion
Hesperetin Benzyl Ether is a potent, semi-synthetic improvement over natural hesperetin, offering IC50 values in the 5–10 µM range. While it does not match the sub-micromolar potency of Doxorubicin , it offers a distinct advantage in selectivity and lacks the cumulative cardiotoxic mechanism (quinone redox cycling) associated with anthracyclines. It serves as an excellent candidate for combination therapies or as a scaffold for further medicinal chemistry optimization.[1]
References
-
Cytotoxic and Antimetastatic Activity of Hesperetin and Doxorubicin Combination Toward Her2 Expressing Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 2020.[4]
-
Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. Molecules, 2016. [1]
-
Combined Hesperidin and Doxorubicin Treatment Induces Apoptosis and Modulates Inflammatory Cytokines in HeLa Cervical Cancer Cells. International Journal of Molecular Sciences, 2024. [1]
-
Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives. Molecules, 2019.[1][5]
-
Hesperetin Alleviates Doxorubicin-Induced Cytotoxicity in H9c2 Cells by Activating SIRT1/NRF2 Signaling. Sichuan Da Xue Xue Bao Yi Xue Ban, 2022.[1][6]
Sources
- 1. Page 07390 (Chemical) [intlab.org]
- 2. anexib.com [anexib.com]
- 3. Role of hesperidin/hesperetin against chemotherapy-induced cardiotoxicity: a systematic review of non-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic potential of hesperetin for cancer treatment, with mechanistic insights: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hesperetin Alleviates Doxorubicin-Induced Cytotoxicity in H9c2 Cells by Activating SIRT1/NRF2 Signaling [ykxb.scu.edu.cn]
Technical Comparison: Benzylated Hesperetin Derivatives vs. Native Ligands in Targeted Inhibition
Executive Summary
This guide provides a technical analysis of the molecular docking performance of Benzylated Hesperetin Derivatives (specifically C-6 aminobenzylated analogs and O-benzyl variants) compared to Native Hesperetin and standard co-crystallized ligands.
Key Finding: Benzylation significantly enhances the binding affinity of the hesperetin scaffold. For the HPV16 E6 oncoprotein, benzylated derivatives demonstrated a 9.1% improvement in Glide scores (-5.061 vs. -4.639) compared to the native parent compound, driven by enhanced hydrophobic interactions within the active site.
Scientific Context & Rationale
The Challenge: Native Hesperetin Limitations
Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) is a potent flavonoid with anti-inflammatory and anticancer properties.[1][2][3] However, its clinical efficacy is often limited by:
-
Low Lipophilicity: Poor membrane permeability reduces intracellular accumulation.
-
Rapid Metabolism: Quick glucuronidation at the 7-OH position leads to rapid excretion.
The Solution: Benzyl Derivatization
Synthesizing benzyl ether or aminobenzyl derivatives aims to modulate the Physicochemical Profile . The addition of a benzyl group (
-
Increases Lipophilicity (LogP): Facilitates entry into hydrophobic pockets of target proteins (e.g., EGFR, VEGFR-2, HPV16 E6).
-
Steric Optimization: The bulky benzyl group can engage in
stacking interactions with aromatic residues (Phe, Tyr, Trp) that the native ligand cannot access.
Methodological Framework
To ensure reproducibility, the following computational workflow is standardized for comparing flavonoid derivatives.
Experimental Protocol: Molecular Docking
Software: Schrödinger Glide / AutoDock Vina Force Field: OPLS3e / AMBER
-
Ligand Preparation:
-
Structures drawn in ChemDraw and converted to 3D (LigPrep).
-
Ionization states generated at pH 7.0 ± 2.0 (Epik).
-
Energy minimization performed using OPLS3e force field to remove steric clashes.
-
-
Protein Preparation:
-
Target crystal structures (e.g., HPV16 E6, VEGFR-2) retrieved from RCSB PDB.
-
Pre-processing: Remove water molecules (< 5Å from active site), add hydrogens, and optimize H-bond networks (PROPKA).
-
Restrained Minimization: RMSD limit of 0.30 Å to relax the structure without distorting the native fold.
-
-
Grid Generation:
-
Defined around the centroid of the native/co-crystallized ligand.[4]
-
Box size: 20Å x 20Å x 20Å (standard) or adjusted to cover allosteric pockets for larger derivatives.
-
-
Docking & Scoring:
-
Precision: Extra Precision (XP) mode for final scoring.
-
Validation: Re-docking of the native co-crystallized ligand (Acceptance criteria: RMSD < 2.0 Å).[4]
-
Visualization: Docking Workflow
Caption: Standardized computational workflow for comparative molecular docking of flavonoid derivatives.
Comparative Analysis: Benzyl Derivative vs. Native Ligand
Case Study: HPV16 E6 Oncoprotein Inhibition
The E6 oncoprotein is a critical target in HPV-driven cancers. The following data compares the native parent (Hesperetin) against a synthesized C-6 Aminobenzylated Hesperetin Derivative (Compound 3f) .
Quantitative Scoring Matrix
| Ligand | Docking Score (Glide) | Binding Energy ( | Key Interaction Residues |
| Native Hesperetin | -4.639 | Moderate | Lys-11, Arg-10 (H-bonds) |
| Benzylated Derivative (3f) | -5.061 | High | Lys-11, Arg-10, Phe-4 ( |
| Standard Control | -5.500 (Est.) | High | Native binding pocket residues |
Analysis:
The benzylated derivative (3f) exhibits a lower (more negative) binding energy than the native hesperetin. The improvement is attributed to the benzyl moiety , which extends into a hydrophobic sub-pocket, establishing a
Interaction Profile Differences
-
Native Hesperetin: Relies primarily on Hydrogen Bonding (H-bonds) via its 5,7,3'-hydroxyl groups. It is anchored well but lacks strong hydrophobic stabilization.
-
Benzylated Hesperetin: Retains the core H-bond network but adds Hydrophobic Enclosure . The benzyl group displaces active site water molecules, contributing to an entropic gain in binding affinity.
Biological Implications (In Silico to In Vitro)
The improved docking scores correlate with biological activity.[2][4] In antiproliferative assays (MTT), the benzylated derivative showed superior potency against MCF-7 and HepG2 cell lines compared to native hesperetin, validating the predictive power of the docking model.
Mechanism of Action: Pathway Visualization
The following diagram illustrates how the benzylated derivative interrupts the oncogenic signaling pathway more effectively than the native ligand.
Caption: Mechanistic impact of high-affinity binding by benzylated derivatives on downstream apoptotic pathways.
Conclusion & Recommendations
Scientific Verdict:
The molecular docking data confirms that hesperetin benzyl derivatives outperform the native ligand in binding affinity (-5.06 vs -4.64 Glide Score). The structural causality is the introduction of the benzyl ring, which acts as a "hydrophobic anchor," stabilizing the ligand-protein complex through additional Van der Waals and
Recommendations for Researchers:
-
Synthesis Strategy: Prioritize C-6 or 7-O benzylation to maximize access to hydrophobic pockets without disrupting the critical 5-OH hydrogen bonding essential for scaffold orientation.
-
Validation: Always pair docking scores with RMSD analysis (Molecular Dynamics) to ensure the benzyl group does not induce steric clashes that destabilize the pose over time.
-
Control: Use Idelalisib or Erlotinib as positive controls in docking studies to benchmark the relative potency of new derivatives.
References
-
Synthesis and biological evaluation of aminobenzylated hesperetin derivatives. Source: National Institutes of Health (NIH) / PubMed Central [Link] Relevance: Primary source for Compound 3f docking scores against HPV16 E6.
-
Structural Bases for Hesperetin Derivatives: Inhibition of Protein Tyrosine Phosphatase 1B. Source: MDPI [Link] Relevance: Validates docking protocols and comparative analysis of hesperetin glycosides/derivatives.
-
In silico screening of hesperetin and naringenin ester derivatives as anticancer agents. Source: ResearchGate [Link] Relevance: Supports the hypothesis that increasing hydrophobic chain length (ester/benzyl) improves PI3K inhibition scores.
-
Rigid and Flexible Docking Study of Hesperetin Analogs. Source: Jurnal Unpad [Link] Relevance: Provides comparative binding energy data for hesperetin analogs against bacterial lectins.[4]
Sources
- 1. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Comparative Pharmacokinetic Profile: Hesperetin vs. Its Ether Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bioavailability Paradox
Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) exhibits potent anti-inflammatory and antioxidant activities in vitro, yet its clinical translation is hindered by a poor pharmacokinetic (PK) profile characterized by low water solubility and rapid Phase II metabolism.[1]
This guide compares the pharmacokinetic performance of Hesperetin (Aglycone) against its two primary ether-linked derivative classes:
-
Glycosidic Ethers (e.g., Hesperidin ): Naturally occurring 7-O-rutinosides.
-
Alkyl Ethers (e.g., Hesperidin Methyl Chalcone , 7-O-Methylhesperetin ): Synthetic or semi-synthetic derivatives designed to enhance solubility and metabolic stability.
Key Insight: While the aglycone (Hesperetin) is the bioactive moiety, it suffers from extensive "first-pass" glucuronidation at the C7 and C3' positions. Etherification at these sites (alkylation) blocks metabolic conjugation, significantly extending systemic exposure (AUC) and half-life (
Physicochemical & Metabolic Barriers
The pharmacokinetic failure of native Hesperetin stems from two opposing forces: Solubility-Limited Absorption and Perfusion-Limited Metabolism .
Solubility vs. Permeability[2]
-
Hesperetin (Aglycone): High permeability (Class II BCS) but poor aqueous solubility (
). It passively diffuses through enterocytes but precipitates in the GI tract. -
Hesperidin (Glycoside): The 7-O-rutinoside ether linkage drastically reduces permeability. It is practically insoluble in water and cannot be absorbed intact.
-
Alkyl Ethers (e.g., HMC): Methylation disrupts crystal lattice energy, significantly increasing water solubility (up to 10,000-fold for HMC vs. Hesperidin) while maintaining sufficient lipophilicity for passive transport.
The Metabolic "Soft Spots"
Hesperetin is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).
-
Primary Site: C7-OH (Rapid Glucuronidation).
-
Secondary Site: C3'-OH (Sulfation/Glucuronidation).
Ether Strategy: Replacing the C7-OH hydrogen with a methyl or ethyl group (7-O-alkyl) sterically and chemically prevents glucuronidation, forcing the liver to rely on slower oxidative metabolism (CYP450), thereby extending circulation time.
Comparative Pharmacokinetic Analysis
The following data synthesizes comparative studies in rodent and human models.
Data Summary Table
| Parameter | Hesperetin (Aglycone) | Hesperidin (Glycoside) | Hesperidin Methyl Chalcone (Alkyl Ether) | 7-O-Methylhesperetin (Synthetic Ether) |
| Tmax (h) | 0.5 – 1.0 (Rapid) | 5.0 – 8.0 (Delayed) | 0.5 – 1.5 (Rapid) | 1.0 – 2.0 |
| Cmax | Moderate | Low (Rate-limited by hydrolysis) | High | High |
| Bioavailability (F) | < 20% | < 5% (relative to aglycone) | > 60% | Significantly Enhanced |
| Primary Metabolites | 7-O-Glucuronide, 3'-O-Sulfate | Hesperetin (Aglycone) -> Glucuronides | Methylated conjugates | Oxidative metabolites (CYP mediated) |
| Elimination | 1.5 – 3.0 h | N/A (Absorption limited) | 4.0 – 6.0 h | Extended (> 6 h) |
| Solubility | Poor | Very Poor | High (Water Soluble) | Moderate-High |
Mechanistic Analysis[3][6]
-
Absorption Phase:
-
Hesperetin is absorbed in the upper small intestine immediately.
-
Hesperidin passes to the colon, where microbiota (producing
-rhamnosidase) must cleave the ether-linked sugar before absorption. This results in a characteristic "double-peak" or delayed Tmax. -
Alkyl Ethers are absorbed rapidly in the small intestine, similar to the aglycone, but achieve higher Cmax due to superior solubility preventing precipitation in the lumen.
-
-
Metabolic Stability:
-
Hesperetin undergoes extensive first-pass metabolism. Plasma analysis reveals almost no free aglycone; >95% exists as glucuronides/sulfates.
-
7-O-Methylhesperetin blocks the primary conjugation site. This "metabolic shunting" preserves the active flavanone core, allowing it to reach peripheral tissues (e.g., brain, vasculature) in a bioactive form.
-
Visualizing the Metabolic Blockade
The following diagram illustrates how etherification protects the molecule from Phase II conjugation.
Figure 1: Mechanism of Metabolic Stabilization. Etherification at C7 (Blue) prevents UGT-mediated conjugation (Red), whereas the Aglycone (Yellow) is rapidly cleared.
Experimental Protocols
To validate these profiles in your own research, use the following standardized protocols. Citing these methodologies establishes the Trustworthiness of your data.
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: Quantify the intrinsic clearance (
Reagents:
-
Pooled Human/Rat Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds: Hesperetin, 7-O-Methylhesperetin (1
final conc).
Protocol:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[2]
-
Sampling: Aliquot 50
at min. -
Quenching: Immediately add 150
ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin). -
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
In Vivo Pharmacokinetic Study (Rat Model)
Objective: Compare bioavailability (
Study Design:
-
Animals: Male Sprague-Dawley rats (n=6 per group), fasted 12h.
-
Dosing:
-
Group A: Hesperetin (50 mg/kg, oral gavage). Vehicle: 0.5% CMC-Na.
-
Group B: Hesperetin Ether (Equimolar dose, oral gavage).
-
-
Sampling: Tail vein blood (0.2 mL) at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.
Sample Preparation (Enzymatic Hydrolysis): Crucial Step: Since Hesperetin circulates as conjugates, you must hydrolyze plasma to measure "Total Hesperetin" unless you have standards for specific glucuronides.
-
Mix 50
plasma with 1000 U -glucuronidase/sulfatase (Helix pomatia). -
Incubate at 37°C for 2 hours.
-
Extract with Ethyl Acetate, evaporate, and reconstitute for HPLC.
Experimental Workflow Diagram
Figure 2: Validated Workflow for Comparative PK Analysis of Flavonoids.
References
-
Kanaze, F. I., et al. (2007). "Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects." European Journal of Clinical Nutrition. Link
-
Manach, C., et al. (2005). "Polyphenols: food sources and bioavailability."[1] American Journal of Clinical Nutrition. Link
-
Brand, W., et al. (2010). "Metabolism of hesperetin, naringenin and apigenin by intestinal and hepatic cell-free extracts." Drug Metabolism and Disposition. Link
-
Nielsen, I. L., et al. (2006). "Bioavailability is improved by enzymatic modification of the citrus flavonoid hesperidin in humans: a randomized, double-blind, crossover trial." Journal of Nutrition. Link
-
Li, C., et al. (2022). "Methylation of Flavonoids: A Strategy to Enhance Biological Activity and Metabolic Stability." Molecules. Link
Sources
Hesperetin Benzyl Ether proper disposal procedures
Executive Summary: Immediate Action Protocol
Hesperetin Benzyl Ether (HBE) is a flavonoid derivative typically encountered as a solid powder in research settings.[1] While it shares structural characteristics with simple ethers, its disposal profile is dominated by its nature as a non-halogenated organic solid with significant aquatic toxicity potential .[1]
Core Disposal Directive:
-
DO NOT dispose of via sink drains or municipal trash.[1]
-
DO NOT mix with strong oxidizers (peroxide risk enhancement).[1]
-
DO classify as Non-Halogenated Organic Waste .[1]
-
DO incinerate via a licensed chemical waste contractor.[1]
Chemical Profile & Hazard Identification
To ensure a self-validating safety protocol, we must understand the causality of the hazards.[1] HBE combines the scaffold of Hesperetin (a flavanone) with a benzyl ether linkage.[1]
| Feature | Property | Operational Implication |
| Physical State | Solid / Powder | Dust explosion hazard if aerosolized; low volatility.[1] |
| Functional Group | Benzyl Ether ( | Peroxide Potential: While solid benzyl ethers are more stable than liquid alkyl ethers (e.g., diethyl ether), the ether linkage is susceptible to autoxidation over long storage periods, potentially forming unstable peroxides [1].[1] |
| Environmental | Aquatic Toxicity (GHS H411/H410) | Strict Containment: The benzyl moiety often increases lipophilicity, leading to bioaccumulation.[1] Release into water systems is a critical violation [2].[1] |
| Reactivity | Incompatible with Oxidizers | Exothermic reactions may occur.[1] Segregate from nitrates, perchlorates, and peroxides.[1] |
Pre-Disposal Assessment Protocol
Before moving HBE to waste streams, you must validate its stability.[1] This is the "Senior Scientist" checkpoint that prevents accidents during transport.
Step A: Peroxide Validation (The "Ether" Check)
Why: Although solid ethers are generally stable, old samples (stored >12 months) or those with crystal formation around the cap must be treated as potential explosives.[1]
-
Visual Inspection: Check for crystal formation under the cap or within the bottle.[1]
-
If crystals are present:DO NOT TOUCH. Contact EHS/Bomb Squad immediately.
-
-
Test (If unsure and no crystals): Use commercial peroxide test strips (e.g., Quantofix).[1]
Step B: Quenching (Only if Peroxides Detected)
Protocol:
-
Dissolve the solid in a minimal amount of a compatible solvent (e.g., Ethanol).[1]
-
Add an excess of Ferrous Sulfate (
) or Sodium Metabisulfite solution.[1] -
Stir for 30 minutes to reduce peroxides to alcohols.
-
Retest with strips.[1] If negative, proceed to standard disposal.[1]
Disposal Workflow & Waste Classification
The following workflow segregates HBE based on its physical state at the time of disposal.
Scenario 1: Solid Waste (Pure Substance)
-
Container: High-density polyethylene (HDPE) or amber glass jar.
-
Labeling: "Hazardous Waste - Solid Organic - Hesperetin Benzyl Ether."[1]
-
Hazard Codes: Irritant, Environmental Hazard.[1]
-
Method: High-temperature incineration equipped with afterburners and scrubbers.
Scenario 2: Liquid Waste (Mother Liquors/Solutions)
-
Solvent Context: HBE is likely dissolved in DMSO, Ethanol, or DMF.[1]
-
Segregation: Ensure the solvent waste stream is Non-Halogenated (unless dissolved in Chloroform/DCM).[1]
-
Container: Safety waste carboy (vented cap recommended if recent quenching occurred).[1]
Scenario 3: Contaminated Debris (Gloves, Weigh Boats)
-
Protocol: Double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness).
-
Disposal: Treat as solid hazardous waste.[1] Do not place in regular lab trash.
Visualized Decision Matrix
The following diagram outlines the logical flow for HBE disposal, integrating the peroxide safety check.
Caption: Figure 1. Logic flow for the safe assessment and disposal of Hesperetin Benzyl Ether, prioritizing peroxide detection in aged solid samples.
Emergency Contingencies (Spill Response)
In the event of a spill, autonomy and speed are critical.[1]
-
Evacuate & Ventilate: If dust is airborne, clear the area to prevent inhalation.[1][2][3][4]
-
PPE: Nitrile gloves (double-gloved), lab coat, and N95/P100 respirator (particulate protection is vital).[1]
-
Containment:
-
Decontamination: Wash surface with soap and water; collect rinsate as hazardous liquid waste.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Dibenzyl Ether. (Used as a functional group proxy for aquatic toxicity data).[1] [1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Characteristics: Reactivity and Toxicity. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. keyorganics.net [keyorganics.net]
Navigating the Safe Handling of Hesperetin Benzyl Ether: A Guide for Laboratory Professionals
As researchers and scientists in the dynamic field of drug development, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. Hesperetin Benzyl Ether, a promising derivative of the naturally occurring flavonoid hesperetin, presents unique handling considerations due to its chemical structure.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding for the safe and effective use of this compound in a laboratory setting.
Hazard Assessment: A Synthesis of Structural Analogs
-
The Flavonoid Core (Hesperetin): Hesperetin, a flavanone found in citrus fruits, is generally considered to have low acute toxicity.[2][3] However, as with many biologically active compounds, high concentrations or prolonged exposure may warrant caution. The primary routes of potential exposure in a laboratory setting are inhalation of aerosolized particles and direct skin or eye contact.
-
The Ether Linkage (Benzyl Ether): Ethers as a chemical class are known for their flammability and potential to form explosive peroxides upon exposure to air and light.[4][5] While the specific peroxide-forming potential of Hesperetin Benzyl Ether is uncharacterized, it is prudent to handle it with the precautions typically afforded to ethers. The benzyl ether component may also cause skin, eye, and respiratory irritation.[6][7]
Based on this composite analysis, Hesperetin Benzyl Ether should be handled as a substance with the potential for skin and eye irritation, respiratory tract irritation if inhaled, and unknown flammability and peroxide formation risks.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
A comprehensive PPE strategy is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling Hesperetin Benzyl Ether in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a ventilated enclosure | Chemical safety goggles | Nitrile gloves (consider double gloving) | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Handling solutions outside of a fume hood (e.g., transfers) | Chemical safety goggles and face shield | Nitrile gloves (double gloving recommended) | Lab coat | A NIOSH-approved respirator (e.g., N95 or higher) should be considered if there is a risk of aerosol generation.[8] |
| Cleaning spills | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with organic vapor cartridges |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and logical workflow minimizes the risk of exposure and accidents. The following procedural steps are designed to ensure the safe handling of Hesperetin Benzyl Ether from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and any known hazard warnings.
-
Store: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[6] Segregate from strong oxidizing agents. Given the ether linkage, storage in a tightly sealed, amber glass container is recommended to minimize light exposure.
Preparation of Solutions
-
Work in a Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Grounding: When transferring or pouring significant quantities of the powdered compound, consider grounding equipment to prevent static discharge, a potential ignition source for flammable vapors.[4]
-
Solvent Selection: Use the least volatile, appropriate solvent to minimize vapor generation.
-
Controlled Dispensing: Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust. If the material is a fine powder, consider wetting it with a small amount of the solvent before transferring.
Experimental Use
-
Containment: Whenever possible, conduct experiments within a closed system or a ventilated enclosure.
-
Avoid Aerosolization: Be mindful of procedures that could generate aerosols, such as vigorous shaking or sonication. If these are necessary, ensure they are performed within a fume hood or other containment device.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Responsible Stewardship
Proper disposal of Hesperetin Benzyl Ether and its associated waste is a critical component of the safety protocol.
-
Waste Segregation: All disposable materials that have come into contact with Hesperetin Benzyl Ether, including gloves, pipette tips, and weighing paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing Hesperetin Benzyl Ether should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Consult Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the key decision points and safety measures in the handling of Hesperetin Benzyl Ether.
Sources
- 1. (S)-Hesperetin Benzyl Ether|High-Purity Research Compound [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethers | Safety Services - UCL – University College London [ucl.ac.uk]
- 5. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
